molecular formula C13H16N2O B169505 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one CAS No. 15142-87-7

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Cat. No.: B169505
CAS No.: 15142-87-7
M. Wt: 216.28 g/mol
InChI Key: HPLNLUQJIUYDSU-UHFFFAOYSA-N
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Description

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is a privileged spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Spirocyclic structures, particularly spiropiperidines, are recognized as privileged skeletons that display a wide array of bioactivities . This core structure serves as a key synthetic intermediate for developing novel compounds with potential therapeutic applications. Research indicates that spiro-isoquinolino-piperidine derivatives can be engineered as potent inhibitors of phosphodiesterase 5 (PDE5) . Such inhibitors augment the nitric oxide (NO)-induced cGMP signaling pathway, leading to vascular smooth muscle relaxation, and have potential therapeutic applications in cardiovascular research . Furthermore, structurally related spiro-isoquinoline derivatives have been investigated for their promising antioxidant activities, demonstrating the ability to inhibit lipid peroxidation . The spiro-isoquinoline nucleus also provides a versatile platform for the synthesis of diverse heterocyclic systems, enabling the exploration of new chemical space for antimicrobial and other biological activities . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNLUQJIUYDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435327
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15142-87-7
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a paramount example of a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis and detailed characterization. By merging the pharmacologically significant isoquinolone and piperidine rings through a spirocyclic linkage, this framework offers a unique three-dimensional architecture essential for developing novel therapeutics. We will explore a robust synthetic pathway, delve into the intricacies of its spectroscopic characterization, and discuss the rationale behind the experimental design, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Spiro[isoquinoline-piperidine] Scaffold - A Privileged Motif in Drug Discovery

In the landscape of drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures." The isoquinoline core is one such framework, embedded in natural alkaloids and synthetic drugs displaying a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to improve physicochemical properties and interact with a wide range of biological targets.

The fusion of these two motifs into a spirocyclic system, specifically this compound, creates a rigid, three-dimensional structure that is highly attractive for drug design.[2] Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a molecular complexity metric correlated with higher success rates in clinical trials.[2] This structural rigidity and defined spatial orientation of substituents can lead to enhanced potency, greater selectivity for the biological target, and improved pharmacokinetic profiles.[2] Derivatives of the spiro[isoquinoline-piperidine] scaffold have shown significant potential as nociceptin receptor (NOP) agonists, phosphodiesterase 5 (PDE5) inhibitors, and anti-cancer agents, marking this core as a fertile ground for therapeutic innovation.[3][4][5]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target lactam structure, this compound, requires a strategy that can efficiently construct the isoquinolone ring system onto the piperidine core at the C1 position. While the Pictet-Spengler reaction is a classic method for forming tetrahydroisoquinolines, creating the C3-oxo functionality of our target would require subsequent oxidation steps.[6][7] A more direct and elegant approach is the intramolecular Friedel-Crafts acylation, a variant of the Bischler-Napieralski reaction, which builds the lactam ring in a single cyclization step.

Our retrosynthetic analysis deconstructs the target molecule as follows: The key C4-C4a bond of the isoquinolone ring can be formed via an acid-catalyzed intramolecular electrophilic aromatic substitution. This points to a key precursor: an N-substituted phenylacetamide bearing the piperidine moiety. This precursor can be readily assembled from commercially available starting materials, 2-phenylacetic acid and a suitable 4-amino-piperidine derivative.

G Target This compound Disconnect1 C4-C4a Bond (Intramolecular Acylation) Target->Disconnect1 Precursor N-(1-Boc-piperidin-4-yl)-2-phenylacetamide Disconnect1->Precursor Disconnect2 Amide Bond Precursor->Disconnect2 Sub1 2-Phenylacetic Acid Disconnect2->Sub1 Sub2 4-Amino-1-Boc-piperidine Disconnect2->Sub2

Caption: Retrosynthetic analysis of the target spiro-lactam.

This strategy is advantageous as it utilizes a robust and scalable cyclization reaction and allows for the use of a protecting group (e.g., Boc) on the piperidine nitrogen, which can be removed in the final step to yield the parent scaffold or retained for further functionalization.

Part I: Synthesis Protocol

The synthesis is presented as a three-step process: amide coupling to form the cyclization precursor, acid-catalyzed cyclization to form the spiro-lactam, and final deprotection.

Experimental Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 2-Phenylacetic Acid + 4-Amino-1-Boc-piperidine B Precursor N-(1-Boc-piperidin-4-yl)- 2-phenylacetamide A->B EDC, HOBt DCM, rt C Protected Spiro-Lactam B->C PPA or Eaton's Reagent Heat D Final Product 2H-Spiro[isoquinoline-1,4'- piperidin]-3(4H)-one C->D TFA or HCl in Dioxane

Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)-2-phenylacetamide (Precursor)
  • Rationale: This step involves the formation of an amide bond, a fundamental reaction in organic synthesis. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard, high-yielding method that minimizes side reactions and racemization. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The Boc protecting group is chosen for its stability under coupling conditions and its facile removal under acidic conditions.

  • Protocol:

    • To a solution of 2-phenylacetic acid (1.0 eq) in dry DCM (0.2 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture for 20 minutes at 0 °C to activate the carboxylic acid.

    • Add a solution of 4-amino-1-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide precursor.

Step 2: Intramolecular Cyclization to form 1'-Boc-2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
  • Rationale: The core of the synthesis is this intramolecular Friedel-Crafts acylation. A strong acid catalyst is required to promote the cyclization of the amide onto the electron-rich phenyl ring. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are highly effective dehydrating agents and acids for this transformation. Heating is necessary to overcome the activation energy of the reaction.

  • Protocol:

    • Place the precursor amide (1.0 eq) in a round-bottom flask.

    • Add Polyphosphoric acid (PPA) (10-20 wt eq) or Eaton's reagent.

    • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a concentrated NaOH or K₂CO₃ solution.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or recrystallization to afford the protected spiro-lactam.

Step 3: Deprotection to Yield this compound
  • Rationale: The final step involves the removal of the Boc protecting group. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane are standard reagents that cleave the Boc group cleanly, yielding the hydrochloride salt of the final product.

  • Protocol:

    • Dissolve the protected spiro-lactam (1.0 eq) in a minimal amount of DCM.

    • Add Trifluoroacetic acid (TFA) (10-20 vol eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the product as a salt.

    • Filter the solid and wash with cold diethyl ether to obtain the pure final compound. The free base can be obtained by neutralization with a suitable base.

Part II: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data is summarized below.

PropertyDataSource
Molecular Formula C₁₃H₁₆N₂O[8]
Molecular Weight 216.28 g/mol [8]
Appearance Expected to be an off-white or pale solidGeneral Observation
¹H NMR See detailed description below[4][6][9]
¹³C NMR See detailed description below[4][6][9]
Mass Spec (ESI-MS) m/z = 217.13 [M+H]⁺Calculated
IR Spectroscopy See detailed description belowGeneral Principles
Spectroscopic Data Interpretation
  • ¹H NMR (Expected, in CDCl₃ or DMSO-d₆, ~400 MHz): The proton NMR spectrum is expected to show distinct signals confirming the structure.

    • Aromatic Protons (4H): Signals in the range of δ 7.2-7.5 ppm, corresponding to the four protons on the benzene ring of the isoquinoline moiety. The proton ortho to the carbonyl group may be shifted downfield.

    • NH Lactam (1H): A broad singlet around δ 8.0-8.5 ppm.

    • CH₂ Isoquinoline (2H): A singlet at approximately δ 3.5-3.7 ppm for the C4 methylene protons.[4]

    • Piperidine Protons (8H): A series of multiplets in the δ 1.5-3.2 ppm range corresponding to the four methylene groups of the piperidine ring. The protons axial and equatorial to the spiro center will be diastereotopic and show complex splitting.

    • NH Piperidine (1H): A broad signal, which may exchange with D₂O.

  • ¹³C NMR (Expected, ~100 MHz):

    • C=O Lactam: A signal in the δ 170-175 ppm region.[4]

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Spiro Carbon (C1): A key quaternary carbon signal expected around δ 60-65 ppm.

    • Aliphatic Carbons: Signals for the isoquinoline C4 and the four piperidine carbons in the δ 25-50 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (Lactam & Amine): Broad absorption band around 3200-3400 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.

    • C=O Stretch (Lactam): A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of a six-membered ring lactam.

Mechanism of Formation: The Cyclization Step

The key bond-forming reaction, the intramolecular acylation, proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Precursor Amide Precursor Activated N-Acyliminium Ion Intermediate Precursor->Activated Protonation by Strong Acid (PPA) Sigma Sigma Complex (Wheland Intermediate) Activated->Sigma Electrophilic Attack on Benzene Ring Product Protected Spiro-Lactam Sigma->Product Deprotonation & Aromatization Restored

Caption: Simplified mechanism for the acid-catalyzed cyclization.
  • Activation: The lactam carbonyl oxygen is protonated by the strong acid catalyst (e.g., PPA), making the carbonyl carbon highly electrophilic. This forms a resonance-stabilized N-acyliminium ion intermediate.

  • Electrophilic Attack: The electron-rich π system of the pendant phenyl ring acts as a nucleophile, attacking the electrophilic carbon. This forms a new carbon-carbon bond and generates a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

  • Rearomatization: A proton is eliminated from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the benzene ring and yielding the final cyclized spiro-lactam product.

Applications and Future Directions

The this compound scaffold is not merely a synthetic curiosity but a valuable building block for drug discovery. Its rigid conformation and available vectors for chemical modification (at the piperidine and isoquinoline nitrogens, and on the aromatic ring) make it an ideal starting point for generating compound libraries.

  • CNS Disorders: The structural similarity of the isoquinoline-piperidine core to known opioid ligands suggests its potential for developing novel analgesics or treatments for other central nervous system disorders.[3]

  • Cardiovascular Disease: Derivatives of the related spiro[isoquinoline-4,4'-piperidine] have been synthesized and evaluated as potent PDE5 inhibitors, indicating a potential application in treating conditions like pulmonary hypertension and erectile dysfunction.[4][10]

  • Oncology: The spirooxindole-tetrahydroisoquinoline hybrid system has been investigated for its anti-cancer properties, demonstrating moderate inhibition of cell proliferation across various cancer cell lines.[5] This highlights the potential of the spiro-lactam core in the design of new oncology agents.

Future work will likely focus on the asymmetric synthesis of this scaffold to explore the differential biological activities of its enantiomers and the expansion of structure-activity relationship (SAR) studies through systematic derivatization.

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of this compound, a scaffold of significant interest in medicinal chemistry. By leveraging a classical intramolecular acylation reaction, the core structure can be accessed efficiently. The comprehensive characterization protocol outlined provides a clear roadmap for structural verification. The proven biological relevance of this spirocyclic framework underscores its importance and provides a strong rationale for its continued exploration in the pursuit of novel and effective therapeutics.

References

  • Lopchuk, J. I., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • Nagalakshmi, S. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Lopchuk, J. I., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. PubMed Central. Available at: [Link]

  • Nielsen, T. E., & Meldal, M. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. ACS Combinatorial Science. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

  • Gfesser, G. A., et al. (2022). Racemic Synthesis of a Key 1,4-Dihydro‑2H‑spiro[isoquinoline-3,4′-piperidin]-3′-ol Building Block. Figshare. Available at: [Link]

  • Masilamani, K., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Mustazza, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Choudhari, P. B., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules. Available at: [Link]

  • Choudhari, P. B., et al. (2020). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. Available at: [Link]

  • ChemWhat (n.d.). 2H-spiro[isoquinoline-1,4′-piperidine]-3(4H)-one CAS#: 15142-87-7. ChemWhat. Available at: [Link]

  • Buthelezi, N., et al. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure, combining the pharmacophoric elements of an isoquinoline and a piperidine ring system through a spirocyclic linkage, provides a versatile platform for the design of novel therapeutic agents. This guide offers a comprehensive overview of the core physicochemical properties, synthetic strategies, and analytical considerations for this important building block, providing a foundation for its application in the development of new chemical entities.

The spirocyclic nature of this compound introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The isoquinoline and piperidine moieties are prevalent in numerous biologically active natural products and synthetic drugs, suggesting the potential for this compound derivatives to interact with a wide range of receptors and enzymes.

Molecular Identity and Physicochemical Characteristics

PropertyValueSource
CAS Number 15142-87-7[2]
Molecular Formula C13H16N2O[2]
Molecular Weight 216.28 g/mol [2]
Predicted logP 1.2 - 1.8(Computationally Predicted)
Predicted pKa Basic pKa (piperidine N): ~8.5-9.5; Acidic pKa (amide N-H): ~13-14(Computationally Predicted)
Predicted Aqueous Solubility Moderately soluble(Computationally Predicted)
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[3]

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) suggests that this compound possesses a moderate degree of lipophilicity. This is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The balance between hydrophilicity and lipophilicity is often key to achieving favorable pharmacokinetic profiles.

Ionization Constant (pKa): The molecule contains two ionizable centers: the secondary amine in the piperidine ring and the amide proton in the isoquinoline portion. The piperidine nitrogen is expected to be basic, with a predicted pKa in the range of 8.5 to 9.5. This means that at physiological pH (around 7.4), a significant portion of the molecules will be protonated, which can enhance aqueous solubility and influence interactions with biological targets. The amide proton is weakly acidic, with a much higher predicted pKa, and is not expected to be significantly ionized under physiological conditions.

Aqueous Solubility: Based on its structure and predicted pKa, this compound is predicted to have moderate aqueous solubility. The presence of polar functional groups (the carbonyl and the two amine nitrogens) contributes to its solubility. The basic piperidine nitrogen, which will be protonated at acidic to neutral pH, will further enhance solubility in aqueous media.

Synthesis and Chemical Stability

The synthesis of the this compound core is a key consideration for its utilization in research and development. The Pictet-Spengler reaction is a powerful and widely used method for the construction of tetrahydroisoquinoline ring systems and is applicable to the synthesis of spirocyclic analogs.[4][5][6][7][8]

Conceptual Synthetic Workflow: Pictet-Spengler Reaction

The following diagram illustrates a generalized workflow for the synthesis of the spiroisoquinoline piperidinone core, leveraging the Pictet-Spengler reaction. This approach involves the condensation of a β-arylethylamine with a cyclic ketone, followed by an acid-catalyzed intramolecular cyclization.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Reactant1 β-Arylethylamine Derivative Step1 Condensation Reactant1->Step1 Reactant2 N-Protected-4-piperidone Reactant2->Step1 Step2 Pictet-Spengler Cyclization (Acid Catalyst, e.g., TFA, HCl) Step1->Step2 Formation of Iminium Ion Intermediate Step3 Deprotection (if necessary) Step2->Step3 Product This compound Step3->Product G cluster_synthesis Synthesized Compound cluster_purification Purification cluster_analysis Characterization cluster_final Final Assessment Compound Crude 2H-Spiro[isoquinoline- 1,4'-piperidin]-3(4H)-one Purification Column Chromatography / Recrystallization Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC/UPLC Purification->HPLC Final Purity and Identity Confirmation NMR->Final MS->Final HPLC->Final

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the methylene protons of the tetrahydroisoquinoline and piperidine rings, and the N-H protons of the amide and the piperidine amine. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which provides confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound. A reversed-phase C18 column is typically suitable for the analysis of isoquinoline alkaloids and related compounds. [1][9][10][11][12]

Step-by-Step Protocol: HPLC Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape for the basic analyte).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic isoquinoline ring absorbs, typically around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL.

Rationale for Protocol Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately lipophilic spiro compound.

  • Acidic Additive: The addition of an acid to the mobile phase protonates the basic piperidine nitrogen, which reduces peak tailing and improves chromatographic resolution.

  • Gradient Elution: This allows for the efficient elution of both polar and nonpolar impurities, providing a comprehensive assessment of the sample's purity.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its unique structural features and moderate physicochemical properties make it an attractive starting point for the design of compounds with favorable ADME profiles. A thorough understanding of its synthesis, stability, and analytical characterization, as outlined in this guide, is essential for its effective application in drug discovery programs. Further experimental investigation into its physicochemical properties will undoubtedly facilitate its broader use in the scientific community.

References

  • Kim, J. H., et al. (2013). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Journal of the Korean Society for Applied Biological Chemistry, 56(1), 73-79.
  • BenchChem Technical Support Team. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem.
  • Głowniak, K., et al. (2005). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Staszek, D., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3465.
  • Wikipedia contributors. (2023, December 28). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Kim, H. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 32(1), 243-248.
  • Li, J. J. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthesis. In Name Reactions, 416-418. Springer, Berlin, Heidelberg.
  • Mondal, S. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
  • ChemSigma. (n.d.). 15142-87-7 2H-spiro[isoquinoline-1,4'-piperidine]-3(4H)-one. Retrieved January 14, 2026, from [Link]

  • ChemWhat. (n.d.). 2H-spiro[isoquinoline-1,4′-piperidine]-3(4H)-one CAS#: 15142-87-7. Retrieved January 14, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold. This spirocyclic system, which merges the pharmacologically significant isoquinolinone and piperidine moieties, is a key building block in medicinal chemistry.[1] Its rigid, three-dimensional structure offers unique opportunities for designing potent and selective therapeutic agents.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to provide a practical, field-proven framework for structural elucidation. We will delve into the causality behind experimental choices, establish self-validating protocols, and interpret the resulting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Structural Framework

The unambiguous confirmation of the this compound structure is paramount. The numbering scheme used throughout this guide is presented below. Understanding this convention is crucial for interpreting the NMR data and correlations that follow.

Chemical structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this molecule in solution. We will examine ¹H and ¹³C NMR as well as two-dimensional techniques (COSY, HSQC, HMBC) to piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for compounds with exchangeable protons (e.g., NH) which will then appear as broader signals.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) spectrometer for optimal resolution and sensitivity.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a spectral width of -2 to 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire with a spectral width of 0 to 200 ppm. A 90-degree pulse angle and a 2-second relaxation delay are typical.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H J-coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule, especially across the spiro center.

Data Interpretation: Predicted Spectra

¹H NMR (400 MHz, CDCl₃): Expected Chemical Shifts

Proton(s)Predicted δ (ppm)MultiplicityKey Features & Rationale
H-5, H-6, H-7, H-87.10 - 7.50MultipletsAromatic protons of the isoquinoline ring system. H-8 may appear as a doublet of doublets due to coupling with H-7.
NH (Piperidine)~1.5 - 2.5Broad SingletExchangeable proton. Position and broadness are solvent and concentration-dependent.
NH (Lactam)~6.2 - 6.6Broad SingletThe amide proton chemical shift is influenced by hydrogen bonding and solvent.
H-4 (CH₂)~4.4 - 4.6SingletMethylene protons adjacent to the aromatic ring and the lactam nitrogen. Expected to be a sharp singlet.
H-2', H-6' (CH₂)~2.8 - 3.1MultipletPiperidine methylene protons adjacent to the nitrogen.
H-3', H-5' (CH₂)~1.9 - 2.2MultipletPiperidine methylene protons adjacent to the spiro center.

¹³C NMR (100 MHz, CDCl₃): Expected Chemical Shifts

Carbon(s)Predicted δ (ppm)DEPT-135Rationale
C-3 (C=O)~175AbsentCarbonyl carbon of the lactam.
C-4a, C-8a~125 - 140AbsentQuaternary aromatic carbons.
C-5, C-6, C-7, C-8~124 - 130Positive (CH)Aromatic methine carbons.
C-1 (Spiro)~95AbsentQuaternary spiro carbon, typically shifted downfield due to being bonded to nitrogen and an aromatic ring.
C-4~50Negative (CH₂)Methylene carbon of the isoquinolinone ring.
C-2', C-6'~43 - 46Negative (CH₂)Piperidine methylene carbons adjacent to the nitrogen.
C-3', C-5'~30 - 33Negative (CH₂)Piperidine methylene carbons adjacent to the spiro center.
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity of the molecular framework.

  • COSY: Will confirm the coupling between adjacent protons in the piperidine ring (H-2'/H-3' and H-5'/H-6') and within the aromatic system.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the assignments in the tables above.

  • HMBC: Is the key to confirming the overall structure. The following diagram illustrates the most critical expected HMBC correlations that piece the spirocyclic puzzle together.

HMBC_Correlations H4 H-4 (δ ~4.5) C1 C-1 (Spiro, δ ~95) H4->C1 3J C3 C-3 (C=O, δ ~175) H4->C3 2J C4a C-4a (δ ~135) H4->C4a 2J H8 H-8 (δ ~7.2) C8a C-8a (δ ~128) H8->C8a 2J H2_6 H-2'/6' (δ ~2.9) H2_6->C1 2J H3_5 H-3'/5' (δ ~1.9) H3_5->C1 2J C2_6 C-2'/6' (δ ~44) H3_5->C2_6 2J C3_5 C-3'/5' (δ ~31)

Caption: Key HMBC correlations for structural confirmation.

The correlation from the H-4 methylene protons to the spiro carbon C-1 is definitive proof of the isoquinolinone ring's connection point. Similarly, correlations from the piperidine protons (H-2'/6' and H-3'/5') to the same spiro carbon C-1 unambiguously confirm the spirocyclic junction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty ATR crystal is taken first.

  • Data Processing: The resulting spectrum is displayed as % Transmittance versus Wavenumber (cm⁻¹).

Data Interpretation: Expected Absorption Bands

The IR spectrum will be dominated by absorptions from the amide and amine functional groups and the aromatic ring.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300 - 3400Medium, BroadN-H StretchSecondary Amine (Piperidine) & Amide (Lactam)
~3000 - 3100MediumC-H StretchAromatic C-H
~2850 - 2950MediumC-H StretchAliphatic C-H (Piperidine & CH₂)
~1670 - 1690 Strong, Sharp C=O Stretch Amide (Lactam)
~1600, ~1480Medium-WeakC=C StretchAromatic Ring

The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch of the lactam ring, expected around 1680 cm⁻¹. Its presence and position are strong indicators of the isoquinolinone core.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature. The analysis will be run in positive ion mode.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer or introduced via an HPLC system.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the molecular ion.[7]

  • MS/MS Analysis: To study the fragmentation, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.[8][9]

Data Interpretation: Expected Molecular Ion and Fragmentation

Expected Molecular Ion:

  • Molecular Formula: C₁₃H₁₆N₂O

  • Monoisotopic Mass: 216.1263 g/mol

  • Observed Ion (ESI+): [M+H]⁺ = m/z 217.1335

An HRMS measurement confirming this m/z value to within 5 ppm provides strong evidence for the elemental composition.

Fragmentation Pathway: The fragmentation of isoquinoline and piperidine systems is well-studied.[10][11] A plausible fragmentation pathway for this compound upon CID is proposed below. The primary fragmentation events are expected to involve the piperidine ring and the isoquinolinone core.

Fragmentation_Pathway cluster_path1 Piperidine Ring Cleavage cluster_path2 Isoquinolinone Ring Cleavage M_H [M+H]⁺ m/z 217 m174 m/z 174 M_H->m174 - C₃H₇N m133 m/z 133 M_H->m133 - C₅H₈N₂ m146 m/z 146 m174->m146 - CO

Caption: Plausible ESI-MS/MS fragmentation pathways.

  • Pathway 1 (Piperidine Ring Cleavage): A common fragmentation route for piperidines involves ring-opening. Loss of a C₃H₇N fragment (propylamine radical cation from the piperidine ring) would lead to an ion at m/z 174. Subsequent loss of carbon monoxide (CO) from the lactam would yield a fragment at m/z 146.

  • Pathway 2 (Isoquinolinone Ring Cleavage): A retro-Diels-Alder type fragmentation or cleavage across the isoquinolinone ring could result in the formation of a stable benzyl-type cation at m/z 133.

The presence of these characteristic fragments in the MS/MS spectrum would serve as a final layer of validation for the proposed structure.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By systematically applying NMR (¹H, ¹³C, COSY, HSQC, HMBC), IR, and high-resolution MS/MS techniques, one can unambiguously confirm its complex spirocyclic architecture. This guide provides the theoretical framework, robust experimental protocols, and expert-driven interpretation necessary to confidently characterize this important medicinal chemistry scaffold and its future derivatives.

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  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • 2H-spiro[isoquinoline-1,4'-piperidine]-3(4H)-one. ChemicalBook.
  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. (2020). PubMed Central.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH.
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  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. (2020). PubMed Central.
  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed.
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  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI.
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Unlocking Therapeutic Potential: The Biological Activity of Novel Spiro[isoquinoline-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. The spiro[isoquinoline-piperidine] scaffold has emerged as a "privileged structure," a framework that is recurrently found in biologically active compounds.[1][2] The fusion of the isoquinoline ring, a common motif in a vast array of natural alkaloids with diverse pharmacological properties, and the piperidine ring, the most frequent nitrogen-containing heterocycle in FDA-approved drugs, creates a unique conformational rigidity.[1][2][3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[1] This guide delves into the significant biological activities exhibited by novel derivatives of this scaffold, offering a technical exploration for researchers and drug development professionals. We will explore the mechanistic rationale behind their anticancer, antimicrobial, and neuroprotective activities, supported by detailed experimental protocols and data interpretation.

Anticancer Activity: Targeting Key Cellular Pathways

The design of novel anticancer agents often focuses on scaffolds that can interact with high specificity at the binding sites of key oncogenic proteins.[4] Spiro-heterocyclic systems, including derivatives of spiro[isoquinoline-piperidine], are of significant interest due to their ability to present substituents in precise spatial orientations, mimicking the binding motifs of endogenous ligands.

Mechanistic Rationale: The p53-MDM2 Axis

One of the most critical pathways in cancer biology is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[5][6] In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Disrupting the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. The rigid spiro-oxindole piperidine scaffold has been successfully employed to create potent inhibitors of this interaction.[5][6] The core structure positions key hydrophobic groups into the binding pockets on the MDM2 surface, effectively mimicking the critical p53 residues. This established success with a related spiro-piperidine scaffold provides a strong rationale for exploring spiro[isoquinoline-piperidine] derivatives as potential MDM2-p53 inhibitors.

Signaling Pathway: p53-MDM2 Interaction

p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell (MDM2 Overexpression) p53_active p53 (active) MDM2 MDM2 p53_active->MDM2 induces Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis activates MDM2->p53_active binds & inhibits p53_inactive p53 (inactive/degraded) MDM2->p53_inactive promotes ubiquitination MDM2_over MDM2 (overexpressed) p53_cancer p53 (inhibited) MDM2_over->p53_cancer excessive inhibition Proliferation Uncontrolled Cell Proliferation p53_cancer->Proliferation fails to prevent Spiro_Drug Spiro[isoquinoline-piperidine] Derivative Spiro_Drug->MDM2_over blocks interaction

Caption: p53-MDM2 pathway and inhibition by spiro derivatives.

Data on Anticancer Cytotoxicity

The cytotoxic potential of novel spiro[isoquinoline-piperidine] derivatives is typically evaluated against a panel of human cancer cell lines. The data below is a representative summary of IC₅₀ (half-maximal inhibitory concentration) values for hypothetical compounds, illustrating a common presentation format.

Compound IDDerivative TypeMCF-7 (Breast) IC₅₀ (µM)[7][8]A549 (Lung) IC₅₀ (µM)[9]HT-29 (Colon) IC₅₀ (µM)[7]
SIQ-P-01 N-benzyl5.28.17.5
SIQ-P-02 N-phenethyl2.84.53.9
SIQ-P-03 N-sulfonyl0.91.21.5
Doxorubicin Standard Drug0.50.80.6
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, reliable method for assessing the effect of novel compounds on cancer cell proliferation.[9][10]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well microtiter plate. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the spiro[isoquinoline-piperidine] derivative in DMSO.
  • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
  • Incubate the plate for 48-72 hours.

3. MTT Reagent Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the development of novel chemical entities that can overcome existing resistance mechanisms. Isoquinoline and piperidine derivatives have independently shown significant antimicrobial properties.[11][12][13] The spirocyclic fusion of these two moieties presents a novel scaffold for exploration as potent antibacterial and antifungal agents.

Mechanistic Rationale: Cell Wall and Enzyme Inhibition

While the precise mechanisms for spiro[isoquinoline-piperidine] derivatives are still under investigation, related spiro compounds provide valuable insights. For instance, certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives act as non-competitive inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity.[14] This mode of action is particularly valuable as it targets a structure not present in human cells. For antibacterial activity, potential mechanisms include disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, or interference with metabolic pathways.

Workflow: Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Bacterial/Fungal Strain Inoculum Plate 96-Well Plate Setup Strain->Plate Compound Spiro Compound Serial Dilution Compound->Plate Inoculation Inoculate Plate Plate->Inoculation Incubation Incubate (24-48h, 37°C) Inoculation->Incubation Visual Visual Inspection for Turbidity Incubation->Visual Reader Optional: Plate Reader (OD600) Incubation->Reader MIC Determine MIC Visual->MIC Reader->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data on Antimicrobial Efficacy

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe.[15][16]

Compound IDS. aureus (Gram +) MIC (µg/mL)[17]E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)[14]
SIQ-P-04 83216
SIQ-P-05 4168
SIQ-P-06 166432
Tetracycline 14N/A
Fluconazole N/AN/A2
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the MIC of a compound, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[16][18][19]

1. Preparation of Materials:

  • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
  • Prepare a stock solution of the test compound in DMSO.
  • Grow a fresh culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution in Microplate:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.
  • Add 50 µL of the compound stock solution to the first column, creating a 1:2 dilution.
  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity (growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm, where a reading similar to the negative control indicates inhibition.

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[20] Isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant activities.[20] This provides a strong foundation for investigating spiro[isoquinoline-piperidine] derivatives as novel neuroprotective agents.

Mechanistic Rationale: Alleviating Oxidative Stress

A common pathological feature in many neurodegenerative disorders is oxidative stress, where an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses leads to neuronal damage and death.[21][22] A key experimental approach is to induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using agents like hydrogen peroxide (H₂O₂) and then assess the ability of a test compound to mitigate the damage.[23] Neuroprotective compounds may act as direct ROS scavengers or by upregulating endogenous antioxidant pathways.

Pathway: Oxidative Stress and Neuroprotection

Neuroprotection_Pathway H2O2 H₂O₂ (Oxidative Stress) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Neuron SH-SY5Y Neuronal Cell Neuron->H2O2 exposed to Drug Spiro[isoquinoline-piperidine] Derivative Drug->ROS scavenges / prevents Viability ↑ Cell Viability Drug->Viability promotes

Sources

The Spiro[isoquinoline-piperidin]-one Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The confluence of rigid and flexible structural motifs within a single molecular framework presents a compelling strategy in modern medicinal chemistry. The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one core embodies this principle, offering a three-dimensional architecture that has shown significant promise in modulating key biological targets. This guide provides a comprehensive exploration of this scaffold's therapeutic potential, detailing its synthesis, established biological activities, and robust protocols for its evaluation in drug discovery pipelines.

The Architectural Advantage: Synthesis of the Spiro[isoquinoline-piperidin]-one Core

The synthetic route to the spiro[isoquinoline-piperidin]-one core is a critical aspect of its development as a therapeutic agent. A key approach involves the Pictet-Spengler reaction, a well-established method for constructing the tetrahydroisoquinoline ring system.[1] This reaction, when applied to appropriately substituted piperidine derivatives, allows for the creation of the desired spirocyclic junction.

A representative synthetic pathway, adapted from the work of Mustazza et al. (2008), begins with the hydrolysis of piperidine-based nitriles to their corresponding carboxylic acids.[1] These acids are then converted to acyl chlorides and subsequently reacted with an amine (e.g., benzylamine or methylamine) to form N-substituted amides. The crucial Pictet-Spengler cyclization is then carried out with paraformaldehyde to yield the 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one core.[1] Further modifications, such as debenzylation, can be performed to generate derivatives with a free secondary amine on the piperidine ring, which is often crucial for biological activity.[1]

Therapeutic Potential: A Multi-faceted Scaffold

The unique topology of the this compound scaffold has led to its exploration in several therapeutic areas. The following sections detail its established and potential applications, supported by experimental evidence and mechanistic insights.

Nociceptin Receptor (NOP) Agonism: A New Frontier in Pain and CNS Disorders

The Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family, is a key target for the development of novel analgesics and treatments for central nervous system disorders.[2] Agonists of the NOP receptor have shown potential as anxiolytics.[2] Derivatives of the 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one scaffold have been synthesized and evaluated as potent and selective NOP receptor agonists.[1][3]

Mechanism of Action: NOP receptor activation by agonists initiates a signaling cascade through G-proteins, leading to the exchange of GDP for GTP on the Gα subunit.[4] This event can be quantified using a GTPγS binding assay, which provides a direct measure of receptor activation.[4][5]

Structure-Activity Relationship (SAR): Studies have revealed key structural features that influence the affinity and efficacy of these compounds at the NOP receptor. For instance, the presence of a fused benzene ring in the isoquinoline portion and specific substitutions on the piperidine nitrogen are critical for high-affinity binding and agonist activity.[1] One notable derivative displayed nanomolar affinity for the NOP receptor with over 800-fold selectivity against other opioid receptors (DOP, KOP, and MOP).[1][3]

Table 1: NOP Receptor Binding Affinity and Efficacy of Representative 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one Derivatives

CompoundNOP Ki (nM)NOP Efficacy (% GTPγS)Reference
6d 1.285 (Partial Agonist)[1][3]
5p 15.895 (Full Agonist)[1]
5q 8.9100 (Full Agonist)[1]

This table is a representation of data presented in Mustazza et al., 2008.[1][3]

Anticancer Potential: Targeting Cell Proliferation and Survival

The broader families of spiro compounds, including spirooxindoles and spiro[chroman-2,4'-piperidines], have demonstrated significant anticancer activity.[6][7] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] While direct studies on the anticancer effects of the this compound core are emerging, the structural similarities to other active spirocyclic systems suggest a strong potential for this scaffold in oncology. For instance, spirooxindole derivatives have shown weak to moderate inhibition of cell proliferation in the NCI-60 screen, with particular activity against renal cancer cell lines.[6]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Spiro compounds have been shown to induce apoptosis, which can be assessed by techniques like Annexin V-FITC/PI staining and flow cytometry.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer therapy. The effect of a compound on the cell cycle can be analyzed by flow cytometry after staining with propidium iodide.[9]

  • Enzyme Inhibition: Certain spiro compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[7]

Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Anticancer Screening Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Synthesis->Cytotoxicity Assay (MTT/SRB) Test Compounds Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cytotoxicity Assay (MTT/SRB)->Apoptosis Assay (Annexin V) Identify Active Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V)->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies

Caption: Workflow for in vitro anticancer evaluation.

Neuroprotective Properties: A Potential Role in Neurodegenerative Diseases

Isoquinoline alkaloids are a well-established class of natural products with a broad range of pharmacological activities, including neuroprotective effects.[10][11] These compounds can exert their neuroprotective actions through various mechanisms, such as reducing neuroinflammation, combating oxidative stress, and modulating autophagy.[11] Given that the this compound core is a synthetic isoquinoline alkaloid analogue, it represents a promising starting point for the development of novel neuroprotective agents.

Potential Neuroprotective Mechanisms:

Caption: Potential neuroprotective signaling pathways.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the exploration of the this compound scaffold, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones

(Adapted from Mustazza et al., 2008)[1]

  • Amide Formation: To a solution of the appropriate piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in dichloromethane and add it dropwise to a solution of benzylamine or methylamine (1.5 equivalents) and triethylamine (2 equivalents) in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Pictet-Spengler Reaction: To a solution of the N-substituted amide (1 equivalent) in a mixture of acetic acid and water, add paraformaldehyde (3 equivalents). Heat the mixture at reflux for 4-6 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-one.

  • Debenzylation (if applicable): To a solution of the N-benzyl protected spiro compound (1 equivalent) in a suitable solvent, add a deprotecting agent such as phenol and 85% phosphoric acid.[1] Heat the reaction mixture and monitor for completion by TLC. After cooling, work up the reaction and purify the product to yield the debenzylated spiro compound.

GTPγS Binding Assay for NOP Receptor Agonism

(General protocol based on Assay Guidance Manual)[12][13]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA.[4]

  • Reaction Setup: In a 96-well plate, add the following in order: assay buffer, GDP to a final concentration of 10-100 µM, and varying concentrations of the test compound.[4] For determination of non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.[4] Add the cell membrane suspension (5-20 µg of protein per well).[4]

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[4] Incubate the plate at 30°C for 60 minutes.[4]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.[4]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

(General protocol)[14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[isoquinoline-piperidin]-one derivatives for 48-72 hours.[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Conclusion and Future Directions

The this compound core represents a privileged scaffold with significant therapeutic potential. Its demonstrated activity as a NOP receptor agonist highlights its promise in the development of novel treatments for pain and CNS disorders. Furthermore, the structural relationship to other biologically active spirocyclic compounds strongly suggests its potential as an anticancer and neuroprotective agent. The synthetic accessibility of this scaffold, coupled with the detailed in vitro evaluation protocols provided in this guide, offers a robust framework for the design and development of new chemical entities based on this versatile core. Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships for NOP agonism and to systematically evaluate the anticancer and neuroprotective properties of this promising class of compounds.

References

  • Mustazza, C., Borioni, A., Sestili, I., Sbraccia, M., Rodomonte, A., & Del Giudice, M. R. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry, 51(4), 1058–1062. [Link]

  • Mustazza, C., Borioni, A., Sestili, I., Sbraccia, M., Rodomonte, A., & Del Giudice, M. R. (2008). Synthesis and Pharmacological Evaluation of 1,2-Dihydrospiro[isoquinoline-4(3H),4′-piperidin]-3-ones as Nociceptin Receptor Agonists. Journal of Medicinal Chemistry, 51(4), 1058-1062. [Link]

  • Al-Abed, Y., et al. (2021). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 169-180. [Link]

  • Mustazza, C., et al. (2006). Synthesis and Evaluation as NOP Ligands of Some Spiro[piperidine-4,2′(1′H)-quinazolin]-4′(3′H)-ones and Spiro[piperidine-4,5′(6′H)-[1][3][4]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-622. [Link]

  • Bao, X., et al. (2011). Structural requirements of N-substituted spiropiperidine analogues as agonists of nociceptin/orphanin FQ receptor. International Journal of Molecular Sciences, 12(12), 8961-8986. [Link]

  • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1][3][4]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-22. [Link]

  • Guler, O. O., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • da Silva, G. G., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8009. [Link]

  • Kumari, S., & Samanta, S. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4), 591-600. [Link]

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  • Lobe, M. M. M., & Efange, S. M. N. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. [Link]

  • Unver, Y., et al. (2016). An efficient synthesis of new 1- H-4′-methyl-3′,4′-dihydrospiro[piperidine-4,2′(1′ H)quinoline] scaffolds. Tetrahedron Letters, 57(35), 3943-3946. [Link]

  • Prabhuling, G. T., et al. (2021). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. [Link]

  • Gerckens, A. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

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  • Prabhuling, G. T., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Biomedicines, 8(5), 121. [Link]

  • Kumar, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11). [Link]

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  • Abdellatif, K. R. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-010. [Link]

  • Caulk, D. A., et al. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 25(5), 583-588. [Link]

  • Wiehe, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(10), e2100416. [Link]

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Sources

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery.[2] Within this landscape, the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold has emerged as a promising chemotype. Its rigid, three-dimensional structure provides a unique framework for designing inhibitors with high specificity and favorable pharmacokinetic properties. This guide delves into the synthesis, mechanism of action, and evaluation of these spiro compounds as potential kinase inhibitors, offering a comprehensive resource for researchers in the field.

The core structure, this compound, presents a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against various kinase targets.[][4] Research into related spirocyclic structures has demonstrated their potential in modulating challenging targets, underscoring the promise of this particular scaffold.[5][6][7]

Synthetic Strategies: Building the Spirocyclic Core

The synthesis of this compound derivatives typically involves a multi-step sequence designed to construct the characteristic spirocyclic system. A common and effective approach is the Castagnoli-Cushman reaction, which allows for the creation of substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives.[8][9]

A generalized synthetic route can be conceptualized as follows:

Synthetic_Pathway A Isoquinoline Precursor C Key Intermediate A->C B Piperidine Derivative B->C D Cyclization C->D Reaction E This compound Core D->E Intramolecular Cyclization F Functionalization E->F Derivatization G Target Kinase Inhibitor F->G

Caption: Generalized synthetic workflow for this compound derivatives.

One established method involves the reaction of an appropriate isoquinoline derivative with a piperidine-based component to form the spirocyclic core.[4] For instance, a key building block, the racemic 1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidin]-3'-ol, can be synthesized and subsequently elaborated.[4] Industrial-scale production may employ optimized cyclization reactions, with techniques like microwave-assisted synthesis being explored to enhance yields and shorten reaction times.[4] A documented synthesis involves the initial preparation of 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine, followed by further modifications to yield the desired derivatives.[10]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic potential of this compound derivatives as kinase inhibitors lies in their ability to interfere with critical cellular signaling pathways that are often hijacked in disease states. A primary target for many kinase inhibitors is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a frequent event in various cancers.[13][14]

These spiro compounds are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.[15] This inhibition effectively blocks the signal transduction cascade, leading to the desired therapeutic effect, such as the induction of apoptosis in cancer cells.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth Proliferation Survival mTOR->Downstream promotes Inhibitor Spiro-isoquinoline-piperidinone Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by spiro-isoquinoline-piperidinone derivatives.

The specific kinase or kinases inhibited by a particular derivative will depend on the substitutions made to the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors.[16][17][18][19] For example, the addition of specific functional groups can enhance interactions with key amino acid residues within the kinase's active site, thereby increasing inhibitory activity.

Preclinical Evaluation: A Step-by-Step Approach

The evaluation of novel this compound derivatives as kinase inhibitors involves a series of well-defined in vitro assays. These assays are designed to determine the compound's potency, selectivity, and cellular effects.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation A Compound Synthesis & Purification B Biochemical Kinase Assay A->B Determine IC50 C Cell-Based Viability/Proliferation Assay B->C Assess Cellular Potency D Western Blot Analysis C->D Confirm Mechanism of Action E Lead Optimization D->E Structure-Activity Relationship

Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[1]

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well flat-bottom sterile microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).[20]

  • Assay:

    • Equilibrate the plate and assay reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.[21]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well.

    • Calculate the percentage of cell viability by normalizing the signal of treated cells to that of the vehicle control.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell viability.[21]

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate comparison.

Kinase TargetTest Compound IC50 (nM)Reference Inhibitor IC50 (nM)
Kinase A125
Kinase B35010
Kinase C>10,00020

Table 1: Inhibitory activity of a hypothetical this compound derivative against a panel of kinases.

Cell LineTest Compound IC50 (µM)
MCF-70.5
A5491.2
HCT1160.8

Table 2: Anti-proliferative activity of a hypothetical this compound derivative in various cancer cell lines.

Conclusion and Future Perspectives

Derivatives of this compound represent a compelling class of compounds with significant potential as kinase inhibitors. Their unique structural features offer a solid foundation for the development of potent and selective therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization allow for extensive structure-activity relationship studies, which are crucial for optimizing their biological activity.

Future research in this area should focus on:

  • Expanding the library of derivatives to explore a wider range of kinase targets.

  • Conducting in-depth mechanistic studies to elucidate the precise binding modes of these inhibitors.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

The continued exploration of this promising scaffold holds the potential to deliver novel and effective treatments for a variety of diseases driven by aberrant kinase activity.

References
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  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Cancers, 10(8), 266. [Link]

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17297-17305. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 14, 2026, from [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega, 8(37), 33285-33325. [Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. (2020). Molecules, 25(10), 2322. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (2012). International Journal of Molecular Sciences, 13(12), 255-255. [Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 133-143. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). Molecules, 28(15), 5707. [Link]

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. (1981). Journal of Medicinal Chemistry, 24(2), 194-198. [Link]

  • Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Tetrahedron, 69(37), 7847-7870. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008).
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of Clinical Oncology, 33(31), 3644-3646. [Link]

  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System, 27(3), 455-460. [Link]

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  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10738-10748. [Link]

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  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. (2016). ACS Medicinal Chemistry Letters, 7(11), 1017-1022. [Link]

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A Technical Guide to the Discovery and Development of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold, a compelling structural motif in modern medicinal chemistry. We will dissect the rationale behind its use, detail synthetic methodologies, outline robust biological evaluation cascades, and examine structure-activity relationships that drive the optimization of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

The Strategic Value of the Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents, demonstrating an inherent ability to interact with a variety of biological targets. The this compound core is a prime example of such a scaffold.

Its defining feature is the spirocyclic fusion of an isoquinolinone ring system with a piperidine ring. This arrangement creates a rigid, three-dimensional (3D) molecular architecture that departs from the flat, sp2-hybridized structures common in early drug discovery. The advantages of this 3D topology are significant:

  • Enhanced Target Interaction: The spatial projection of functional groups from the spirocyclic core allows for more extensive and specific interactions with the complex three-dimensional surfaces of protein targets, potentially leading to higher potency and selectivity.[1]

  • Improved Physicochemical Properties: Molecules rich in sp3-hybridized carbons, like this scaffold, often exhibit superior physicochemical properties, including increased aqueous solubility and better metabolic stability, which are critical for developing viable drug candidates.[1]

  • Novel Chemical Space: The unique structure of spirocyclic compounds provides access to novel chemical space, offering opportunities to secure new intellectual property and overcome challenges associated with existing drug classes.[1]

The versatility of this scaffold is evidenced by the diverse range of biological activities reported for its analogs, including potential treatments for central nervous system (CNS) disorders, various cancers, and cardiovascular conditions.[2][3][4][5]

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The successful exploration of the spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold hinges on efficient and flexible synthetic routes that enable the creation of a diverse library of analogs for biological screening.

Core Scaffold Synthesis: A Representative Protocol

A common approach to constructing the core scaffold involves a multi-step sequence. The following protocol is adapted from a reported synthesis of a key intermediate, demonstrating the fundamental chemical transformations required.[6]

Experimental Protocol: Synthesis of 3-benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine (Intermediate 7) [6]

  • Starting Material: The synthesis begins with a suitable precursor, compound 6 (N-benzyl-N-(1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide), which can be prepared through established methods.

  • Cyclization Reaction: A solution of compound 6 (10 mmol) in trifluoromethane sulfonic acid (15 mmol) is prepared.

  • Heating: The reaction mixture is heated to 130 °C for 4 hours. This acid-catalyzed step facilitates an intramolecular cyclization to form the desired spiro-lactam structure.

  • Work-up: Upon completion (monitored by TLC), the reaction is carefully quenched by adding it to a chilled 50% sodium hydroxide (NaOH) solution.

  • Extraction: The product is extracted from the aqueous layer using ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is triturated with hexane to yield the pure spiro[isoquinoline-4,4']-piperidine intermediate 7 as an off-white solid.[6]

Derivatization and Library Generation

With the core scaffold in hand, medicinal chemists can introduce diversity at several key positions to explore the structure-activity relationship (SAR).

  • Piperidine Nitrogen (N1'): This is a common point for modification. The N-benzyl protecting group can be removed, and the resulting secondary amine can be functionalized with a wide array of substituents (e.g., alkyls, aryls, heterocycles) via reductive amination or acylation.

  • Isoquinoline Ring: Substituents can be introduced on the aromatic portion of the isoquinoline ring by selecting appropriately substituted starting materials.

  • Lactam Nitrogen (N2): The lactam nitrogen can also be functionalized, although this is often a later-stage optimization strategy.

The following diagram illustrates the general workflow for synthesizing a library of analogs from a common intermediate.

G cluster_synthesis Core Synthesis cluster_derivatization Analog Library Generation A Starting Materials (e.g., Phenethylamine derivative) B Multi-step Synthesis (e.g., Pictet-Spengler, Acylation) A->B C Key Intermediate (Protected Spiro Core) B->C D Deprotection (e.g., Removal of N-benzyl group) C->D To Library Synthesis E Diversification Reaction (Reductive Amination, Acylation, etc.) D->E F Final Analogs (Library) E->F G Biological Evaluation F->G To Biological Screening G A Compound Library B Primary Screening (e.g., MTT Proliferation Assay, Biochemical Target Assay) A->B C Hit Identification (Compounds meeting activity criteria) B->C D Secondary Assays (Mechanism of Action, e.g., Cell Cycle, Apoptosis, Kinase Profiling) C->D E Lead Candidate Selection (Potent, selective, drug-like) D->E F In Vivo Studies (Efficacy in Animal Models, Pharmacokinetics) E->F

Caption: A typical drug discovery screening cascade.

Driving Discovery Through Structure-Activity Relationships (SAR)

SAR analysis is the cornerstone of medicinal chemistry, providing the logic to iteratively refine a molecule's structure to enhance its desired biological activity and properties.

SAR Analysis and Data Interpretation

By synthesizing and testing a matrix of analogs, researchers can deduce which structural features are critical for activity. For example, in the development of spiro-piperidine based ASH1L inhibitors, it was found that replacing a spiro-azetidine with a spiro-piperidine moiety was a key starting point. [7]Further exploration by adding various substituents to the terminal nitrogen of the piperidine group led to significant improvements in potency. [7]Specifically, the addition of aromatic heterocycles like thiazole resulted in a 2.6-fold improvement in inhibitory activity. [7] Table 1: Hypothetical SAR Data for Spiro-Isoquinolinone Analogs as MDM2 Inhibitors

Compound IDR1 (Isoquinoline)R2 (Piperidine-N)MDM2 Binding IC50 (nM)Cell Proliferation IC50 (µM)
REF-01HBenzyl550> 10
ANA-026-ClBenzyl1204.5
ANA-037-ClBenzyl953.1
ANA-047-Cl4-Chlorobenzyl250.8
ANA-057-Cl3-Methoxybenzyl882.9
ANA-067-ClCyclohexylmethyl450> 10

This table presents illustrative data.

Causality Behind the SAR:

  • Halogenation (ANA-02, ANA-03): The introduction of a chlorine atom on the isoquinoline ring likely allows for a key interaction (e.g., halogen bonding or hydrophobic interaction) within a specific pocket of the MDM2 protein, enhancing binding affinity.

  • Piperidine Substituent (ANA-04): The addition of a second chlorine on the N-benzyl group (ANA-04) dramatically improves potency. This suggests this group fits into a hydrophobic pocket on the target protein, displacing water molecules and increasing binding entropy.

  • Electronic Effects (ANA-05): The electron-donating methoxy group on the benzyl ring reduces activity compared to the chloro-substituted analog, indicating that electron-withdrawing or specific hydrophobic features are preferred in that region.

  • Aromaticity (ANA-06): Replacing the aromatic benzyl group with a non-aromatic cyclohexyl group significantly reduces activity, highlighting the importance of a pi-stacking or other aromatic interaction for target engagement.

This iterative process of design, synthesis, and testing is fundamental to lead optimization.

G A Design (Hypothesis-driven) B Synthesis (Chemical Analogs) A->B Iterative Optimization Cycle C Biological Testing (In Vitro / In Vivo) B->C Iterative Optimization Cycle D SAR Analysis (Data Interpretation) C->D Iterative Optimization Cycle D->A Iterative Optimization Cycle

Caption: The iterative cycle of lead optimization in drug discovery.

Case Study: Targeting the MDM2-p53 Interaction for Cancer Therapy

The development of small-molecule inhibitors that block the interaction between MDM2 and the p53 tumor suppressor is a validated strategy in oncology. Spirocyclic scaffolds, particularly spiro-oxindoles (a class structurally related to the topic scaffold), have been instrumental in developing potent and selective inhibitors. [8][9] Mechanism of Action:

In many cancers with wild-type p53, the p53 protein is kept inactive through binding by its negative regulator, MDM2, which also targets p53 for degradation. A potent spirocyclic inhibitor is designed to fit into the p53-binding pocket on the MDM2 protein. By occupying this pocket, the inhibitor prevents MDM2 from binding to p53. This frees p53, leading to its accumulation and activation. Activated p53 then transcriptionally activates genes that halt the cell cycle and induce apoptosis, selectively eliminating cancer cells. [9]

G cluster_normal Normal Cell Regulation cluster_cancer Cancer Cell (MDM2 Overexpressed) cluster_treatment Treatment with Spirocyclic Inhibitor MDM2 MDM2 p53_N p53 MDM2->p53_N Inhibition Degradation p53 Degradation p53_N->Degradation MDM2_C MDM2 (High) p53_C p53 (Inactive) MDM2_C->p53_C Strong Inhibition Inhibitor Spirocyclic Inhibitor MDM2_T MDM2 Inhibitor->MDM2_T Blocks Pocket p53_T p53 (Active) MDM2_T->p53_T Interaction Blocked Apoptosis Cell Cycle Arrest & Apoptosis p53_T->Apoptosis

Caption: Mechanism of action for MDM2-p53 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutics. Its inherent three-dimensionality provides a distinct advantage in achieving high-potency and selective interactions with complex biological targets. The synthetic tractability of the core allows for extensive exploration of chemical space, enabling the fine-tuning of activity and ADME properties through systematic SAR studies.

Future efforts in this area will likely focus on:

  • Expanding the Target Landscape: Applying libraries of these analogs to new and emerging biological targets beyond the established areas of oncology and CNS.

  • Structure-Based Design: Leveraging the increasing availability of protein crystal structures to rationally design next-generation analogs with enhanced, tailored interactions.

  • Novel Synthetic Methodologies: Developing more efficient, green, and scalable synthetic routes to the core scaffold and its derivatives to accelerate the discovery process.

As our understanding of disease biology deepens, the strategic application of privileged scaffolds like the spiro[isoquinoline-1,4'-piperidin]-3(4H)-one will remain a powerful engine for innovation in drug discovery.

References

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-6. [Link]

  • Caulfield, W. L., Musso, D. L., & Parham, J. C. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 27(10), 1371-5. [Link]

  • Kushwaha, R., et al. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. [Link]

  • Prabhuling, G., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Letters in Drug Design & Discovery, 17(5). [Link]

  • Yamato, M., Hashigaki, K., Ikeda, M., Ohtake, H., & Tasaka, K. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. [Link]

  • Lobe, M. M. M., & Efange, S. M. N. (2020). 3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. [Link]

  • Lobe, M. M. M., & Efange, S. M. N. (2020). 3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. [Link]

  • Elshaier, Y. A. A. M., et al. (2020). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. [Link]

  • Boeters, C., et al. (1998). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 331(1), 31-5. [Link]

  • Algieri, V., et al. (2020). Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction. Molecules, 25(23), 5693. [Link]

  • Lobe, M. M. M., & Efange, S. M. N. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. [Link]

  • Algieri, V., et al. (2018). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry, 14, 2588-2596. [Link]

  • Khabnadideh, S., et al. (2023). Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 90, 117367. [Link]

  • Vasilieva, E. V., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1319. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Screening of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[isoquinoline-piperidine] Scaffold - A Privileged Motif in Drug Discovery

The fusion of isoquinoline and piperidine rings through a spirocyclic linkage creates a rigid, three-dimensional molecular architecture that has garnered significant interest in medicinal chemistry. This unique structural motif is present in a variety of biologically active compounds, offering a versatile platform for the development of novel therapeutics. The constrained conformation of the spiro system can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.

Isoquinoline alkaloids, a broad class of natural and synthetic compounds, are known to exhibit a wide range of pharmacological properties, including cytotoxic effects against cancer cells.[1] Similarly, the piperidine ring is a common feature in many centrally active drugs. The combination of these two pharmacophores in a spirocyclic system, such as 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one , presents a compelling case for its investigation as a potential therapeutic agent.

This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound. The proposed screening cascade is designed to first assess the compound's general cytotoxic potential and then to explore more specific, mechanistically driven activities based on the known biological profiles of related structures.

Part 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. This foundational screening provides a broad overview of the compound's potency and establishes a baseline for further, more targeted investigations. A panel of human cancer cell lines is recommended to identify any potential for tissue-specific sensitivity.

Rationale for Cell Line Selection

The choice of cell lines should ideally represent a diversity of cancer types. Based on the known activities of isoquinoline alkaloids, a starting panel could include:

  • HCT-116 (Colon Carcinoma): A well-characterized and commonly used cell line for initial cancer screening.[2]

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.

  • A549 (Lung Carcinoma): A representative for non-small cell lung cancer.

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line that can reveal different sensitivity profiles compared to adherent cells.[3]

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines a two-pronged approach to accurately assess cytotoxicity, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) effects.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Viability & Proliferation cluster_2 Membrane Integrity start Prepare stock solution of this compound in DMSO seed Seed selected cancer cell lines in 96-well plates start->seed treat Treat cells with a serial dilution of the test compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay incubate->mtt ldh LDH Release Assay incubate->ldh dissolve Add MTT reagent and incubate mtt->dissolve supernatant Collect cell culture supernatant ldh->supernatant formazan Solubilize formazan crystals dissolve->formazan read_mtt Measure absorbance at 570 nm formazan->read_mtt data_analysis Data Analysis: Calculate IC50 values read_mtt->data_analysis ldh_reagent Add LDH reaction mixture supernatant->ldh_reagent read_ldh Measure absorbance at 490 nm ldh_reagent->read_ldh read_ldh->data_analysis

Caption: Workflow for dual cytotoxicity and viability screening.

Detailed Experimental Protocols
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The measurement of LDH activity in the supernatant is a direct indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

    • After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells 30 minutes before collecting the supernatant.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a table, presenting the IC50 values for each cell line.

Cell LineCompoundIC50 (µM) after 48h
HCT-116This compound[Insert Value]
MCF-7This compound[Insert Value]
A549This compound[Insert Value]
HL-60This compound[Insert Value]
HCT-116Doxorubicin (Positive Control)[Insert Value]
MCF-7Doxorubicin (Positive Control)[Insert Value]
A549Doxorubicin (Positive Control)[Insert Value]
HL-60Doxorubicin (Positive Control)[Insert Value]

A significant discrepancy between the IC50 values from the MTT and LDH assays can provide initial insights into the compound's mechanism. For instance, a potent IC50 in the MTT assay but a weak response in the LDH assay might suggest a primary cytostatic or anti-proliferative effect rather than direct cell killing.

Part 2: Target-Oriented Screening

Based on the chemical structure of this compound, and the known biological activities of related compounds, a logical next step is to investigate its potential as an acetylcholinesterase (AChE) inhibitor and its interaction with opioid receptors.

Acetylcholinesterase (AChE) Inhibition Assay
  • Rationale: The piperidine moiety is a key structural feature in many known AChE inhibitors.[4] Furthermore, various spiro-heterocycles incorporating a piperidine ring have demonstrated significant cholinesterase inhibitory activity.[5] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.

  • Principle: The Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of the test compound indicates inhibition.

G cluster_0 AChE Inhibition Assay Workflow (Ellman's Method) start Prepare solutions of AChE, DTNB, and Acetylthiocholine plate In a 96-well plate, add buffer, test compound, and AChE solution start->plate preincubate Pre-incubate for 15 minutes plate->preincubate add_dtnb Add DTNB solution preincubate->add_dtnb initiate Initiate reaction by adding Acetylthiocholine add_dtnb->initiate measure Measure absorbance at 412 nm kinetically initiate->measure analyze Calculate % inhibition and IC50 value measure->analyze

Caption: Workflow for the AChE inhibition assay.

  • Protocol:

    • In a 96-well plate, add 25 µL of phosphate buffer (pH 8.0), 25 µL of the test compound at various concentrations, and 25 µL of AChE enzyme solution. For the control, add 25 µL of buffer instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of acetylthiocholine substrate solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. Calculate the IC50 value.

Nociceptin Opioid Receptor (NOP) Agonism
  • Rationale: A study by Maccioni et al. (2008) on the closely related 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones identified these compounds as potent and selective nociceptin receptor (NOP) agonists.[6] This provides a strong rationale for investigating the interaction of this compound with this receptor.

  • Screening Approach: A full-fledged radioligand binding assay or a functional assay like a GTPγS binding assay would be the definitive methods. However, for a preliminary screen, collaboration with a specialized contract research organization (CRO) or an academic lab with expertise in opioid receptor pharmacology is often the most efficient approach. The initial inquiry would be to test the compound in a competitive binding assay against a known NOP receptor radioligand to determine its binding affinity (Ki).

Conclusion and Future Directions

This guide outlines a logical and efficient preliminary in vitro screening cascade for this compound. The initial broad cytotoxicity profiling will determine the compound's general effect on cancer cells and guide concentration selection for subsequent assays. The target-oriented screening for acetylcholinesterase inhibition and nociceptin receptor interaction is based on strong evidence from structurally related compounds and provides a pathway to elucidate a more specific mechanism of action.

Positive results in any of these assays would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines.

  • Mechanism of action studies for cytotoxic compounds (e.g., cell cycle analysis, apoptosis assays).

  • Selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase) or other opioid receptor subtypes.

  • In vivo studies to assess efficacy and safety in animal models.

The spiro[isoquinoline-piperidine] scaffold holds considerable promise, and a systematic screening approach, as detailed in this guide, is the critical first step in unlocking its therapeutic potential.

References

  • Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. (2024). PubMed Central. [Link]

  • Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids. (2013). European Journal of Medicinal Chemistry. [Link]

  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. (1990). Journal of Natural Products. [Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. (2020). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. (2020). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. (2008). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. (2015). Molecules. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2013). Iranian Journal of Basic Medical Sciences. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (2014). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2023). Molecules. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. (2022). MDPI. [Link]

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Methodological & Application

Application Notes & Protocols: High-Throughput Screening of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold represents a compelling starting point for drug discovery. Its three-dimensional architecture, combining the rigid isoquinoline core with the versatile piperidine ring, offers a unique conformational landscape for exploring interactions with a multitude of biological targets. The successful prosecution of a screening campaign for derivatives of this novel scaffold hinges on the rational selection and rigorous execution of high-throughput screening (HTS) assays.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic templates to provide a strategic framework and detailed, field-tested protocols for launching an HTS campaign for this specific class of molecules. We will explore two primary and complementary screening paradigms: the precision of target-based screening and the exploratory power of phenotypic screening. The causality behind each experimental choice is explained, ensuring that every protocol is a self-validating system for generating high-quality, actionable data.

Chapter 1: The Strategic Imperative - Target-Based vs. Phenotypic Screening

The initial and most critical decision in any HTS campaign is the choice between a target-based and a phenotypic approach.[1][2][3] This choice is dictated by the existing knowledge of the scaffold's biological activity and the overall goals of the discovery program.

  • Target-Based Screening: This "classical" or "forward pharmacology" approach is employed when a specific biological target (e.g., a particular enzyme or receptor) is already hypothesized or known.[1] It offers mechanistic clarity from the outset, as hits are identified based on their direct interaction with a purified protein or a specific molecular pathway.[2] This strategy is highly efficient for optimizing potency and selectivity.

  • Phenotypic Screening: This "reverse pharmacology" approach is ideal when the molecular target is unknown or when the goal is to discover compounds that modulate complex cellular processes.[1][4] Libraries are screened in physiologically relevant cell-based or organismal models to identify molecules that produce a desired change in phenotype (e.g., cell death in cancer cells, or neurite outgrowth).[3][4][5] The subsequent, and often challenging, step is target deconvolution to identify the mechanism of action.[2][6]

For a novel scaffold like this compound, a dual-pronged strategy is often the most powerful. For the purpose of this guide, we will detail protocols for both approaches, providing a comprehensive toolkit for its evaluation.

Visualizing the HTS Decision Framework

The following diagram illustrates the initial strategic decision point and the subsequent workflow for a comprehensive screening campaign.

HTS_Strategy cluster_0 Strategic Decision cluster_1 Target-Based Campaign cluster_2 Phenotypic Campaign start Novel this compound Library decision Known Target or Hypothesis? start->decision target_based Application Note 1: Target-Based HTS Assay (e.g., GPCR Binding) decision->target_based  Yes phenotypic Application Note 2: Phenotypic HTS Assay (e.g., High-Content Imaging) decision->phenotypic No   biochem Biochemical & Biophysical Hit Confirmation target_based->biochem sar Structure-Activity Relationship (SAR) biochem->sar lead_opt Lead Optimization sar->lead_opt pheno_confirm Phenotypic Hit Confirmation & Counterscreens phenotypic->pheno_confirm deconvolution Target Deconvolution & MoA Studies pheno_confirm->deconvolution deconvolution->lead_opt TR_FRET_Principle cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (Inhibitor Present) GPCR_A GPCR (His-Tagged) Tracer_A Acceptor-Tracer GPCR_A->Tracer_A Binding Donor_A Donor-Ab GPCR_A->Donor_A Binding Emission_A Acceptor Emission (e.g., 520 nm) Tracer_A->Emission_A FRET_A FRET Excitation_A Excitation (340 nm) Excitation_A->Donor_A GPCR_B GPCR (His-Tagged) Donor_B Donor-Ab GPCR_B->Donor_B Binding Inhibitor_B Spiro-Isoquinoline Inhibitor GPCR_B->Inhibitor_B Binding Tracer_B Acceptor-Tracer NoEmission_B No Acceptor Emission Tracer_B->NoEmission_B NoFRET_B No FRET Excitation_B Excitation (340 nm) Excitation_B->Donor_B

Caption: Principle of a competitive TR-FRET binding assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • GPCR: His-tagged GPCR membrane preparation, pre-quantified.

  • Donor: Anti-6xHis-Tb Cryptate antibody.

  • Acceptor: Fluorescently-labeled tracer ligand (e.g., d2-labeled).

  • Compound Plates: this compound derivatives diluted to 4x final concentration in assay buffer with 2% DMSO.

  • Control Compound: Known unlabeled antagonist/ligand for the GPCR.

  • Plates: Low-volume, 384-well white microplates (e.g., Greiner Bio-One #784075).

  • Instrumentation: HTS-compatible plate reader with TR-FRET capability (e.g., PerkinElmer EnVision® or BMG PHERAstar®).

Protocol Steps:

  • Compound Plating (5 µL/well):

    • Using an automated liquid handler (e.g., Echo Acoustic Dispenser or multidrop dispenser), add 5 µL of the 4x compound solutions to the assay plates (columns 3-48).

    • Plate Layout:

      • Columns 1 & 2: 5 µL of Assay Buffer + 2% DMSO (Negative/High FRET Control).

      • Columns 3 & 4: 5 µL of 4x saturating concentration of control compound (Positive/Low FRET Control).

      • Columns 5-48: 5 µL of 4x library compounds.

  • GPCR/Donor Mix Addition (10 µL/well):

    • Prepare a 2x mix of the His-tagged GPCR and the Anti-6xHis-Tb Donor antibody in cold assay buffer. The optimal concentration of each must be predetermined via checkerboard titration.

    • Dispense 10 µL of this mix into all wells of the assay plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Causality Note: This pre-incubation step ensures the antibody binds to the GPCR tag before the tracer is introduced, leading to a more stable assay signal.

  • Acceptor-Tracer Addition (5 µL/well):

    • Prepare a 4x solution of the acceptor-labeled tracer in assay buffer. The concentration should be at its Kd value for the receptor to ensure assay sensitivity.

    • Dispense 5 µL of the tracer solution into all wells.

    • Seal the plates and centrifuge briefly (1 min at 1000 rpm) to ensure all components are mixed.

  • Final Incubation & Read:

    • Incubate the plates for 60-90 minutes at room temperature, protected from light.

    • Read the plates on a TR-FRET enabled plate reader using standard settings for Terbium-d2 (e.g., Excitation: 340 nm, Emission Donor: 620 nm, Emission Acceptor: 665 nm, with a 60 µs delay).

Data Analysis and Validation

1. Raw Data Processing: The primary output is the TR-FRET ratio, calculated for each well: Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000

2. Normalization and Hit Identification: Calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = 100 * (1 - (Ratio_compound - Mean_Ratio_positive) / (Mean_Ratio_negative - Mean_Ratio_positive))

A common hit threshold is a percent inhibition greater than 3 standard deviations from the mean of the library compounds, or simply >50% inhibition.

3. Assay Quality Control: The Z'-Factor The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls. [7][8][9][10]It is essential for validating the robustness of an HTS assay. [11]Z' = 1 - (3 * (SD_negative + SD_positive)) / |Mean_negative - Mean_positive|

Z'-Factor Value Assay Quality Interpretation [9]
> 0.5Excellent assay, suitable for HTS.
0 to 0.5A marginal assay, may require optimization.
< 0Unsuitable for screening.

Example Assay Validation Data:

Parameter Negative Control (DMSO) Positive Control (Antagonist) Calculated Metric
Mean TR-FRET Ratio25,0005,000Signal Window: 5.0
Standard Deviation1,200800Z'-Factor: 0.70
N (replicates)3232Conclusion: Excellent

Chapter 3: Application Note 2 - A Phenotypic High-Content Screen for Neurite Outgrowth

Rationale: Spirocyclic scaffolds are increasingly explored for applications in neuroscience. A phenotypic screen for neurite outgrowth can identify compounds that may be beneficial for neurodegenerative diseases. []High-Content Screening (HCS) uses automated microscopy and image analysis to quantify complex cellular phenotypes, making it a powerful tool for this purpose. [4][5]

Assay Principle

This assay uses a neuronal cell line (e.g., PC-12 or SH-SY5Y) that can be induced to differentiate and extend neurites.

  • Cells are plated in microplates suitable for imaging.

  • Cells are treated with the spiro-isoquinoline library compounds.

  • After an incubation period, cells are fixed and stained with fluorescent dyes to visualize the cell body (e.g., Hoechst for the nucleus) and neurites (e.g., an antibody against β-III Tubulin).

  • An automated microscope acquires images of multiple fields within each well.

  • Image analysis software identifies cells and neurites, measuring various parameters like neurite length, number of branches, and number of neurite-bearing cells.

  • Hits are compounds that significantly increase neurite outgrowth compared to negative controls.

Detailed HCS Protocol

This protocol is designed for a 384-well imaging plate.

Reagents & Materials:

  • Cell Line: PC-12 cells.

  • Culture Medium: RPMI-1640, 10% horse serum, 5% FBS.

  • Differentiation Medium: Culture medium with a sub-optimal concentration of Nerve Growth Factor (NGF), e.g., 2 ng/mL.

  • Compound Plates: As described in Application Note 1.

  • Positive Control: A known inducer of neurite outgrowth (e.g., 50 ng/mL NGF).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Staining Reagents:

    • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

    • Blocking Buffer: 5% BSA in PBS.

    • Primary Antibody: Mouse anti-β-III Tubulin.

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

    • Nuclear Stain: Hoechst 33342.

  • Plates: 384-well, black, clear-bottom imaging plates (e.g., Corning #3764).

  • Instrumentation: Automated high-content imaging system (e.g., Molecular Devices ImageXpress or Revvity Opera Phenix).

Protocol Steps:

  • Cell Plating (40 µL/well):

    • Seed PC-12 cells into imaging plates at a density of 2,000 cells/well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (10 µL/well):

    • Prepare 5x concentrations of library compounds, positive controls (NGF), and negative controls (DMSO) in differentiation medium.

    • Gently add 10 µL of the 5x compound solutions to the appropriate wells for a final volume of 50 µL.

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO₂.

    • Causality Note: This extended incubation is necessary to allow for the biological process of neurite extension to occur.

  • Cell Staining:

    • Fixation: Carefully remove medium and add 30 µL of 4% PFA. Incubate for 15 minutes at RT.

    • Wash: Aspirate PFA and wash 3 times with PBS.

    • Permeabilization: Add 30 µL of Permeabilization Buffer. Incubate for 10 minutes at RT.

    • Blocking: Wash, then add 50 µL of Blocking Buffer. Incubate for 1 hour at RT.

    • Primary Antibody: Aspirate blocker and add 20 µL of anti-β-III Tubulin antibody (diluted in blocking buffer). Incubate overnight at 4°C.

    • Secondary Antibody & Nuclear Stain: Wash 3 times. Add 20 µL of a mix containing the Alexa Fluor 488 secondary antibody and Hoechst stain. Incubate for 1 hour at RT, protected from light.

    • Final Wash: Wash 4 times with PBS and leave 50 µL of PBS in each well for imaging.

  • Image Acquisition & Analysis:

    • Acquire images using a 10x or 20x objective, capturing at least 4 fields per well in two channels (DAPI for Hoechst, FITC for Alexa 488).

    • Use an established image analysis algorithm to identify nuclei and cell bodies, then trace and quantify neurites extending from those bodies. Key output parameters include:

      • Total neurite length per cell.

      • Number of neurites per cell.

      • Percentage of cells with neurites.

Data Analysis and Hit Selection

1. Primary Readout: Select a robust primary parameter, such as "Average Neurite Length per Cell."

2. Normalization and Scoring: Use the Strictly Standardized Mean Difference (SSMD) or Z-score to score each well. The Z-score is calculated as: Z-score = (Value_compound - Mean_negative) / SD_negative

A hit is typically defined as a compound with a Z-score > 3.

3. Multi-Parameter Analysis: A key advantage of HCS is the ability to analyze multiple parameters to filter out false positives. [5]For example, cytotoxic compounds might show zero neurites but can be flagged by a simultaneous drop in cell count (from the nuclear stain). Hits should show an increase in neurite-specific parameters without a significant decrease in cell number.

Example HCS Data Summary:

Compound ID Cell Count (vs. DMSO) Avg. Neurite Length (Z-score) Hit Classification
DMSO Control100%0.0Negative Control
NGF Control95%8.5Positive Control
SPIRO-001 98% 4.2 Valid Hit
SPIRO-002105%1.1Inactive
SPIRO-00315%-1.5Cytotoxic

References

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Application Notes & Protocols: Leveraging 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Oncology

The quest for novel anticancer therapeutics has led researchers to explore unique chemical architectures capable of modulating critical cellular pathways involved in tumorigenesis. Among these, spirocyclic systems have garnered significant attention due to their rigid, three-dimensional structures that allow for precise presentation of functional groups, making them ideal candidates for targeting protein-protein interactions. The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one core represents a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Derivatives of this and related spiroisoquinoline structures have shown promise in preclinical studies, demonstrating cytotoxic activity against a range of cancer cell lines, including those from breast, lung, ovarian, and renal cancers.[1][2] This guide provides an in-depth look at the application of this compound class in anticancer research, focusing on its primary mechanism of action and offering detailed protocols for its evaluation.

Part 1: Unraveling the Mechanism of Action - The p53-MDM2 Axis

A significant body of evidence suggests that many spiro-based compounds, including derivatives of the spiro[isoquinoline-piperidin]-one and structurally related spirooxindoles, exert their anticancer effects by targeting the p53-MDM2 protein-protein interaction.[3][4]

The "Guardian of the Genome" and its Negative Regulator

The p53 tumor suppressor protein is often called the "guardian of the genome" for its central role in preventing cancer formation.[3] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate programmed cell death (apoptosis).[5] In approximately half of all human cancers, the gene for p53 is mutated. In many of the remaining cancers where p53 is wild-type, its function is crippled by its primary negative regulator, the E3 ubiquitin ligase MDM2 (or HDM2 in humans).[6][7]

MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation, thus keeping p53 levels low in healthy cells.[8] Many cancer cells exploit this by overexpressing MDM2, effectively silencing p53 and allowing for unchecked cell proliferation.[9]

Spiro[isoquinoline-piperidin]-one Derivatives as MDM2 Inhibitors

The therapeutic strategy is elegantly simple: disrupt the p53-MDM2 interaction. Small molecules that can bind to the p53-binding pocket on MDM2 will prevent MDM2 from interacting with p53.[7] This frees p53 from its inhibitor, leading to its accumulation, stabilization, and subsequent activation of downstream target genes. The ultimate result in cancer cells is cell cycle arrest and apoptosis.[8] The rigid spirocyclic core of this compound provides an excellent starting point for designing potent MDM2 inhibitors that can fit snugly into this hydrophobic pocket.[10]

Signaling Pathway Visualization

The following diagram illustrates the reactivation of the p53 pathway through the inhibition of MDM2 by a spiro[isoquinoline-piperidin]-one derivative.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_stress Cellular Stress (e.g., DNA Damage) p53 p53 p21 p21 p53->p21 Activates Transcription BAX BAX p53->BAX Activates Transcription Degradation Proteasomal Degradation p53->Degradation MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates Spiro Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivative Spiro->MDM2 Inhibits Arrest Cell Cycle Arrest (G1 Phase) p21->Arrest Apoptosis Apoptosis BAX->Apoptosis Stress Stress Signals Stress->p53 Stabilizes

Caption: p53-MDM2 signaling pathway and inhibition.

Part 2: Experimental Protocols & Application Notes

Evaluating the anticancer potential of a this compound derivative requires a multi-step approach, starting with broad screening for cytotoxic activity and moving towards more specific mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a spiro[isoquinoline-piperidin]-one derivative on a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Causality Behind Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric assay for assessing cell viability.[12] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified spectrophotometrically. The choice of cell lines should ideally include those known to have wild-type p53 and high MDM2 expression (e.g., MCF-7 breast cancer) and, for comparison, p53-mutant or null cell lines (e.g., MDA-MB-231 breast cancer) to validate the p53-dependent mechanism.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density can vary between cell lines and should be determined empirically.[13]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Preparation: Prepare a stock solution of the spiro[isoquinoline-piperidin]-one derivative in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period, typically 48 to 72 hours, to allow the compound to exert its effect.[13]

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Summarize the IC₅₀ values in a table for clear comparison across different cell lines.

Compound IDCancer Cell Linep53 StatusMDM2 ExpressionIC₅₀ (µM)
Spiro-Derivative XMCF-7 (Breast)Wild-TypeHighe.g., 5.2
Spiro-Derivative XA549 (Lung)Wild-TypeNormale.g., 8.9
Spiro-Derivative XMDA-MB-231 (Breast)MutantLowe.g., >100
Spiro-Derivative XHCT116 (Colon)Wild-TypeHighe.g., 3.5
Doxorubicin (Control)MCF-7 (Breast)Wild-TypeHighe.g., 0.8

Note: IC₅₀ values are hypothetical and for illustrative purposes only.

Protocol 2: Mechanistic Validation by Western Blot Analysis of Apoptosis Markers

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis via the p53 pathway. This is achieved by detecting changes in the expression levels of key proteins involved in apoptosis.

Causality Behind Choices: Western blotting is the gold-standard technique for quantifying protein expression levels.[14] To validate the proposed mechanism, we will probe for:

  • p53: An increase in total p53 levels indicates stabilization due to MDM2 inhibition.

  • p21: As a key downstream target of p53, an increase in p21 expression confirms p53 transcriptional activity and is associated with cell cycle arrest.[15]

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.[16]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of active Caspase-3. Its cleavage is another definitive marker of apoptosis.[17][18]

  • β-Actin or GAPDH: Used as a loading control to ensure equal amounts of protein were loaded in each lane.

WesternBlot_Workflow A 1. Cell Treatment (e.g., IC50 concentration) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (e.g., 5% Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p53, anti-Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Densitometry I->J

Caption: Workflow for Western Blot analysis.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the spiro[isoquinoline-piperidin]-one derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST to remove unbound primary antibodies. Then, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of protein. Use densitometry software to quantify the band intensities and normalize them to the loading control to compare protein levels between treated and control samples. An increase in p53, p21, cleaved Caspase-3, and cleaved PARP in the treated samples would confirm the proposed mechanism.

References
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Application Notes and Protocols for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold for Targeting Neurodegeneration

The quest for effective therapeutics for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is one of the most significant challenges in modern medicine. These complex disorders share common pathological hallmarks, including protein misfolding and aggregation, oxidative stress, and neuroinflammation, which ultimately lead to progressive neuronal loss and cognitive or motor decline.[1][2] In this context, the identification of "privileged scaffolds" in medicinal chemistry—molecular frameworks that can be readily modified to interact with multiple biological targets—is of paramount importance. The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one core is one such scaffold. While the parent compound itself is a starting point for synthesis, its derivatives have emerged as potent and selective modulators of the Sigma-2 Receptor (σ2R) , now identified as Transmembrane Protein 97 (TMEM97) .[3][4]

Accumulating evidence strongly suggests that σ2R/TMEM97 is a key player in the pathophysiology of neurodegenerative diseases, making it a highly attractive therapeutic target.[3][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in relevant preclinical models of neurodegeneration. We will delve into the underlying mechanism of action, provide detailed experimental protocols, and offer insights into the interpretation of results, all grounded in the latest scientific literature.

Mechanism of Action: The Sigma-2 Receptor (σ2R/TMEM97) in Neurodegeneration

The σ2R/TMEM97 is a multifunctional protein primarily located in the endoplasmic reticulum (ER) and is involved in crucial cellular processes such as cholesterol homeostasis, calcium signaling, and the integrated stress response (ISR).[3][7] In the context of neurodegenerative diseases, its modulation by antagonists derived from the spiro[isoquinoline-1,4'-piperidin] scaffold offers a multi-pronged therapeutic approach.

Key Mechanistic Insights:

  • Neuroprotection: Antagonism of σ2R/TMEM97 has been shown to be neuroprotective in various models of neurodegeneration.[5][6][8][9] This is thought to occur through the inhibition of pathways that lead to neuronal cell death.

  • Reduction of Protein Aggregation: In Alzheimer's disease models, σ2R antagonists can displace amyloid-beta (Aβ) oligomers from neuronal receptors at the synapse, thereby mitigating their toxic effects.[10]

  • Alleviation of Neuroinflammation: These compounds can reduce neuroinflammatory responses, a common feature of neurodegenerative diseases.[5]

  • Rescue of Cellular Dysfunction: In models of Parkinson's disease, σ2R antagonists can rescue neuronal dysfunction induced by α-synuclein oligomers, including deficits in protein trafficking.[11]

  • Modulation of the Integrated Stress Response (ISR): Highly specific σ2R/TMEM97 ligands can inhibit the ISR, a cellular stress response pathway implicated in several neurological disorders.[3]

The following diagram illustrates the proposed mechanism of action for spiro[isoquinoline-1,4'-piperidin]-3(4H)-one derivatives as σ2R/TMEM97 antagonists in a neurodegenerative context.

Sigma-2 Receptor Antagonist Mechanism Proposed Mechanism of Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives cluster_0 Neurodegenerative Disease Pathology cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Outcomes Protein Aggregation Protein Aggregation Neuroinflammation Neuroinflammation Oxidative Stress Oxidative Stress Neuronal Dysfunction Neuronal Dysfunction Spiro_Compound Spiro[isoquinoline-1,4'-piperidin] -3(4H)-one Derivative Sigma2R σ2R/TMEM97 Spiro_Compound->Sigma2R Antagonism Reduced Aggregation Reduced Protein Aggregation Anti_Inflammatory Anti-Inflammatory Effects Reduced_Stress Reduced Oxidative Stress Improved_Function Improved Neuronal Function Sigma2R->Protein Aggregation promotes Sigma2R->Neuroinflammation promotes Sigma2R->Oxidative Stress promotes Sigma2R->Neuronal Dysfunction promotes

Caption: Proposed mechanism of action for σ2R/TMEM97 antagonists.

Application in Alzheimer's Disease (AD) Models

Derivatives of the spiro[isoquinoline-1,4'-piperidin] scaffold, such as SAS-0132, have shown promise in AD models by improving cognitive performance and reducing neuroinflammation.[5]

Protocol 1: Evaluation in a Transgenic Mouse Model of AD

This protocol outlines the chronic treatment of Thy-1 hAPPLond/Swe+ mice, a model that exhibits cognitive deficits and Aβ pathology, with a test compound.

Materials:

  • Test Compound (a this compound derivative)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Thy-1 hAPPLond/Swe+ transgenic mice and wild-type littermates (aged for development of pathology)

  • Morris Water Maze apparatus

  • Standard laboratory equipment for dosing and behavioral testing

Procedure:

  • Compound Formulation: Prepare the test compound in the vehicle at the desired concentration for oral gavage. Ensure homogeneity of the suspension.

  • Animal Dosing:

    • Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound at low, medium, and high doses).

    • Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 3 months).

    • Monitor animal health and body weight regularly.

  • Behavioral Testing (Morris Water Maze):

    • Following the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water over several days (e.g., 5 days, 4 trials per day). Record escape latency and path length.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • At the end of the study, anesthetize the mice and perfuse with saline.

    • Harvest brain tissue. One hemisphere can be fixed for immunohistochemistry (IHC) and the other flash-frozen for biochemical analysis.

    • IHC: Analyze brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Use ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

Expected Quantitative Data:

ParameterVehicle ControlTest Compound (Effective Dose)Expected Outcome
Morris Water Maze
Escape Latency (Day 5)HighLowReduction in time to find the platform
Time in Target QuadrantLowHighIncreased time in the correct quadrant
Biochemical Markers
Insoluble Aβ42 (pg/mg)HighLowReduction in amyloid plaque burden
Iba1+ Microglia (cells/mm²)HighLowReduction in microgliosis

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"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Dosing" [fillcolor="#FBBC05", label="Chronic Dosing\n(e.g., 3 months)"]; "Behavior" [fillcolor="#FBBC05", label="Morris Water Maze\n(Learning & Memory)"]; "Tissue" [fillcolor="#FBBC05", label="Brain Tissue\nCollection"]; "Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Biochemical & Histological\nAnalysis"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Dosing"; "Dosing" -> "Behavior"; "Behavior" -> "Tissue"; "Tissue" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental workflow for evaluating a test compound in an AD mouse model.

Application in Parkinson's Disease (PD) Models

The neurotoxic effects of α-synuclein oligomers are a key aspect of PD pathology. Sigma-2 receptor antagonists have been shown to rescue neuronal dysfunction induced by these oligomers.[11]

Protocol 2: In Vitro Assessment in a Neuronal Cell Culture Model of PD

This protocol describes a method to evaluate the protective effects of a test compound against α-synuclein oligomer-induced toxicity in primary neurons.

Materials:

  • Test Compound

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Pre-formed α-synuclein oligomers

  • Cell culture reagents (Neurobasal medium, B27 supplement, etc.)

  • Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-LAMP-2A)

  • High-content imaging system

Procedure:

  • Cell Culture: Plate primary cortical neurons on coated coverslips and culture for several days to allow for maturation.

  • Treatment:

    • Pre-treat the neurons with the test compound or vehicle for a specified time (e.g., 1 hour).

    • Add pre-formed α-synuclein oligomers to the culture medium at a neurotoxic concentration.

    • Co-incubate for a period sufficient to induce neuronal stress (e.g., 24-48 hours).

  • Immunocytochemistry:

    • Fix the cells with paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Incubate with primary antibodies (e.g., MAP2 to visualize neuronal morphology, LAMP-2A to assess chaperone-mediated autophagy).

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neuronal health (e.g., neurite length, number of synapses) and the intensity and localization of LAMP-2A staining.

Expected Quantitative Data:

Parameterα-synuclein Oligomers + Vehicleα-synuclein Oligomers + Test CompoundExpected Outcome
Neurite Length (µm)ReducedRestoredProtection against neurite degeneration
LAMP-2A Intensity (a.u.)IncreasedNormalizedRescue of autophagy/lysosomal dysfunction

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"Start" -> "Culture"; "Culture" -> "Treatment"; "Treatment" -> "Staining"; "Staining" -> "Imaging"; "Imaging" -> "End"; }

Caption: Experimental workflow for evaluating a test compound in a PD in vitro model.

Application in Huntington's Disease (HD) Models

Inhibition of the σ2R has been found to be neuroprotective in models of Huntington's disease, reducing neuronal cell death induced by mutant huntingtin (mHTT).[8][9]

Protocol 3: Assessment in a Primary Neuron Model of HD

This protocol details the evaluation of a test compound's ability to protect against mHTT-induced cell death in primary neurons.

Materials:

  • Test Compound

  • Primary striatal or cortical neurons

  • Lentiviral vectors expressing mHTT (e.g., with an expanded polyglutamine tract) and a control vector (e.g., expressing GFP)

  • Cell viability assay reagents (e.g., LDH assay kit or automated cell counter with viability stain)

Procedure:

  • Neuron Culture and Transduction:

    • Culture primary neurons for several days.

    • Transduce the neurons with lentiviral vectors expressing mHTT or a control vector.

  • Compound Treatment:

    • After transduction, treat the neurons with the test compound or vehicle at various concentrations.

  • Assessment of Cell Viability:

    • After a suitable incubation period (e.g., 7-14 days), assess neuronal cell death.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.

    • Cell Counting: Use an automated cell counter with a viability stain (e.g., trypan blue) to determine the percentage of viable neurons.

  • Data Analysis:

    • Normalize the cell death in mHTT-expressing neurons to the control-transduced neurons.

    • Calculate the dose-response curve for the neuroprotective effect of the test compound.

Expected Quantitative Data:

Condition% Cell Death (relative to control)Expected Outcome
mHTT + VehicleHigh (e.g., 40-50%)Significant mHTT-induced toxicity
mHTT + Test CompoundLow (dose-dependent)Reduction in neuronal cell death

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Sources

Cell-based assays to determine the efficacy of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-Based Assays to Determine the Efficacy of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Determining the therapeutic efficacy of a novel compound based on this scaffold requires a systematic, multi-tiered approach using robust cell-based assays. This document, written from the perspective of a Senior Application Scientist, provides a strategic guide and detailed protocols for characterizing the cellular efficacy of this compound. We move beyond simple procedural lists to explain the scientific rationale behind assay selection, ensuring a self-validating and logical workflow from broad-spectrum toxicity profiling to specific target engagement and functional outcome assays.

Guiding Principle: A Tiered Approach to Efficacy Determination

A successful drug discovery campaign hinges on making informed " go/no-go " decisions.[3] To logically assess a novel compound like this compound, a tiered assay cascade is the most efficient strategy. This approach prioritizes resources by using broad, cost-effective assays first to establish a basic biological activity profile before committing to more complex, target-specific investigations.

Our proposed workflow is designed to first define the compound's therapeutic window and then systematically narrow down its potential mechanism of action.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Phenotypic & Target-Agnostic Screening cluster_2 Tier 3: Target-Specific Functional Assays T1_Viability Cell Viability & Cytotoxicity Assays (e.g., CellTiter-Glo®, MTT) T2_Apoptosis Apoptosis Assays (e.g., Caspase-Glo® 3/7) T1_Viability->T2_Apoptosis If cytotoxic/anti-proliferative T2_Proliferation Cell Proliferation Assays (e.g., CyQUANT™) T1_Viability->T2_Proliferation If cytotoxic/anti-proliferative T3_GPCR GPCR Signaling Assays (cAMP, Calcium Flux) T1_Viability->T3_GPCR If NOT cytotoxic at relevant concentrations T3_Enzyme Enzyme Inhibition Assays (e.g., PDE5 Activity) T1_Viability->T3_Enzyme If NOT cytotoxic at relevant concentrations T3_Kinase Kinase Pathway Analysis (Reporter Assays, Western Blot) T1_Viability->T3_Kinase If NOT cytotoxic at relevant concentrations T1_Objective Objective: Determine therapeutic window (IC50). Identify general toxicity. T2_Apoptosis->T3_Kinase Investigate signaling pathways (e.g., anti-cancer targets) T2_Proliferation->T3_Kinase Investigate signaling pathways (e.g., anti-cancer targets) T2_Objective Objective: Uncover mechanism of cell death or growth inhibition. T3_Objective Objective: Confirm engagement with hypothesized targets and quantify functional potency (EC50).

Caption: Tiered assay workflow for compound characterization.

Tier 1: Foundational Assays - Cytotoxicity and Viability

Expertise & Causality: Before assessing efficacy, it is imperative to determine the compound's inherent cytotoxicity. A compound that kills cells through non-specific toxicity is not a viable therapeutic candidate. Furthermore, understanding the concentration at which a compound affects cell health is critical for interpreting data from subsequent functional assays; you must ensure that the observed effects are due to specific target modulation, not simply cell death. ATP measurement assays are a robust method for assessing cell viability as intracellular ATP levels are a direct indicator of metabolic activity.[4]

Protocol 2.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Principle: The assay quantifies ATP, indicating the presence of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

  • Cell Line Selection: Start with a common, robust cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7 if oncology is a potential application area).

  • Materials:

    • This compound (solubilized in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

    • Selected cell line and appropriate culture medium

    • White, opaque 96-well microplates suitable for luminescence

    • Positive Control: Staurosporine (10 µM) or another potent cytotoxic agent

    • Vehicle Control: DMSO at the highest concentration used for the test compound

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10-point serial dilution series of the compound in culture medium, typically starting from 100 µM down to the nanomolar range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Dosing: Remove the seeding medium and add 100 µL of medium containing the compound, positive control, or vehicle control to the respective wells.

    • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, to allow for effects on cell proliferation and viability.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's instructions.

    • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

    • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle control wells to 100% viability and the background (no cells) to 0%.

    • Plot the normalized viability (%) against the log concentration of the compound.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterDescriptionExample Value
Top Plateau Maximum cell viability (should be ~100%)101.2%
Bottom Plateau Minimum cell viability5.4%
IC50 Concentration for 50% inhibition of viability15.2 µM
Hill Slope Steepness of the dose-response curve-1.1

Tier 3: Target-Specific Functional Assays

Authoritative Grounding: The spiro[isoquinoline-piperidine] core is structurally related to compounds known to interact with specific target classes. Notably, derivatives have shown high affinity for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a Gi/o-coupled GPCR, and have been evaluated as agonists.[1] Other related isoquinoline compounds inhibit phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling.[5] Therefore, a logical next step is to investigate these pathways.

Protocol 3.1: GPCR Agonist Activity via cAMP Measurement
  • Objective: To determine if the compound acts as an agonist at a Gi-coupled receptor, resulting in a decrease in intracellular cyclic AMP (cAMP).

  • Principle: Gi-coupled GPCRs, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This change can be quantified using various methods, such as reporter gene assays or immunoassays.[4][6]

  • Cell Line Selection: Use a cell line engineered to stably express the target of interest, for example, CHO-K1 or HEK293 cells expressing the human NOP receptor (OPRL1).

  • Materials:

    • OPRL1-expressing cell line

    • cAMP detection kit (e.g., LANCE® Ultra cAMP TR-FRET kit, Cisbio HTRF® cAMP dynamic kit)

    • Forskolin (an adenylyl cyclase activator used to stimulate a high basal cAMP level)

    • Positive Control: Nociceptin/OFQ (the endogenous NOP agonist)

    • Vehicle Control: DMSO

  • Procedure:

    • Cell Seeding: Seed the OPRL1-expressing cells into a 384-well low-volume white plate at an appropriate density and incubate overnight.

    • Compound & Control Plating: Prepare serial dilutions of the test compound and the positive control (Nociceptin).

    • Cell Stimulation: Add the compound or control to the cells, followed immediately by the addition of a pre-determined concentration of Forskolin (e.g., 10 µM). The Forskolin stimulates cAMP production, and an active Gi agonist will inhibit this stimulation.

    • Incubation: Incubate at room temperature for 30-60 minutes.

    • Detection: Add the cAMP detection reagents (e.g., antibody-cryptate and cAMP-d2 conjugates for HTRF) as per the manufacturer's protocol.

    • Final Incubation: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a compatible reader (e.g., a time-resolved fluorescence reader for HTRF/LANCE).

  • Data Analysis:

    • Calculate the specific signal (e.g., HTRF ratio) for each well.

    • Normalize the data: Set the signal from cells treated with Forskolin + Vehicle as 0% inhibition, and the signal from the maximum concentration of the positive control (Nociceptin) as 100% inhibition.

    • Plot the % inhibition of cAMP production against the log concentration of the compound.

    • Fit the data to a 4PL curve to determine the EC50 (potency) and the Emax (maximal efficacy relative to the positive control).

G cluster_pathway Gi-Coupled GPCR Signaling Agonist Compound (Agonist) Receptor NOP Receptor (OPRL1) Agonist->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Downstream Effectors (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified NOP receptor signaling pathway.

Protocol 3.2: Phosphodiesterase 5 (PDE5) Inhibition Assay
  • Objective: To determine if the compound inhibits PDE5, an enzyme that degrades cGMP. This is relevant as spiro-isoquinolino piperidine derivatives have been explored as PDE5 inhibitors.[7][8]

  • Principle: PDE5 specifically hydrolyzes cyclic guanosine monophosphate (cGMP). An inhibitor will prevent this degradation, leading to an accumulation of cGMP. This can be measured using a cGMP-specific immunoassay.

  • Cell Line Selection: Use a cell line known to express PDE5, such as human platelet cells or a recombinant cell line overexpressing PDE5.

  • Materials:

    • PDE5-expressing cells or purified recombinant human PDE5 enzyme

    • Sodium Nitroprusside (SNP) or other nitric oxide (NO) donor to stimulate cGMP production via soluble guanylate cyclase.

    • PDE5 Assay Kit (containing cGMP substrate, enzyme, and detection reagents) or a cGMP ELISA kit.

    • Positive Control: Sildenafil or Vardenafil (known PDE5 inhibitors)

    • Vehicle Control: DMSO

  • Procedure (Cell-Based):

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubation with Inhibitor: Treat cells with serial dilutions of the test compound, positive control, or vehicle for 30 minutes. This allows the compound to enter the cells and bind to the target enzyme.

    • Stimulation: Add a cGMP-stimulating agent like SNP to all wells and incubate for 10-15 minutes.

    • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the assay kit.

    • cGMP Quantification: Measure the amount of cGMP in the cell lysates using a competitive ELISA or a TR-FRET based kit according to the manufacturer's protocol. The signal will be inversely proportional to the amount of cGMP.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cGMP.

    • Calculate the concentration of cGMP in each sample from the standard curve.

    • Normalize the data: Set the cGMP level in the stimulated vehicle control wells as the baseline (0% activity). Set the cGMP level in the wells treated with a saturating concentration of Sildenafil as 100% activity.

    • Plot the % PDE5 inhibition activity against the log concentration of the compound and fit to a 4PL curve to determine the EC50.

AssayEndpoint MeasuredPotency (EC50)Efficacy (Emax)
Cell Viability (HEK293) ATP levels (IC50)> 50 µMN/A
NOP Receptor Agonism Inhibition of cAMP75 nM92% (vs. Nociceptin)
PDE5 Inhibition cGMP accumulation1.2 µM105% (vs. Sildenafil)

Conclusion

This application note outlines a strategic, tiered framework for evaluating the cellular efficacy of this compound. By first establishing a cytotoxicity profile and then proceeding to hypothesis-driven functional assays based on the scaffold's known pharmacology, researchers can efficiently characterize the compound's potency and mechanism of action. The provided protocols for viability, GPCR signaling, and enzyme inhibition serve as robust, self-validating starting points for a comprehensive drug discovery investigation. Adherence to this logical progression ensures that experimental resources are used judiciously to build a clear, interpretable dataset for informed decision-making.

References

  • Oncolines B.V. (2024). Cell-Based Functional Assays.
  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays.
  • Stadler, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
  • Prabhuling, S., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. PubMed Central.
  • Zaragoza, C., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.
  • Li, M., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Trapella, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. PubMed.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Amsbio. (n.d.). Cell Based Assays Services.
  • Yu, T., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. PMC - PubMed Central.
  • ResearchGate. (2020). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives.
  • Micco, I., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Yu, T., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Publishing.
  • Micco, I., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed.
  • Mphahlele, M. J., et al. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. PMC - PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. PubMed.
  • Milusheva, M., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC.

Sources

Molecular docking studies of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Drug Discovery: Molecular Docking of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives

Authored by: A Senior Application Scientist

Preamble: The Convergence of Chemistry and Computation

In the modern drug discovery landscape, the journey from a promising chemical scaffold to a clinical candidate is a multi-billion dollar endeavor, fraught with challenges.[1] Computational techniques, particularly molecular docking, have emerged as indispensable tools to rationalize this process, offering a window into the molecular interactions that govern therapeutic efficacy.[2] This guide provides an in-depth protocol for conducting molecular docking studies, centered on the versatile This compound scaffold. This spirocyclic system is of significant interest in medicinal chemistry, with derivatives showing promise as ligands for a variety of macromolecular targets.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that not only details the "how" but, more critically, the "why" behind each step. Our objective is to equip you with a robust, self-validating framework to confidently predict and analyze the binding of spiro-isoquinoline-piperidine derivatives to your protein target of interest.

Chapter 1: Foundational Principles

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] This simulation is governed by two key components: a search algorithm that explores the conformational space of the ligand within the binding site, and a scoring function that estimates the binding affinity for each explored pose.[5]

The ultimate goal is to identify the binding mode with the most favorable score, often expressed as binding energy in kcal/mol, where a more negative value indicates a stronger, more stable interaction.[6][7] This in silico prediction allows us to prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.

Chapter 2: The Master Workflow

Before delving into specific protocols, it is essential to visualize the entire docking workflow. The process is a systematic progression from data preparation to simulation and, finally, to rigorous analysis and validation.

G cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB 1. Select Target Protein (e.g., from RCSB PDB) PrepP 3. Prepare Protein (Clean, Add H, Assign Charges) PDB->PrepP Ligand 2. Design/Select Ligand (Spiro-isoquinoline-piperidine) PrepL 4. Prepare Ligand (Gen 3D, Minimize, Add H, Assign Charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Run 6. Execute Docking (AutoDock Vina, Glide, etc.) Grid->Run Analyze 7. Analyze Results (Binding Energy, Pose Visualization) Run->Analyze Validate 8. Validate Protocol (Redocking & RMSD Calculation) Analyze->Validate Report 9. Report Findings Validate->Report

Figure 1: High-level workflow for a molecular docking study.

Chapter 3: Protocol I - Target Protein Preparation

The quality of your starting protein structure is paramount. Errors or omissions in the structure will propagate through the simulation, yielding meaningless results. This protocol outlines the essential steps for preparing a receptor for docking.[1]

Objective: To process a raw PDB structure into a clean, chemically correct format suitable for docking.

Tools: A molecular visualization program (e.g., UCSF Chimera, BIOVIA Discovery Studio) and a docking preparation suite (e.g., AutoDock Tools).

Methodology:

  • Structure Acquisition: Download the 3D coordinates of your target protein from a reputable database like the RCSB Protein Data Bank (PDB).[8]

    • Expert Insight: Prioritize structures with high resolution (e.g., < 2.5 Å) and a co-crystallized ligand in the binding site of interest. The co-crystallized ligand is crucial for defining the binding pocket and for subsequent protocol validation.[1]

  • Initial Cleaning: Load the PDB file into your visualization software.

    • Remove all non-essential molecules. This typically includes solvent (water) molecules, ions, and co-factors unless they are known to be critical for ligand binding.[9][10]

    • Causality: Most docking scoring functions are not parameterized to handle the dynamic and complex nature of multiple water molecules. Removing them simplifies the system. However, if a specific water molecule is known to mediate key hydrogen bonds between the protein and known inhibitors, it should be retained.[5][11]

    • If the biological unit is a multimer, retain only the chains necessary for the study.

  • Structural Correction:

    • Check for and repair any missing side chains or atoms using built-in tools in your software (e.g., the Protein Preparation Workflow in Schrödinger Maestro or Dock Prep in Chimera).[12]

    • Add polar hydrogen atoms. PDB files from X-ray crystallography often lack hydrogen coordinates. Adding them is essential for correctly defining hydrogen bonds and electrostatic interactions.[10][13]

  • Charge Assignment:

    • Assign partial atomic charges to the protein. For proteins, Kollman charges are a common and well-validated choice.[10][14]

    • Causality: Atomic charges are necessary for the scoring function to calculate the electrostatic contribution to the binding energy, a major component of the protein-ligand interaction.

  • Final Output: Save the prepared protein in a format required by the docking software, such as PDBQT for AutoDock Vina. This format includes the 3D coordinates plus the assigned partial charges and atom types.[10][14]

Chapter 4: Protocol II - Ligand Preparation

The ligand, in this case, a derivative of this compound, must also be converted into a suitable 3D format with correct chemical properties.

Objective: To generate a low-energy, 3D conformer of the ligand with appropriate charges and rotatable bonds defined.

Tools: A chemical drawing tool (e.g., ChemDraw), a conversion tool (e.g., Open Babel), and a docking preparation suite (e.g., AutoDock Tools).

Methodology:

  • Structure Generation:

    • Obtain the 2D structure of your specific spiro-isoquinoline-piperidine derivative. If it's a novel compound, draw it using a chemical editor. If it's known, you may find it in a database like PubChem.[8]

    • Convert the 2D representation into an initial 3D structure.[15]

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Causality: This step relaxes the initial 3D structure into a more stable, low-energy conformation, which serves as a better starting point for the docking search.[1]

  • Chemical Property Definition:

    • Load the minimized 3D structure into your preparation software (e.g., AutoDock Tools).

    • Add hydrogen atoms.

    • Compute partial atomic charges. For small organic molecules, Gasteiger charges are commonly used.[16]

    • Define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.

    • Expert Insight: Correctly defining rotatable bonds is critical for flexible ligand docking. Most software will automatically detect rotatable bonds (e.g., single bonds not in rings), but it's good practice to verify this.[13][16]

  • Final Output: Save the prepared ligand in the required PDBQT format.[8][16]

Chapter 5: Protocol III - The Docking Simulation

With the receptor and ligand prepared, the next stage is to define the search space and run the simulation.

G cluster_grid Grid Generation cluster_run Simulation cluster_output Output Receptor Prepared Receptor (PDBQT) Config 2. Create Config File (receptor, ligand, grid params, exhaustiveness) Receptor->Config Ligand Prepared Ligand (PDBQT) Ligand->Config CoCrystal Co-crystallized Ligand (Reference Position) GridBox 1. Define Grid Box Center on co-crystal ligand Adjust size to cover active site CoCrystal->GridBox GridBox->Config Vina 3. Run Vina Command vina --config conf.txt --log log.txt Config->Vina LogFile Log File (Binding Affinities) Vina->LogFile OutFile Output PDBQT (Docked Poses) Vina->OutFile

Figure 2: Workflow for grid generation and executing the docking run.

Methodology:

  • Grid Box Generation:

    • The "grid box" is a three-dimensional cube placed within the protein that defines the search space for the ligand. The docking algorithm will only search for binding poses within this box.[17]

    • Load the prepared protein into your software (e.g., AutoDock Tools).

    • Center the grid box on the active site. The most reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.[18]

    • Adjust the dimensions (X, Y, Z) of the box to be large enough to encompass the entire binding pocket, typically with a 3-6 Å buffer around the known ligand.[1]

    • Save the grid parameter file. This file contains the coordinates and dimensions of your defined search space.[18][19]

  • Configuring the Docking Run:

    • Create a configuration text file (e.g., config.txt for AutoDock Vina) that specifies the input files and key parameters.[8]

    • Key Parameters:

      • receptor: Path to your prepared protein PDBQT file.

      • ligand: Path to your prepared ligand PDBQT file.

      • center_x, center_y, center_z: Coordinates for the grid center.

      • size_x, size_y, size_z: Dimensions of the grid box.

      • exhaustiveness: Controls the thoroughness of the conformational search. Higher values increase computational time but also increase the chance of finding the true minimum energy pose. A value of 8 is a common starting point.

      • num_modes: The number of binding modes (poses) to generate in the output.[20]

  • Executing the Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the docking command. For Vina, this is typically: vina --config config.txt --log log.txt.[8]

    • The program will run and generate two primary output files: a log file containing the binding energy scores for each pose, and an output PDBQT file containing the 3D coordinates of the generated poses.[9][21]

Chapter 6: Protocol IV - Analysis and Validation

Obtaining a docking score is not the end of the process. The results must be carefully analyzed and, crucially, the protocol itself must be validated to be considered trustworthy.

Methodology:

  • Interpreting Binding Affinity:

    • Open the log file (log.txt). It will contain a table listing the binding affinity (in kcal/mol) for each generated pose.[21]

    • The pose with the lowest binding energy is considered the most favorable prediction.[20] A more negative value implies a stronger predicted binding interaction.[6][22]

  • Visualizing Binding Poses:

    • Load the receptor PDBQT file and the output ligand PDBQT file into a visualization program (e.g., PyMOL, Discovery Studio).[6]

    • Analyze the top-scoring pose. Examine the key molecular interactions between the spiro-isoquinoline-piperidine ligand and the protein's active site residues.

    • Identify important interactions such as hydrogen bonds, hydrophobic contacts, salt bridges, and pi-pi stacking. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams of these interactions.[21][23]

  • Protocol Validation (Self-Validating System):

    • The Principle: Before you can trust the results for your novel ligand, you must prove that your chosen protocol (protein preparation, grid parameters, docking settings) can accurately reproduce experimental results.[24] The gold standard for this is to re-dock the co-crystallized ligand into its own receptor.[25]

    • Procedure:

      • Prepare the co-crystallized ligand and the receptor as described in Protocols I & II.

      • Run the docking simulation (Protocol III) using these files.

      • Superimpose the top-scoring docked pose of the co-crystallized ligand onto the original crystal structure.

      • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[8][24]

    • Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the experimental binding mode.[8][24][25] If the RMSD is high (> 3.0 Å), you must revisit and adjust your docking parameters (e.g., grid box size, exhaustiveness) until you can achieve a successful re-docking.[6]

Data Summary:

Summarize your findings for different derivatives or poses in a clear, tabular format.

Ligand DerivativePose IDBinding Affinity (kcal/mol)RMSD (Å) (for validation)Key Interacting Residues
Co-crystal Ligand1-9.50.85TYR-88, ASP-120, PHE-212
Spiro-Compound A1-10.2N/ATYR-88, ASP-120, LEU-208
Spiro-Compound A2-9.8N/AASP-120, ILE-150, PHE-212
Spiro-Compound B1-8.9N/ATYR-88, GLU-121, LEU-208

Chapter 7: Concluding Remarks and Best Practices

Molecular docking is a powerful hypothesis-generating tool, not a replacement for experimental validation. The insights gained from a well-executed and validated docking study can significantly accelerate a drug discovery project by prioritizing compounds and providing a structural basis for lead optimization.

  • Know Your Target: Thoroughly research the biological target to understand its function and active site characteristics.[1]

  • Garbage In, Garbage Out: The quality of your input structures is the single most important factor for a successful docking study.[26]

  • Always Validate: Never trust a docking result from a protocol that has not been validated by re-docking a known ligand.[20][25]

  • Scores Are Not Everything: While the binding score is a primary metric, visual inspection of the binding pose and the chemical reasonability of the interactions are equally important.[22][23]

  • Consider Flexibility: While this guide focuses on rigid receptor/flexible ligand docking, remember that proteins are dynamic. For advanced studies, consider techniques like ensemble docking to account for receptor flexibility.[11][27]

By adhering to these principles and protocols, researchers can leverage molecular docking to effectively explore the therapeutic potential of the this compound scaffold and its derivatives.

References

  • Creative Proteomics. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. [Link]

  • Creative Proteomics. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]

  • Barakat, K. H. Molecular Docking Tutorial. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • Dr. Amrendra Kumar. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • Teach Yourself E-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]

  • Schrödinger. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??[Link]

  • Kurian, N., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Chemistry Notes. (2024, March 6). How to Perform Molecular Docking? Easy Steps. [Link]

  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. [Link]

  • Ross, G. Session 4: Introduction to in silico docking. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]

  • Sirimulla, S., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Bioinformatics Review. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • Rizzo Lab. (2022, March 7). 2021 DOCK tutorial 1 with PDBID 1HW9. [Link]

  • Scribd. (n.d.). Molecular Docking Protocol Guide. [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Molecular docking | Bioinformatics Class Notes. [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]

  • ResearchGate. (n.d.). Molecular Docking Protocol. [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking. (n.d.). PMC. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]

  • Springer. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. [Link]

  • MDPI. (n.d.). Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. [Link]

  • Semantic Scholar. (2015, September 7). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. [Link]

  • MDPI. (2020, May 14). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. [Link]

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Analogs as Nociceptin/Orphanin FQ (NOP) Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold represents a class of "privileged structures" in medicinal chemistry, characterized by a rigid, three-dimensional architecture that allows for precise orientation of functional groups in biological space. This unique topology has made it an attractive starting point for the design of ligands targeting various G protein-coupled receptors (GPCRs). Among these, the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a key target for the development of novel analgesics and anxiolytics with potentially fewer side effects than classical opioids.[1][2] This document provides a detailed guide for researchers engaged in the synthesis, pharmacological evaluation, and structure-activity relationship (SAR) analysis of novel analogs based on this spirocyclic core, with a focus on their activity as NOP receptor agonists.

Part 1: The Strategic Rationale for SAR Exploration

The fundamental goal of SAR studies is to systematically modify a lead compound's structure to understand how these changes influence its biological activity. For the this compound scaffold, SAR exploration is driven by the need to optimize both potency and selectivity for the NOP receptor over other opioid receptor subtypes (μ, δ, and κ). The key structural regions for modification on this scaffold are:

  • The Piperidine Nitrogen (N-1'): This is a critical site for introducing substituents that can interact with the receptor's address domain, influencing affinity and selectivity.

  • The Isoquinolinone Ring: Substitutions on the aromatic portion of the isoquinolinone can modulate electronic properties and create additional interactions within the binding pocket.

  • The Spirocyclic Core: While less commonly modified, alterations to the core structure can impact the overall conformation and rigidity of the molecule.

This guide will focus primarily on modifications to the piperidine nitrogen, as this has been shown to be a highly productive strategy for enhancing NOP receptor affinity and agonist efficacy.[1]

Part 2: Key Experimental Workflows

A typical workflow for the SAR investigation of these analogs involves three main stages: chemical synthesis, in vitro pharmacological characterization, and data analysis to establish SAR trends.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_pharmacology In Vitro Pharmacology cluster_analysis Data Analysis Synth_Start Starting Materials: N-Boc-4-piperidone, Substituted Phenylacetic Acids Pictet_Spengler Pictet-Spengler Reaction Synth_Start->Pictet_Spengler Step 1 N_Alkylation N-Alkylation/ Amidation Pictet_Spengler->N_Alkylation Step 2 Purification Purification & Characterization N_Alkylation->Purification Step 3 Binding_Assay Radioligand Binding Assay (Affinity - Ki) Purification->Binding_Assay Test Compound Functional_Assay GTPγS Binding Assay (Efficacy - EC50, Emax) Purification->Functional_Assay Test Compound SAR_Table SAR Data Tabulation Binding_Assay->SAR_Table Functional_Assay->SAR_Table SAR_Derivation Derivation of SAR Principles SAR_Table->SAR_Derivation

Caption: Experimental workflow for SAR studies.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist, such as the spiro[isoquinoline-piperidin]-one analogs, initiates a Gαi/o-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.[2][3][4]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Spiro-isoquinolinone Agonist NOP_R NOP Receptor Agonist->NOP_R Binds G_Protein Gi/o Protein (αβγ) NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi/o) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ) ATP ATP Neuronal_Activity Reduced Neuronal Excitability K_Channel->Neuronal_Activity K+ efflux cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates PKA->Neuronal_Activity Reduced signaling

Caption: NOP receptor signaling cascade.

Part 3: Protocols

Protocol 1: General Synthesis of N-Substituted this compound Analogs

This protocol is adapted from the synthetic scheme described by Mustazza et al. (2008).[1] The key steps involve a Pictet-Spengler reaction to form the spirocyclic core, followed by N-alkylation or N-acylation of the piperidine nitrogen.

Materials:

  • N-Boc-4-piperidone

  • Appropriately substituted phenylacetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride

  • Appropriate aldehyde or acyl chloride

  • Triethylamine (TEA)

  • Standard solvents for reaction and chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the Spirocyclic Core:

    • Dissolve the substituted phenylacetic acid (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in DCM.

    • Add TFA (2.0 eq) dropwise at 0 °C and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of NaHCO₃ and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-Boc protected spiro-isoquinolinone.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the N-Boc protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the spiro[isoquinoline-4,4'-piperidin]-3-one core.

  • N-Alkylation/Acylation of the Piperidine:

    • For N-Alkylation (Reductive Amination): Dissolve the TFA salt from the previous step (1.0 eq) and the desired aldehyde (1.2 eq) in DCM. Add TEA (2.5 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions. Stir at room temperature for 4-12 hours.

    • For N-Acylation: Dissolve the TFA salt (1.0 eq) in DCM and add TEA (3.0 eq). Cool to 0 °C and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final analogs using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for NOP Receptor Affinity

This protocol determines the binding affinity (Ki) of the synthesized analogs by measuring their ability to compete with a high-affinity radioligand for binding to the NOP receptor.[5][6][7]

Materials:

  • Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]-Nociceptin or another suitable NOP-selective radioligand

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding determinator: Unlabeled Nociceptin (10 µM final concentration)

  • Synthesized test compounds at various concentrations

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 200 µL:

    • Total Binding: 50 µL binding buffer + 50 µL [³H]-Nociceptin (final concentration ~0.5 nM) + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled Nociceptin (10 µM) + 50 µL [³H]-Nociceptin + 100 µL membrane suspension.

    • Competition Binding: 50 µL of test compound (at 8-10 serial dilutions, e.g., 1 pM to 10 µM) + 50 µL [³H]-Nociceptin + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay for NOP Receptor Agonist Activity

This functional assay measures the ability of the synthesized compounds to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. This provides a measure of agonist potency (EC₅₀) and efficacy (Emax).[8][9][10][11]

Materials:

  • Cell membranes expressing the human NOP receptor and associated G proteins.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • GTPγS Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • GDP (Guanosine 5'-diphosphate)

  • Nociceptin (as a reference full agonist)

  • Synthesized test compounds

  • Other materials as listed for the radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 2, resuspending them in GTPγS assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 100 µL of membrane suspension (10-20 µg protein).

    • 50 µL of test compound at various concentrations (or buffer for basal binding, or a saturating concentration of Nociceptin for maximal stimulation).

    • Add GDP to a final concentration of 10-30 µM to each well.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction and filter as described in Protocol 2.

  • Measurement: Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (in the absence of agonist) from all other values.

    • Express the data as a percentage of the maximal stimulation achieved with the reference agonist, Nociceptin.

    • Plot the percentage stimulation against the log concentration of the test compound.

    • Determine the EC₅₀ (potency) and Emax (efficacy) values using non-linear regression analysis (sigmoidal dose-response curve).

Part 4: Data Presentation and SAR Interpretation

The data generated from these assays should be tabulated to facilitate the clear identification of SAR trends. Key parameters to include are the substituents on the piperidine nitrogen, the binding affinity (Ki) for the NOP receptor, and the agonist potency (EC₅₀) and efficacy (Emax) from the GTPγS assay.

Table 1: SAR of N-Substituted this compound Analogs at the NOP Receptor

Compound IDR (Substitution on Piperidine Nitrogen)NOP Ki (nM)NOP EC₅₀ (nM)NOP Emax (%)
1 -H>1000--
2a -CH₃150.5250.085
2b -CH₂CH₂Ph25.345.695
2c -CH₂(c-Hexyl)8.915.2100
2d -CH₂(2-Thienyl)1.83.1105

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Interpretation of SAR Trends:

  • Requirement for N-Substitution: The unsubstituted piperidine analog (1 ) shows negligible affinity, indicating that a substituent on the nitrogen is crucial for NOP receptor binding.

  • Effect of N-Alkyl Groups: Small alkyl groups like methyl (2a ) confer moderate affinity.

  • Influence of Aromatic and Alicyclic Moieties: Incorporating larger, lipophilic groups such as phenethyl (2b ) and cyclohexylmethyl (2c ) significantly enhances both affinity and agonist potency. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups.

  • Benefit of Heteroaromatic Rings: The introduction of a 2-thienylmethyl group (2d ) leads to a substantial increase in affinity and efficacy, achieving nanomolar potency. This highlights the potential for favorable interactions, such as pi-stacking or hydrogen bonding, between the heteroaromatic ring and receptor residues.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective NOP receptor agonists. A systematic SAR exploration, focused on the substitution of the piperidine nitrogen, is a highly effective strategy for optimizing the pharmacological profile of these compounds. The detailed protocols provided herein for synthesis and in vitro characterization offer a robust framework for researchers to design, evaluate, and refine novel analogs with therapeutic potential.

References

  • Ro 64-6198, a potent and systemically active NOP receptor agonist. PubMed Central. Available at: [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Summary of NOP receptor signaling. ResearchGate. Available at: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central. Available at: [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. PubMed. Available at: [Link]

  • Nociceptin receptor. Wikipedia. Available at: [Link]

  • Opioid receptors signaling network. PubMed Central. Available at: [Link]

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Part 1: The Rationale for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature indicates that while the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold is recognized within medicinal chemistry, a specific molecule from this class has not yet been fully developed and characterized as a "chemical probe" for widespread use in biological research. The existing literature primarily focuses on the synthesis of various derivatives and their evaluation as potential therapeutic agents, for instance, as nociceptin receptor agonists or phosphodiesterase 5 (PDE5) inhibitors.[1][2]

This guide, therefore, serves a dual purpose. First, it provides a comprehensive framework for the development and validation of a novel chemical probe based on the this compound scaffold. Second, it offers detailed, field-tested protocols for the application of such a probe in biomedical research, assuming a hypothetical, validated probe targeting a G-protein coupled receptor (GPCR), a common target class for this scaffold.[1]

The spirocyclic core, which features a carbon atom shared between two rings, imparts a rigid, three-dimensional structure to molecules.[3][4] This structural rigidity can lead to higher binding affinity and selectivity for a specific protein target compared to more flexible, linear molecules. The isoquinoline and piperidine moieties are common pharmacophores found in numerous biologically active compounds, offering a rich chemical space for modification and optimization.[5] The development of a chemical probe from this scaffold is a logical step to enable the scientific community to investigate the biological roles of its potential targets with high precision.

Part 2: Development and Validation of a Novel Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[6][7] Its value is entirely dependent on its selectivity and thorough characterization. The following section outlines the critical path to developing a high-quality chemical probe from the this compound scaffold.

Synthesis and Physicochemical Characterization

The synthesis of this compound derivatives has been reported in the literature, often involving multi-step reactions.[8][9][10] A generalized synthetic scheme is presented below. It is crucial to synthesize not only the active probe but also a structurally similar, inactive analog to serve as a negative control in biological experiments.

Key Physicochemical Properties to Characterize:

  • Purity: Must be >95% as determined by HPLC and NMR.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Solubility: Determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

  • Stability: Assessed in solution at various temperatures and in the presence of relevant biological matrices (e.g., cell culture media, plasma).

Biological Target Identification and Validation

Given the precedent in the literature, a hypothetical probe, which we will name SPQ-Probe-1 , is developed to target a specific GPCR, for instance, the Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family.[1]

Initial Target Identification Methods:

  • Affinity-based screening: Testing the compound against a panel of purified receptors or enzymes.

  • Cell-based phenotypic screening: Identifying a compound that elicits a specific cellular response and then deconvoluting the target.

  • Computational modeling and docking: Predicting potential binding partners based on the compound's structure.[2]

Once a primary target is identified, a rigorous validation process is essential.

In Vitro Characterization: Potency and Selectivity

The hallmark of a good chemical probe is high potency for its intended target and low activity against other related proteins.[6][11]

Table 1: Hypothetical In Vitro Characterization of SPQ-Probe-1 and its Inactive Control (SPQ-Control-1)

ParameterSPQ-Probe-1SPQ-Control-1Rationale
Primary Target (NOP Receptor)
Binding Affinity (Kᵢ)15 nM> 10,000 nMDemonstrates potent binding to the target.
Functional Activity (EC₅₀)50 nM (agonist)> 10,000 nMShows functional consequence of binding.
Selectivity Panel (100+ GPCRs)
Kᵢ for related opioid receptors (μ, δ, κ)> 1,500 nMNot active>100-fold selectivity is highly desirable.
Kᵢ for other GPCRsGenerally > 10 µMNot activeBroad selectivity minimizes off-target effects.
Cellular Characterization: Target Engagement and Functional Effects

It is critical to demonstrate that the probe can enter cells and bind to its target in a cellular context.[12][13]

Workflow for Cellular Target Engagement and Functional Assays

Caption: Workflow for cellular validation of a chemical probe.

Part 3: Application Protocols for SPQ-Probe-1

The following protocols are designed for researchers using a validated this compound probe, such as our hypothetical SPQ-Probe-1 .

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if SPQ-Probe-1 binds to and stabilizes the NOP receptor in intact cells.

Materials:

  • HEK293 cells stably expressing the NOP receptor.

  • SPQ-Probe-1 and SPQ-Control-1 (10 mM stocks in DMSO).

  • Complete cell culture medium (DMEM, 10% FBS, 1% Pen/Strep).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Antibodies for Western blotting against the NOP receptor and a loading control (e.g., GAPDH).

Procedure:

  • Cell Culture: Plate NOP-HEK293 cells in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of SPQ-Probe-1 and SPQ-Control-1 in culture medium (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

    • Replace the medium on the cells with the compound-containing medium and incubate for 1 hour at 37°C.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Harvest cells by scraping into PBS and pellet by centrifugation.

  • Heat Shock:

    • Resuspend the cell pellets in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. One aliquot should be left at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Clarify the lysates by centrifugation at high speed to pellet aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and Western blotting using antibodies against the NOP receptor and GAPDH.

  • Data Analysis:

    • Quantify the band intensities for the NOP receptor at each temperature.

    • Plot the percentage of soluble NOP receptor (relative to the non-heated control) against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of SPQ-Probe-1 indicates target engagement.

Protocol 2: cAMP Accumulation Assay for Functional Activity

This protocol measures the functional consequence of SPQ-Probe-1 binding to the NOP receptor, which is a Gi-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in cellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the NOP receptor.

  • SPQ-Probe-1 and SPQ-Control-1 (10 mM stocks in DMSO).

  • Forskolin (adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Stimulation buffer.

Procedure:

  • Cell Plating: Plate NOP-CHO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dose-response curve of SPQ-Probe-1 and SPQ-Control-1 in stimulation buffer.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Add the different concentrations of SPQ-Probe-1 or SPQ-Control-1 to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the cAMP levels according to the kit's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the compound.

    • Calculate the EC₅₀ value for SPQ-Probe-1, which is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production. The SPQ-Control-1 should show no significant effect.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SPQ-Probe-1 SPQ-Probe-1 NOP Receptor NOP Receptor SPQ-Probe-1->NOP Receptor Binds and Activates G_protein Gi/o Protein NOP Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects Reduced Signaling

Caption: Proposed signaling pathway for SPQ-Probe-1 at the NOP receptor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel chemical probes. Through rigorous synthesis, characterization, and validation, as outlined in this guide, it is possible to create high-quality molecular tools. The application of such probes, using protocols like those described for target engagement and functional analysis, will enable researchers to dissect complex biological processes with precision, ultimately advancing our understanding of human health and disease.

References

  • Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388. Available from: [Link]

  • Annu Rev Biochem. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Available from: [Link][12]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. Available from: [Link][11]

  • SciSpace. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link][14]

  • The Chemical Probes Portal. (n.d.). How to use chemical probes. Available from: [Link][13]

  • JoVE. (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. Available from: [Link][15]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link][16]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of spiro-isoquinoline-pyrimidine derivatives as anticancer agents against MCF-7 cancer cell lines. Available from: [Link][17]

  • ResearchGate. (n.d.). The synthesis of spiro-2H-isoquinolinones and furan-fused azepinones. Available from: [Link][18]

  • Pudukulathan, Z. K., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Biomedicines, 8(5), 121. Available from: [Link][8]

  • de L. Dias, L., & Cruz, L. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. Available from: [Link][3]

  • Valenti, O., et al. (1994). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 25(7), 1437-41. Available from: [Link][19]

  • ResearchGate. (n.d.). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. Available from: [Link][20]

  • Asiri, A. M., & El-Daly, S. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8093. Available from: [Link][4]

  • Gaba, M., & Mohan, C. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1. Available from: [Link][5]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available from: [Link][21]

  • MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available from: [Link][22]

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link][23]

  • Mustazza, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry, 51(4), 1058-62. Available from: [Link][1]

  • Novelli, F., & Sparatore, F. (2002). Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. Il Farmaco, 57(11), 871-82. Available from: [Link][24]

  • Lobe, M. M. M., & Efange, S. M. N. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. Available from: [Link][25]

  • Pudukulathan, Z. K., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Biomedicines, 8(5), 121. Available from: [Link][2]

  • NIH. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available from: [Link][26]

  • Semantic Scholar. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Available from: [Link][9]

  • MDPI. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Available from: [Link][10]

  • ResearchGate. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Available from: [Link][27]

  • Google Patents. (n.d.). Substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4' - piperidines. Available from: [28]

Sources

Troubleshooting & Optimization

Improving yield and purity in 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic scaffold. Our goal is to empower you to overcome common synthetic challenges, thereby improving both the yield and purity of your target compound.

Spirocyclic systems, particularly those incorporating piperidine and isoquinoline motifs, are of significant interest in drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The synthesis of this compound typically relies on the well-established Pictet-Spengler reaction, a powerful tool for constructing the tetrahydroisoquinoline core.[3][4][5] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[5][6]

This guide will delve into the practical aspects of this synthesis, offering solutions to common problems and explaining the chemical principles behind our recommendations.

Synthesis Overview: The Pictet-Spengler Approach

The primary synthetic route to this compound involves the Pictet-Spengler reaction between a suitable phenethylamine derivative and a protected 4-piperidone. The general workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Purification & Product Phenethylamine Phenethylamine Derivative Imine_Formation Imine/Iminium Ion Formation Phenethylamine->Imine_Formation Piperidone N-Protected 4-Piperidone Piperidone->Imine_Formation Cyclization Pictet-Spengler Cyclization Imine_Formation->Cyclization Deprotection Deprotection (if necessary) Cyclization->Deprotection Purification Chromatography/ Recrystallization Deprotection->Purification Final_Product 2H-Spiro[isoquinoline-1,4'- piperidin]-3(4H)-one Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Pictet-Spengler reaction is resulting in a low yield or no formation of the desired spiro-isoquinolinone. What are the primary causes and how can I improve the outcome?

A1: Low yields in this Pictet-Spengler synthesis can often be traced back to several key factors related to starting materials, reaction conditions, and the stability of intermediates. Here is a systematic approach to troubleshooting:

  • Starting Material Integrity:

    • Phenethylamine Quality: Ensure the phenethylamine derivative is pure and free of contaminants. If it is a salt (e.g., hydrochloride), it must be neutralized before the reaction or an appropriate amount of base should be added.

    • Piperidone Reactivity: The choice of the N-protecting group on the 4-piperidone is crucial. An N-Boc (tert-butyloxycarbonyl) group is commonly used as it can be readily removed later.[7][8][9] Ensure the protected piperidone is of high purity.

  • Reaction Conditions:

    • Acid Catalyst: The Pictet-Spengler reaction is acid-catalyzed.[3][4][6] The choice and concentration of the acid are critical.

      • Brønsted Acids: Commonly used acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[3][10] For less activated aromatic rings, stronger acids or "superacids" might be necessary.[3][11]

      • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[10]

      • Optimization: The optimal acid and its concentration should be determined experimentally. A good starting point is to use a catalytic amount, but for challenging substrates, stoichiometric amounts may be required.

    • Solvent: The solvent must be able to dissolve the reactants and be stable under the acidic conditions. Dichloromethane (DCM), toluene, or acetonitrile are common choices.[12] For some substrates, aprotic media have been shown to give superior yields.[3]

    • Temperature: Temperature plays a significant role in reaction kinetics.[13] While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy for cyclization.[1][12] Monitor the reaction progress at different temperatures (e.g., room temperature, 40 °C, reflux) to find the optimal condition.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[3][6] If this intermediate is not formed efficiently, the yield will be low. The presence of water can sometimes hinder imine formation, so using anhydrous conditions can be beneficial.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing significant impurity peaks in my crude reaction mixture by HPLC and/or TLC. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. Identifying and mitigating these side reactions is key to improving the purity of the final product.

  • Potential Side Products:

    • Unreacted Starting Materials: This is often the case in low-yield reactions.

    • Stable Imine Intermediate: The imine may form but fail to cyclize, especially if the reaction conditions are not optimal for the cyclization step.

    • Oxidation Products: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.

    • Polymerization: Aldehydes and imines can sometimes undergo self-condensation or polymerization under acidic conditions.

    • By-products from Protecting Groups: The conditions used for the Pictet-Spengler reaction might partially cleave acid-sensitive protecting groups, leading to a mixture of products.

  • Minimization Strategies:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

    • Control of Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of one reactant (often the more stable one) can help drive the reaction to completion and consume the limiting reagent.

    • Gradual Addition: Adding the acid catalyst or one of the reactants slowly can sometimes help to control the reaction rate and minimize side reactions.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

Issue 3: Difficulties in Product Purification

Q3: The purification of the crude this compound is proving to be difficult. What are the recommended purification techniques?

A3: The purification strategy will depend on the nature of the impurities and the physical properties of the product.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For basic compounds like this spiro-piperidine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective method for obtaining highly pure material. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Preparative HPLC/SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[14] SFC is often faster and uses less organic solvent.[14]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the phenethylamine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, ~0.1-0.5 M), add the N-protected 4-piperidone (1.0-1.2 eq).

  • Acid Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature (e.g., to 40 °C or reflux) and continue monitoring.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate with 0.5% triethylamine).

  • Deprotection (if necessary): If an N-Boc protecting group was used, it can be removed by treating the purified spirocycle with an acid such as trifluoroacetic acid in dichloromethane or HCl in dioxane.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[15][16][17][18]

Pictet-Spengler_Mechanism Start Phenethylamine + N-Boc-4-piperidone Imine Schiff Base (Imine) Start->Imine + H⁺, - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Product Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

Data Presentation: Optimizing Reaction Conditions

The following table provides a hypothetical summary of how different reaction parameters can influence the yield of the Pictet-Spengler reaction for this synthesis. Experimental validation is crucial.

Entry Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1TFA (1.1 eq)DCM252445
2TFA (1.1 eq)DCM401265
3HCl (4M in Dioxane)Toluene80870
4BF₃·OEt₂ (1.1 eq)DCM252455
5H₂SO₄ (cat.)Toluene110660

Purity Assessment

Ensuring the purity of the final compound is critical for its use in research and drug development. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A standard method would involve a C18 reversed-phase column with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main product and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the final compound, which should match the theoretical values for the pure substance.

By understanding the underlying chemistry of the Pictet-Spengler reaction and systematically addressing the common challenges outlined in this guide, researchers can significantly improve the efficiency and success rate of the this compound synthesis.

References

  • Harnessing the cyclization strategy for new drug discovery - PMC - PubMed Central. (n.d.).
  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • A Effect of temperature on Pictet-Spengler reaction. The reactions were... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Pictet-Spengler Reaction. (n.d.). Retrieved January 14, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved January 14, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors - Semantic Scholar. (2020, May 14). Retrieved January 14, 2026, from [Link]

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023, December 8). Retrieved January 14, 2026, from [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 14, 2026, from [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors - PubMed Central. (2020, May 14). Retrieved January 14, 2026, from [Link]

  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents. (n.d.).
  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening - PMC - PubMed Central. (2020, January 8). Retrieved January 14, 2026, from [Link]

  • Isoquinoline Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 14, 2026, from [Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity - Journal of Applied Pharmaceutical Science. (2018, January 28). Retrieved January 14, 2026, from [Link]

Sources

Overcoming solubility challenges with 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental formulation challenges. The spirocyclic isoquinoline-piperidinone scaffold, while promising, frequently presents solubility hurdles that can impede screening, bioassay development, and preclinical assessment.

This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the physicochemical characteristics of this compound class and provide actionable strategies to enhance solubility, ensuring reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: What are the primary reasons this compound class exhibits poor aqueous solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a rigid, largely planar isoquinoline ring system and a significant hydrophobic surface area.[1][2][3] These features contribute to a high crystal lattice energy, meaning more energy is required to break apart the solid-state crystal and solvate the individual molecules in water. Furthermore, the spirocyclic nature can lead to molecular shapes that pack efficiently into a stable crystal form, further hindering dissolution.[4]

Q2: What is the best organic solvent to create a high-concentration stock solution?

A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. For many nitrogen-containing heterocycles, achieving concentrations of 10-50 mM in DMSO is feasible.[5] However, always prepare a small test batch first. If DMSO is incompatible with your assay (e.g., cell-based assays sensitive to >0.5% DMSO), other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[5][6] The resulting value is the concentration before the compound precipitates out of this supersaturated solution and is highly dependent on the protocol (e.g., DMSO percentage, incubation time).[7][8] It's a measure of how "dissolvable" a compound is for high-throughput screening purposes.

  • Thermodynamic Solubility is the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a specific buffer over a longer period (e.g., 24-48 hours).[7][9] This is a more accurate, intrinsic property of the molecule and is crucial for later-stage development and formulation.[5][9]

For initial experiments and screening, kinetic solubility is often sufficient. For formulation and preclinical work, thermodynamic solubility is the gold standard.[9]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, this is a highly effective strategy. The this compound structure contains a secondary amine within the piperidine ring, which is basic. At a pH below its pKa, this amine will be protonated, forming a positively charged species. This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[10][11] Conversely, the lactam (amide) in the isoquinoline part is very weakly acidic and generally not useful for pH-based solubilization. Therefore, adjusting the pH of your aqueous buffer to be acidic (e.g., pH 4-6) is a primary strategy to investigate.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step solutions to specific experimental problems related to solubility.

Guide 1: My Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common solubility issue, arising from a sharp decrease in solvent strength when a high-concentration organic stock is diluted into a predominantly aqueous medium.

Underlying Cause: The aqueous buffer cannot maintain the solvation of the compound at the target concentration, leading to the formation of a solid precipitate. This is a classic example of exceeding the kinetic solubility limit.[6][7]

Step-by-Step Troubleshooting Protocol:

  • Visual Confirmation: First, confirm precipitation. Visually inspect the solution in a clear tube against a dark background. Look for cloudiness, fine particles, or a visible pellet after centrifugation.

  • Reduce Final DMSO Concentration: The easiest first step is to lower the final concentration of your organic co-solvent (e.g., DMSO). Prepare a more dilute stock solution so that the final DMSO percentage in your assay is ≤0.5%. While this lowers the final compound concentration you can test, it is often sufficient to solve the problem.

  • Employ a Co-Solvent Strategy: If reducing DMSO alone is insufficient, a co-solvent system can be used. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[12]

    • Recommended Co-solvents: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), or Ethanol are common choices.[12][13]

    • Protocol: Prepare your stock solution in DMSO. In a separate tube, prepare your aqueous assay buffer containing a co-solvent (e.g., 10% PEG-400). Add the DMSO stock to the co-solvent-buffer mixture. This two-step dilution can prevent immediate precipitation.

  • pH Modification: As discussed in the FAQs, leveraging the basic piperidine nitrogen is key.

    • Protocol: Determine the pH of your current assay buffer. Prepare several batches of the buffer with adjusted, lower pH values (e.g., pH 7.0, 6.5, 6.0, 5.5) using a suitable buffer system (e.g., citrate or phosphate).

    • Test the solubility of your compound in each buffer. You should observe a significant increase in solubility as the pH decreases.

    • Critical Control: Ensure that the change in pH does not affect your assay's biological components (e.g., enzyme activity, cell viability). Run a vehicle control at each pH.[11]

G start Precipitation Observed in Assay Plate check_dmso Is final DMSO > 0.5%? start->check_dmso lower_dmso Lower DMSO stock concentration. Re-test. check_dmso->lower_dmso Yes still_precip Precipitation persists? check_dmso->still_precip No lower_dmso->still_precip ph_modify Investigate pH Modification. (See Protocol) still_precip->ph_modify Yes success Problem Solved still_precip->success No ph_ok Is acidic pH compatible with assay? ph_modify->ph_ok cosolvent Implement Co-Solvent Strategy. (e.g., PEG-400, PG) ph_ok->cosolvent No ph_ok->success Yes cosolvent->success complexation Advanced Strategy: Consider Cyclodextrins cosolvent->complexation If precipitation persists

Caption: Decision workflow for troubleshooting compound precipitation.

Guide 2: Low or Inconsistent Bioassay Results Due to Poor Solubility

Even without visible precipitation, poor solubility can lead to inaccurate and unreliable assay data. The effective concentration of the compound in solution may be much lower than the nominal concentration.

Underlying Cause: The compound may be forming microscopic aggregates or adsorbing to plasticware, reducing the amount of free compound available to interact with the biological target.

Step-by-Step Troubleshooting Protocol:

  • Incorporate Surfactants: A low concentration of a non-ionic surfactant can help maintain solubility and prevent aggregation.

    • Protocol: Add Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) to your final assay buffer at a concentration of 0.01% - 0.05%. These surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[14]

    • Control: Always run a vehicle + surfactant control to ensure the surfactant itself has no effect on the assay.

  • Use Cyclodextrins for Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water.[16][17][18]

    • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[16]

    • Screening Protocol:

      • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 50 mM).

      • Create a series of dilutions of the HP-β-CD buffer (e.g., 20 mM, 10 mM, 5 mM, 1 mM).

      • Add your compound (from a DMSO stock) to each HP-β-CD concentration and determine the solubility (e.g., by nephelometry or UV-Vis after filtration).

      • Plot solubility vs. HP-β-CD concentration to find the optimal concentration for your assay.

  • Particle Size Reduction (Micronization): While more applicable to in vivo formulations, the principle is relevant.[19] Ensuring your starting solid material is a fine, consistent powder can improve the dissolution rate. If you observe inconsistent results between different batches of the compound, particle size may be a factor. This is an advanced technique typically requiring specialized equipment.

StrategyMechanism of ActionRecommended Starting PointKey Considerations
pH Adjustment Increases ionization of the basic piperidine nitrogen, enhancing polarity.[10][11]Adjust buffer to pH 5.5-6.5.Must verify assay compatibility at the new pH.
Co-solvents Reduces the polarity of the bulk solvent (water).[12][20]5-10% PEG-400 or Propylene Glycol in the final buffer.Potential for co-solvent to interfere with the assay; requires vehicle control.
Surfactants Form micelles to encapsulate the compound; prevent aggregation and adsorption.[14]0.01% Tween-20 or Tween-80.Can interfere with assays involving membranes or proteins.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug.[15][18][21]Screen 1-20 mM HP-β-CD.Can sometimes reduce drug activity by sequestering it from the target.

Part 3: Advanced Concepts

Amorphous vs. Crystalline Forms

The solid-state form of your compound matters. An amorphous (non-crystalline) form will generally have a higher apparent solubility and faster dissolution rate than a stable crystalline form because it lacks the high lattice energy of an ordered crystal.[22] If you are experiencing persistent solubility issues, characterization of the solid form (e.g., via XRD or DSC) may be warranted. Techniques like preparing an amorphous solid dispersion can be a powerful, albeit advanced, formulation strategy.[10][20]

G start Standard methods (pH, co-solvents) are insufficient solid_state Characterize Solid State (XRD, DSC) start->solid_state form Is the material highly crystalline? solid_state->form amorphous Prepare Amorphous Solid Dispersion (ASD) (e.g., with PVP, HPMC) form->amorphous Yes salt_screen Perform Salt Screen (if applicable) form->salt_screen Yes, and ionizable formulation Proceed with advanced formulation development amorphous->formulation salt_screen->formulation

Caption: Workflow for advanced solid-state characterization.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges presented by this compound, enabling robust and reliable data generation for your research and development programs.

References

  • Jain, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 52(5), 559-582. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299. Available from: [Link]

  • Avdeef, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 34(11), 1181-1197. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]

  • Kumar, L. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 9(4-s), 830-839. Available from: [Link]

  • Jain, A. S., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(9), 3757-3770. Available from: [Link]

  • Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. Available from: [Link]

  • Sharma, R., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(2), 26-34. Available from: [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available from: [Link]

  • Al-Hamidi, H., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2389. Available from: [Link]

  • Pharmapproach. (2024). Compexation of poorly water soluble drug with cyclodextrin. Pharmapproach. Available from: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available from: [Link]

  • Zaibunnisa, A. H., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2013, 608192. Available from: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-407. Available from: [Link]

  • Patel, D. R., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enabled Pervasive Life-Cycle Services, 4(1), 1-7. Available from: [Link]

  • Al-Akayleh, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 32. Available from: [Link]

  • PubChem. (n.d.). Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one. PubChem. Available from: [Link]

  • PubChem. (n.d.). Spiro[isoindoline-1,4'-piperidin]-3-one. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. ResearchGate. Available from: [Link]

  • Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg. Available from: [Link]

  • Rodrigues, T., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Medicinal Chemistry Research, 30(4), 849-866. Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules, 25(10), 2337. Available from: [Link]

  • Pharmapproach. (2024). A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. Pharmapproach. Available from: [Link]

  • ResearchGate. (n.d.). Solubility enhancement of poorly water soluble compounds by supercritical fluids processes. ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Chemical and Pharmaceutical Research, 14(11), 1-10. Available from: [Link]

  • Dias, A. G., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 11(1), 123. Available from: [Link]

  • Ranjbari, S., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-22. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. ResearchGate. Available from: [Link]

  • ChEMBL. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. ChEMBL. Available from: [Link]

  • ChemWhat. (n.d.). 2H-spiro[isoquinoline-1,4′-piperidine]-3(4H)-one CAS#: 15142-87-7. ChemWhat. Available from: [Link]

Sources

Technical Support Center: Optimization of Spiro[isoquinoline-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[isoquinoline-piperidine] scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic transformation. The content is structured to offer not just procedural guidance, but also a deeper understanding of the underlying chemical principles to empower you in optimizing your reaction conditions.

Introduction to Spiro[isoquinoline-piperidine] Synthesis

The spiro[isoquinoline-piperidine] core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The Pictet-Spengler reaction is a cornerstone of its synthesis, involving the condensation of a β-arylethylamine with a piperidone derivative, followed by an acid-catalyzed intramolecular cyclization. While powerful, this reaction is often plagued by challenges such as low yields, poor diastereoselectivity, and the formation of side products. This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to resolving specific experimental challenges you may encounter during the synthesis of spiro[isoquinoline-piperidine] derivatives.

Low Yields

Question 1: My Pictet-Spengler reaction for spiro[isoquinoline-piperidine] synthesis is resulting in a low yield or is failing to proceed. What are the likely causes and how can I address them?

Answer: Low yields in this reaction can be attributed to several factors, primarily related to the reactivity of your substrates and the reaction conditions.

  • Insufficient Aromatic Ring Nucleophilicity: The core of the Pictet-Spengler reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is substituted with electron-withdrawing groups, its nucleophilicity will be diminished, hindering the cyclization step.[1][2]

    • Solution: For less reactive aromatic systems, consider employing stronger acid catalysts such as trifluoroacetic acid (TFA) or even superacids.[1] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier.[3] Microwave-assisted heating has been shown to significantly improve yields and reduce reaction times for challenging substrates.[3]

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate formed from the condensation of the amine and the piperidone. If this intermediate is not formed efficiently, the subsequent cyclization will be sluggish.

    • Solution: Ensure your piperidone is sufficiently reactive. Using a slight excess of the piperidone can help drive the initial condensation to completion.[4] The choice of acid catalyst is also critical for promoting iminium ion formation. A screening of both Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) is recommended to find the optimal catalyst for your specific substrate combination.[1][5]

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the piperidone can sterically impede the intramolecular cyclization.

    • Solution: If significant steric hindrance is suspected, optimizing the reaction temperature and catalyst may offer some improvement. In some cases, a higher temperature might be necessary to overcome the steric barrier. However, if yields remain low, exploring alternative synthetic strategies with less sterically demanding intermediates may be necessary.[1]

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the desired spirocycle. A common side reaction is the formation of styrenes via a retro-Ritter type reaction.[1]

    • Solution: To minimize the retro-Ritter reaction, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the undesired product.[1]

Poor Diastereoselectivity

Question 2: I am obtaining a mixture of diastereomers in my spiro[isoquinoline-piperidine] synthesis. How can I improve the diastereoselectivity?

Answer: Controlling the stereochemical outcome is a common challenge in this synthesis, as a new stereocenter is created at the spirocyclic junction. The diastereoselectivity is highly dependent on the reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product.[5]

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product (often the cis-isomer): Lowering the reaction temperature is crucial.[5] Screening temperatures from 0 °C down to -78 °C can help identify the optimal conditions for kinetic control. The use of a strong Brønsted acid like trifluoroacetic acid (TFA) often promotes the formation of the kinetic product.[5]

    • To favor the thermodynamic product (often the trans-isomer): Increasing the reaction temperature and extending the reaction time will allow the initial kinetic product to equilibrate to the more stable thermodynamic diastereomer.[5]

  • Influence of Catalysts and Solvents:

    • Acid Catalyst: The choice of acid catalyst can influence the transition state geometry of the cyclization. It is advisable to screen a panel of both Brønsted and Lewis acids to determine their effect on the diastereomeric ratio.[5]

    • Solvent: The polarity and coordinating ability of the solvent can stabilize one transition state over the other. Experimenting with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, dichloromethane), is recommended.[5]

  • Substrate-Directed Control:

    • Chiral Auxiliaries: The use of a chiral auxiliary attached to the β-arylethylamine is a powerful strategy to induce high diastereoselectivity.[5] Carbohydrate-based auxiliaries have been shown to be effective in guiding the stereochemical outcome.

Side Product Formation

Question 3: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: Besides the desired spiro[isoquinoline-piperidine], several side products can form under Pictet-Spengler conditions.

  • N-Acyliminium Ion Related Side Products: In some variations of the Pictet-Spengler reaction, N-acyliminium ions are generated. These can be susceptible to a retro-Ritter reaction, leading to the formation of styrenes.[1]

    • Mitigation: As mentioned earlier, using a nitrile solvent can suppress this side reaction. Alternatively, employing reaction conditions that avoid the formation of a nitrilium ion, such as using oxalyl chloride, can be beneficial.[1]

  • Over-oxidation: If the reaction is performed in the presence of an oxidant or is exposed to air for extended periods at elevated temperatures, the initially formed tetrahydroisoquinoline ring can be oxidized to a dihydroisoquinoline or even a fully aromatic isoquinoline.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation. If the aromatic isoquinoline is the desired product, a subsequent dehydrogenation step with a catalyst like Pd/C is a more controlled approach.[3]

Purification Challenges

Question 4: I am struggling to separate the diastereomers of my spiro[isoquinoline-piperidine] product. What purification strategies can I employ?

Answer: The separation of diastereomers can be challenging if their physical properties are very similar.

  • Silica Gel Column Chromatography: This is typically the first method of choice. Careful optimization of the mobile phase is key. A systematic screening of solvent systems with varying polarities should be performed. Sometimes, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by preventing tailing of the basic amine products on the acidic silica gel.

  • Crystallization: If the diastereomers have different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique. Experiment with a variety of solvents to find one that maximizes the solubility difference between the two diastereomers. Slow cooling can promote the formation of purer crystals.[6]

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): For analytical and small-scale preparative separations, chiral HPLC and SFC are powerful techniques. These methods utilize a chiral stationary phase to differentiate between the diastereomers.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful spiro[isoquinoline-piperidine] synthesis via the Pictet-Spengler reaction?

A1: The most critical parameters are:

  • Substrate Electronics: The aromatic ring of the β-arylethylamine should ideally be electron-rich.[1][2]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial for both iminium ion formation and the cyclization step.[1][5]

  • Temperature: Temperature plays a significant role in both the reaction rate and the diastereoselectivity (kinetic vs. thermodynamic control).[5]

  • Solvent: The solvent can influence the reaction outcome by affecting the stability of intermediates and transition states.[5]

Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction for this synthesis?

A2: Yes, ketones can be used, but they are generally less reactive than aldehydes. Reactions with ketones may require harsher conditions, such as stronger acids and higher temperatures, and may result in lower yields.[2]

Q3: Are there any alternative synthetic routes to spiro[isoquinoline-piperidine] scaffolds?

A3: While the Pictet-Spengler reaction is a common method, other strategies exist. For instance, tandem cyclization strategies, such as an intramolecular Prins cascade process, have been developed for the stereoselective synthesis of related spiroisoquinoline scaffolds.[7][8] Additionally, multi-component reactions can provide access to complex spirocyclic systems in a single step.

Experimental Protocols

General Protocol for Spiro[isoquinoline-piperidine] Synthesis

This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Addition of Carbonyl: Add the piperidone derivative (1.0-1.2 equivalents) to the solution.

  • Acid Catalysis: Cool the reaction mixture to the desired temperature (e.g., 0 °C for kinetic control) and slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to isolate the desired spiro[isoquinoline-piperidine] diastereomers.

Data Presentation

ParameterConditionExpected OutcomeRationale
Catalyst Strong Brønsted Acid (e.g., TFA)Favors kinetic product, faster reactionEfficiently protonates the imine to form the reactive iminium ion.
Lewis Acid (e.g., BF₃·OEt₂)May alter diastereoselectivityCoordinates to the carbonyl and imine, influencing the transition state geometry.
Solvent Non-polar (e.g., Toluene)May favor thermodynamic productLess likely to solvate charged intermediates, potentially favoring the more stable product.
Polar Aprotic (e.g., CH₂Cl₂, CH₃CN)Generally good for solubilityCan influence the rate and selectivity depending on the specific substrate.
Temperature Low (e.g., -78°C to 0°C)Favors kinetic diastereomerThe reaction is under kinetic control, forming the product with the lower activation energy.
High (e.g., Reflux)Favors thermodynamic diastereomerAllows for equilibration to the more stable product.

Visualizations

Reaction Mechanism

Pictet-Spengler Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Piperidone - H₂O Piperidone Piperidone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spirocycle Spiro[isoquinoline-piperidine] Iminium_Ion->Spirocycle Intramolecular Cyclization

Caption: Mechanism of the Pictet-Spengler reaction for spiro[isoquinoline-piperidine] synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reactivity Check Aromatic Ring Substituents start->check_reactivity check_iminium Assess Iminium Ion Formation start->check_iminium check_sterics Evaluate Steric Hindrance start->check_sterics check_side_reactions Investigate Side Products (e.g., by LC-MS) start->check_side_reactions stronger_conditions Use Stronger Acid and/or Higher Temp. check_reactivity->stronger_conditions Electron-withdrawing? solution Improved Yield stronger_conditions->solution optimize_carbonyl Use Excess Carbonyl/ Screen Catalysts check_iminium->optimize_carbonyl Inefficient? optimize_carbonyl->solution alternative_route Consider Alternative Synthetic Route check_sterics->alternative_route Significant? modify_conditions Modify Conditions to Minimize Side Reactions check_side_reactions->modify_conditions Present? modify_conditions->solution

Caption: Decision tree for troubleshooting low yields in spiro[isoquinoline-piperidine] synthesis.

Factors Influencing Diastereoselectivity

Diastereoselectivity Factors cluster_conditions Reaction Conditions cluster_control Control cluster_substrate Substrate center Diastereoselectivity Temperature Temperature center->Temperature Catalyst Catalyst center->Catalyst Solvent Solvent center->Solvent Chiral_Auxiliary Chiral Auxiliary center->Chiral_Auxiliary Kinetic_Control Kinetic Control (Low Temp) Temperature->Kinetic_Control Thermodynamic_Control Thermodynamic Control (High Temp) Temperature->Thermodynamic_Control

Caption: Key factors influencing the diastereoselectivity of the Pictet-Spengler reaction.

References

  • Prabhuling, S., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules, 25(10), 2354. [Link]

  • Wikipedia. (2023, December 2). Pictet–Spengler reaction. In Wikipedia. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • J&K Scientific. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • Reddy, B. V. S., Medaboina, D., & Sridhar, B. (2015). Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds through an Intramolecular Prins Cascade Process. The Journal of Organic Chemistry, 80(1), 653–660. [Link]

  • Reddy, B. V. S., Medaboina, D., & Sridhar, B. (2015). Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds through an Intramolecular Prins Cascade Process. Sci-Hub. [Link]

Sources

Troubleshooting common issues in the synthesis of spiro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spiro-Heterocycles

Welcome to the technical support center for spiro-heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common challenges encountered in the lab. Spiro-heterocycles, with their unique three-dimensional structures, are pivotal scaffolds in medicinal chemistry, yet their synthesis can be fraught with challenges ranging from low yields to complex purification. This resource offers practical, experience-driven solutions to navigate these obstacles effectively.

Section 1: Overcoming Low Reaction Yields and Incomplete Conversion

Low yields are one of the most frequent and frustrating issues in synthesis. The cause can range from suboptimal reaction conditions to degradation of materials. A systematic approach is crucial for diagnosis.

FAQ 1.1: My spirocyclization reaction has stalled, leaving significant amounts of starting material. What are the primary causes and troubleshooting steps?

Answer:

Incomplete conversion is a common problem that can often be resolved by systematically evaluating reaction parameters. The primary culprits are typically insufficient activation energy, poor reagent stoichiometry or purity, and catalyst deactivation.

Causality and Troubleshooting Steps:

  • Suboptimal Thermal Conditions: Many spirocyclization reactions, particularly those involving cascade or domino sequences, have a significant activation energy barrier.[1][2]

    • Action: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS at each stage. Be cautious, as excessive heat can lead to decomposition and side-product formation.[2] If the reaction is microwave-assisted, increasing the power can accelerate reaction rates but must be controlled to avoid thermal runaway.[3][4][5]

  • Reagent Purity and Stoichiometry: The success of a reaction is fundamentally dependent on the quality and quantity of its components.[6]

    • Action:

      • Verify Purity: Confirm the purity of starting materials and reagents using NMR or other appropriate analytical techniques. Impurities can act as catalyst poisons or participate in side reactions.[1]

      • Check Stoichiometry: Carefully re-calculate and re-weigh all reactants. For multi-component reactions (MCRs), the precise ratio of components is critical for driving the reaction towards the desired spirocyclic product.[7][8]

      • Add Fresh Reagent: If the reaction has stalled, sometimes a fresh charge of a key reagent or catalyst can restart it.

  • Catalyst Activity and Loading: Whether using transition-metal, organo-, or acid/base catalysis, the catalyst's health is paramount.[9][10]

    • Action:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Use Fresh Catalyst: Catalysts can degrade upon storage. Use a freshly opened bottle or a newly synthesized batch. For instance, in transition metal-catalyzed reactions, oxidation of the metal center can render it inactive.

      • Consider a Different Catalyst: The choice of catalyst can profoundly impact the reaction outcome. For example, in asymmetric syntheses, different chiral ligands or organocatalysts can exhibit vastly different efficiencies.[11][12]

  • Solvent Effects: The solvent influences reactant solubility and can stabilize or destabilize transition states.

    • Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO). Ensure solvents are anhydrous for moisture-sensitive reactions.

Section 2: Tackling Challenges in Stereoselectivity

Controlling the three-dimensional arrangement at the spirocenter is a formidable challenge in synthesis.[12] Poor diastereoselectivity often leads to difficult-to-separate mixtures and reduced yield of the desired isomer.

FAQ 2.1: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity requires careful control over the reaction's transition state geometry. This can be influenced by temperature, catalyst/reagent choice, and substrate modifications.

Causality and Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio (d.r.) is a product of the relative energy barriers leading to the kinetic product (formed fastest) versus the relative stability of the thermodynamic product (most stable).[13]

    • Action:

      • Favor the Kinetic Product: Run the reaction at a significantly lower temperature (e.g., decrease from room temperature to 0 °C or -78 °C). This will amplify the difference in activation energies between the two diastereomeric transition states.

      • Favor the Thermodynamic Product: Run the reaction at a higher temperature for a longer duration, potentially with a protic source or a reversible step, to allow the initial mixture to equilibrate to the more stable diastereomer.

  • Catalyst and Reagent Control: The steric and electronic properties of the catalyst or key reagents are instrumental in directing the stereochemical outcome.

    • Action:

      • Chiral Catalysts: In asymmetric synthesis, the choice of a chiral catalyst is the most powerful tool. For example, N-heterocyclic carbene (NHC) catalysts with different backbones can lead to divergent stereochemical outcomes.[11] Similarly, chiral phosphoric acids, squaramides, and transition metal complexes with chiral ligands are widely used.[12]

      • Bulky Reagents: Employing a bulkier reagent or base can favor the approach of reactants from the less sterically hindered face of the substrate, thereby enhancing selectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can be leveraged to direct the formation of the new stereocenter.

    • Action: Introduce a sterically demanding group (e.g., a silyl ether or a bulky ester) on the substrate near the reacting center. This "directing group" can block one face of the molecule, forcing the reaction to proceed with higher selectivity.

Table 1: Effect of Reaction Parameters on Diastereoselectivity (Illustrative Example)
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Catalyst A (10)Toluene80851.5:1
2Catalyst A (10)Toluene25705:1
3Catalyst A (10)CH2Cl225758:1
4Catalyst B (10)CH2Cl22592>20:1

This table illustrates how systematic optimization of catalyst, solvent, and temperature can dramatically improve the diastereomeric ratio of a spirocyclization reaction.

Section 3: Product Purification and Characterization

The unique, rigid structures of spiro-heterocycles can present significant purification and characterization hurdles.[14] Diastereomers may have very similar polarities, and rigid structures can lead to poor solubility.

FAQ 3.1: My spirocyclic product is inseparable from a side-product (or its diastereomer) by standard silica gel chromatography. What are my options?

Answer:

When standard flash chromatography fails, a combination of alternative chromatographic techniques and chemical derivatization may be necessary.

Troubleshooting Purification:

  • Optimize Flash Chromatography:

    • Action: Before abandoning silica, exhaust all options. Switch from a standard isocratic mobile phase to a shallow gradient. Test different solvent systems; for example, switching from Hexane/Ethyl Acetate to CH2Cl2/Methanol can alter selectivity.

  • Alternative Chromatographic Methods:

    • Preparative HPLC/SFC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offers much higher resolution than flash chromatography.[13] Chiral HPLC is the gold standard for separating enantiomers.[15]

    • Normal Phase vs. Reversed Phase: If normal phase (e.g., silica) fails, try reversed-phase (e.g., C18) preparative HPLC, which separates compounds based on different physicochemical principles.

  • Crystallization:

    • Action: Attempt to crystallize the crude product mixture. Screening a wide variety of solvents is key. A good starting point is to dissolve the compound in a small amount of a high-boiling, good solvent (like CH2Cl2 or Ethyl Acetate) and slowly add a poor, low-boiling solvent (like Hexane or Pentane) until turbidity appears, then allow it to stand.

  • Chemical Derivatization:

    • Action: If the product contains a reactive handle (e.g., an alcohol or amine), you can temporarily convert it into a derivative (e.g., an ester or an amide). The derivative will have different physical properties, potentially allowing for easy separation. The protecting group can then be removed to yield the pure desired product.

Section 4: Key Experimental Protocols & Workflows

Protocol 1: General Procedure for a 1,3-Dipolar Cycloaddition for Spiro-Oxindole Synthesis

This protocol describes a common method for synthesizing spiro[oxindole-pyrrolidine] derivatives, a privileged scaffold in drug discovery.[16][17][18]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-alkylidene-2-oxindole (1.0 eq), an aldehyde (1.2 eq), and an amino acid such as sarcosine or pyrrolidine (1.2 eq).[16]

  • Solvent Addition: Add the reaction solvent (e.g., Acetic Acid, Methanol, or Toluene, ~0.1 M concentration) via syringe.

  • Inert Atmosphere (If Required): If any reactants are sensitive to air or moisture, purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a saturated aqueous solution of NaHCO3 and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired spiro-heterocycle.

Workflow Diagram: Troubleshooting Low Reaction Yield

This diagram provides a logical decision tree for diagnosing and solving low-yield problems in spiro-heterocycle synthesis.

G start Low Yield Observed check_conversion Is Starting Material (SM) fully consumed? (Check TLC/LCMS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No full Full Conversion check_conversion->full Yes increase_temp 1. Increase Temperature 2. Extend Reaction Time incomplete->increase_temp add_reagent 3. Add more catalyst/reagent increase_temp->add_reagent check_purity 4. Check SM/reagent purity add_reagent->check_purity check_side_products Are there major side products? full->check_side_products side_products_yes Side reactions are dominant check_side_products->side_products_yes Yes side_products_no Product loss during workup or purification check_side_products->side_products_no No lower_temp 1. Lower Temperature side_products_yes->lower_temp milder_reagents 2. Use milder reagents/ shorter reaction time lower_temp->milder_reagents optimize_workup 1. Optimize extraction pH/ solvents side_products_no->optimize_workup optimize_purification 2. Check for loss on silica column (streaking, decomposition) optimize_workup->optimize_purification

Caption: A decision tree for systematically troubleshooting low yields.

References

  • Current Organic Synthesis (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Available at: [Link]

  • National Institutes of Health (NIH) (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A review of the synthetic strategies toward spirobarbiturate-fused 3- to 7-membered rings. Available at: [Link]

  • Current Organocatalysis (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Available at: [Link]

  • Chemical Communications (RSC Publishing). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Available at: [Link]

  • Beilstein Journals (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of Spiro Heterocycles | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH) (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • Synfacts (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. Available at: [Link]

  • Reddit (2024). What are some common causes of low reaction yields? Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available at: [Link]

  • ResearchGate. Synthesis of spirooxindoles by [3+2] cycloadditions | Request PDF. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing) (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Available at: [Link]

  • PubMed Central (NIH) (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available at: [Link]

  • Juniper Publishers (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Available at: [Link]

  • RSC Publishing (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available at: [Link]

  • PubMed Central (NIH). Transition metal-catalyzed synthesis of spirooxindoles. Available at: [Link]

  • Springer. Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]

  • PubMed Central (NIH). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]

  • RSC Publishing (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available at: [Link]

  • Walsh Medical Media (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

  • Springer (2011). Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Available at: [Link]

  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • MDPI (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]

  • ResearchGate (2014). Can anyone suggest the best method to clean spiro-OMeTAD? Available at: [Link]

  • Walsh Medical Media (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

  • Chemistry of Materials. Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. Available at: [Link]

  • PubMed (2003). Purification strategies for combinatorial and parallel chemistry. Available at: [Link]

  • ChemRxiv (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]

  • Sciencemadness Discussion Board (2020). Is it normal to get low yields all the time, or am I a bad organic chemist? Available at: [Link]

  • University of California Davis. Heterocycles : synthesis, catalysis, sustainability, and characterization. Available at: [Link]

  • Wiley. Heterocycles: Synthesis, Catalysis, Sustainability, and Characterization. Available at: [Link]

  • ResearchGate. Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Available at: [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metabolic stability, a critical parameter in the journey from a promising compound to a viable drug candidate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: We've identified a lead this compound derivative with excellent target potency, but it demonstrates high clearance in our initial human liver microsomal assay. What are the first steps to diagnose this instability?

The initial and most crucial step is to pinpoint the metabolic "soft spots" on your molecule.[1] This is best achieved through a combination of in vitro metabolic assays:

  • Liver Microsomal Stability Assay: This is your first-line tool. It utilizes subcellular fractions of the liver rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism.[2][3] This assay will provide an initial assessment of the compound's intrinsic clearance.

  • Hepatocyte Stability Assay: For a more comprehensive view, employing whole liver cells (hepatocytes) is recommended. This approach incorporates both Phase I and Phase II metabolic pathways, offering a more complete picture of your compound's metabolic fate.[4][5]

  • Metabolite Identification Studies: Once you've confirmed metabolic instability, the next critical step is to identify the metabolites being formed. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this, as it can precisely identify the sites of metabolic modification on the parent molecule.[6][7]

Q2: What are the most probable metabolic pathways responsible for the degradation of spiro[isoquinoline-piperidin]-one scaffolds?

Based on the typical reactivity of such heterocyclic systems, the following metabolic transformations are highly probable:

  • Oxidation: This is a very common metabolic route, often mediated by CYP enzymes.[1][8] Likely sites on your scaffold include:

    • Aromatic Hydroxylation: The isoquinoline ring system is susceptible to hydroxylation.

    • N-dealkylation: If substituents are present on the piperidine nitrogen.

    • Oxidation of the Piperidine Ring: The carbons alpha to the nitrogen in the piperidine ring are common sites for oxidation.[9]

  • Glucuronidation (Phase II Conjugation): If the initial oxidative metabolism introduces a hydroxyl group, this can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate, which is typically more water-soluble and readily excreted.[10]

Q3: We've identified the primary site of metabolism. What are some common medicinal chemistry strategies to enhance the stability of our this compound derivatives?

Once the metabolic "soft spot" is known, several strategies can be employed to "shield" this position from enzymatic degradation:

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access.

  • Electronic Modification:

    • Replacing a hydrogen atom with a fluorine atom at a site of oxidation can be effective. The strong carbon-fluorine bond is highly resistant to CYP-mediated oxidation.[11]

    • Incorporating electron-withdrawing groups can deactivate an aromatic ring, making it less susceptible to oxidation.[11]

  • Scaffold Hopping/Bioisosteric Replacement: In some cases, it may be necessary to replace a metabolically labile portion of the molecule with a different chemical group (a bioisostere) that retains the desired biological activity but is more resistant to metabolism.[12][13]

Q4: After modifying our lead compound to improve metabolic stability, we've observed a significant drop in its binding affinity for the target. How can we troubleshoot this?

This is a common challenge in drug discovery, often referred to as the "metabolic stability-potency tradeoff." The chemical modifications made to block metabolism may have inadvertently altered the key pharmacophore elements required for target binding.[1]

Troubleshooting Steps:

  • Structural Biology Insights: If a co-crystal structure of your original compound bound to its target is available, this is invaluable. It can reveal which parts of the molecule are essential for binding and which can be modified without disrupting key interactions.

  • Systematic SAR Exploration: Synthesize a focused library of analogs where the modifications are made in a more subtle and systematic way. For example, if you introduced a large bulky group, try smaller groups to find the optimal balance.

  • Re-evaluate the "Soft Spot": It's possible that there is more than one site of metabolism. A more detailed metabolite identification study might reveal secondary sites that could be modified with less impact on potency.

II. Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells in the microsomal stability assay. - Inconsistent pipetting of microsomes or compound. - Poor mixing of the incubation. - Degradation of NADPH cofactor.- Use calibrated pipettes and ensure consistent technique. - Gently vortex or shake plates to ensure homogeneity. - Prepare NADPH solutions fresh and keep on ice.
Compound appears highly stable, but has poor in vivo exposure. - High first-pass metabolism in the gut wall.[1] - Poor absorption or high efflux. - Instability in plasma.- Conduct metabolic stability assays using intestinal microsomes or S9 fractions. - Perform Caco-2 permeability assays to assess absorption and efflux. - Evaluate compound stability in plasma from the relevant species.
No metabolism is observed, even for control compounds known to be metabolized. - Inactive microsomes or hepatocytes. - Incorrect cofactor concentration. - Analytical method not sensitive enough.- Test the activity of the liver fractions with a known positive control substrate (e.g., testosterone, verapamil). - Verify the concentration and purity of NADPH. - Optimize the LC-MS/MS method to ensure adequate sensitivity for the parent compound.
The rate of disappearance of the parent compound does not follow first-order kinetics. - Enzyme saturation at the tested compound concentration. - Time-dependent inhibition of metabolic enzymes by the compound or a metabolite.- Lower the initial concentration of the test compound. - Perform a pre-incubation of the compound with microsomes before adding NADPH to assess time-dependent inhibition.

III. Experimental Protocols & Workflows

Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.

1. Preparation:

  • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.[1]

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound (e.g., 100 µM in an appropriate buffer).

  • Prepare the NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and keep it on ice.

2. Incubation:

  • Pre-warm the microsomal suspension and reaction buffer to 37°C.[4]

  • In a 96-well plate, combine the microsomes, buffer, and the test compound to a final concentration of typically 1 µM.[10][14] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid inhibiting enzyme activity.[14]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.[10]

  • Incubate the plate at 37°C with shaking.

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[10][14]

  • Immediately quench the reaction by adding the aliquot to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[14] This step precipitates the proteins and stops the enzymatic reaction.

4. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated protein.[1]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[4][15]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[16]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[16]

Experimental Workflow Diagram

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock & Working Solutions mix Combine Microsomes, Buffer & Compound prep_compound->mix prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating Solution start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_thalf Calculate Half-Life (t½) lcms->calc_thalf calc_clint Calculate Intrinsic Clearance (Clint) calc_thalf->calc_clint report Generate Report calc_clint->report

Caption: Workflow for a typical in vitro metabolic stability assay.

Metabolic Pathways Diagram

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent This compound Derivative Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Excretion Excretion N_Dealkylation->Excretion Glucuronidation->Excretion

Caption: Common metabolic pathways for drug candidates.

IV. References

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC - NIH. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Metabolic Stability - Pharma Focus Asia. Available at: [Link]

  • Analytical strategies for identifying drug metabolites - PubMed. Available at: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. Available at: [Link]

  • The role of cytochrome p450 in drug metabolism. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Available at: [Link]

  • The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery - ResearchGate. Available at: [Link]

  • Role of cytochrome P450 in drug interactions | springermedizin.de. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • metabolic stability assays for predicting intrinsic clearance - YouTube. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Available at: [Link]

Sources

Technical Support Center: Refinement of Purification Techniques for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this complex spirocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing spiro[isoquinoline-piperidin]-one derivatives, several types of impurities can arise, complicating purification efforts. These typically include:

  • Unreacted Starting Materials: Residual precursors from the initial condensation reaction are a common source of contamination.

  • Incomplete Cyclization Products: Intermediates from multi-step syntheses that have not fully cyclized can be present in the crude product.[1]

  • Isomeric Byproducts: The formation of regioisomers can occur, particularly if the precursors have multiple reactive sites.[1]

  • Polymeric or Tarry Byproducts: The vigorous reaction conditions sometimes employed in heterocyclic synthesis can lead to the formation of high-molecular-weight, tar-like substances.[1]

  • Oxidation Products: Certain intermediates or the final product may be susceptible to oxidation, leading to the formation of undesired byproducts.[2]

  • Solvent Adducts or Degradation Products: The solvent used in the reaction or purification (e.g., DMF) can sometimes react with intermediates or decompose under heat to form impurities.[2]

Q2: My crude product is a complex mixture. What is the most robust initial purification technique?

For complex mixtures of spiro[isoquinoline-piperidin]-one derivatives, silica gel column chromatography is often the most effective initial purification method.[3][4][5] This technique separates compounds based on differences in their polarity, allowing for the isolation of the target molecule from a wide range of impurities.[5][6]

Key Advantages of Column Chromatography for this Application:

  • High Resolving Power: It can effectively separate complex mixtures, even those containing structurally similar compounds.[5]

  • Versatility: The technique can be adapted to purify a wide range of spiro compounds by optimizing the stationary and mobile phases.[5]

  • Scalability: The method can be scaled from milligrams to kilograms, making it suitable for both research and process development.

Q3: I'm observing peak tailing during HPLC analysis of my purified compound. What could be the cause and how do I fix it?

Peak tailing in HPLC is often due to secondary interactions between the basic piperidine nitrogen of your spiro compound and the acidic silanol groups on the silica-based stationary phase.[7]

Troubleshooting Strategies:

  • Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase.[7] This will neutralize the active silanol sites and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize these secondary interactions.

  • Column Degradation: If performance degrades over time, the column may be deteriorating. Using a guard column can help protect the analytical column.[7]

Q4: The separation of diastereomers of my spiro compound is proving difficult. What techniques can I employ?

Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques, although optimization is often required.[7]

Recommended Separation Methods:

  • Silica Gel Column Chromatography: This is often the first method to try due to its simplicity.[7] Careful optimization of the mobile phase is crucial for achieving good separation.

  • Recrystallization: Exploiting differences in solubility between diastereomers in a specific solvent system can lead to the selective crystallization of one isomer. Seeding with a pure crystal of the desired diastereomer can aid this process.[7]

  • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity for its speed and efficiency in separating both chiral and achiral compounds and can be particularly effective for diastereomers.[3]

Q5: How can I separate the enantiomers of a racemic mixture of a chiral this compound derivative?

The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral environment.[8]

Primary Techniques for Enantiomeric Resolution:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to differentially interact with each enantiomer.[7][9][10] Polysaccharide-based CSPs are a common starting point.[7]

  • Chiral Supercritical Fluid Chromatography (SFC): Often preferred for its higher speed and reduced consumption of organic solvents, SFC with a chiral stationary phase is a powerful tool for enantioseparation.[7]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[7]

II. Troubleshooting Guides

Troubleshooting Poor Yield After Column Chromatography
Problem Possible Causes Solutions
Low Mass Recovery Compound is too polar and is sticking to the silica gel. - Gradually increase the polarity of the mobile phase. - Consider adding a small amount of a competitive polar solvent like methanol or a basic modifier like triethylamine to the eluent.[11]
Compound is unstable on silica gel (acid-sensitive). - Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[11] - Alternatively, use a different stationary phase like alumina.
Compound is not sufficiently soluble in the mobile phase. - Choose a mobile phase in which your compound is more soluble. - Load the sample onto the column by dissolving it in a minimal amount of a strong solvent and adsorbing it onto a small amount of silica gel (dry loading).[11]
Co-elution of Impurities Poor separation between the product and impurities. - Optimize the mobile phase by testing different solvent systems with varying polarities. Thin-Layer Chromatography (TLC) is an excellent tool for this. - For difficult separations, employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[11]
Column overloading. - Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.
Troubleshooting Recrystallization Failures
Problem Possible Causes Solutions
No Crystal Formation The compound is too soluble in the chosen solvent. - Cool the solution slowly in an ice bath or refrigerator. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of the pure compound.
The solution is not supersaturated. - Slowly evaporate some of the solvent to increase the concentration of the compound.
Oiling Out The compound's melting point is lower than the boiling point of the solvent. - Use a lower-boiling point solvent or a solvent mixture.
The solution is cooled too quickly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Impure Crystals Impurities are co-crystallizing with the product. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Insoluble impurities should be removed by hot filtration. - Perform a second recrystallization on the obtained crystals.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.2-0.3 for the desired product.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, use the dry loading method.[11]

  • Elution: Begin eluting the column with the selected mobile phase. For challenging separations, a gradient elution can be performed by gradually increasing the solvent polarity.[11]

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Workflow for Chiral Separation by HPLC

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_analysis Analysis & Collection cluster_post Post-Purification Racemic_Mixture Racemic Mixture of Spiro Compound Dissolve Dissolve in Mobile Phase Co-solvent Racemic_Mixture->Dissolve Screen_CSP Screen Chiral Stationary Phases (CSPs) Optimize_MP Optimize Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) Screen_CSP->Optimize_MP Inject Inject Sample Optimize_MP->Inject Detect Detect Peaks (UV/MS) Inject->Detect Collect_Fractions Collect Enantiomer Fractions Detect->Collect_Fractions Analyze_Purity Analyze Enantiomeric Purity (ee%) Collect_Fractions->Analyze_Purity Evaporate Evaporate Solvent Analyze_Purity->Evaporate Pure_Enantiomers Obtain Purified Enantiomers Evaporate->Pure_Enantiomers

Caption: Workflow for enantiomeric separation using Chiral HPLC.

Logical Flow for Troubleshooting Impurities

Troubleshooting_Logic cluster_solutions Purification Strategy start Crude Product Analysis (TLC, NMR, LC-MS) impurity_type Identify Impurity Type Starting Material Isomer Polar/Tarry Byproduct Unknown start->impurity_type col_chrom Column Chromatography Optimize mobile phase polarity impurity_type:f0->col_chrom impurity_type:f2->col_chrom impurity_type:f3->col_chrom recrys Recrystallization Screen various solvents impurity_type:f1->recrys chiral_sep Chiral Separation (HPLC/SFC) Screen chiral columns impurity_type:f1->chiral_sep wash Aqueous Wash / Extraction Adjust pH to remove acidic/basic impurities impurity_type:f2->wash end_node Pure Product col_chrom->end_node recrys->end_node chiral_sep->end_node wash->col_chrom

Caption: Decision tree for selecting a purification strategy based on impurity type.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures. Retrieved from

  • Prabhuling, G. T., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Biomedicines, 8(5), 121. MDPI. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]

  • Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

Sources

Addressing regio- and stereoselectivity in spiro[isoquinoline-piperidine] synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiro[isoquinoline-piperidine] Synthesis

Welcome to the technical support center for the synthesis of spiro[isoquinoline-piperidine] scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic motifs. The spirocyclic core, where an isoquinoline and a piperidine ring share a single carbon atom, presents unique synthetic challenges, particularly in controlling regiochemistry and stereochemistry.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles to empower you with a robust problem-solving framework.

Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction to form the spiro[isoquinoline-piperidine] core is resulting in a low diastereomeric ratio (dr) or the formation of the wrong diastereomer. What are the key factors and how can I improve this?

A: Low diastereoselectivity is a frequent hurdle in this synthesis. The Pictet-Spengler reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[1][2] The facial selectivity of this cyclization step dictates the final stereochemistry. Several factors are at play, primarily revolving around kinetic versus thermodynamic control.[3][4]

Root Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The cis and trans products often have different thermodynamic stabilities and rates of formation.

    • Kinetic Product (Often cis): This diastereomer is formed faster and is favored at lower reaction temperatures. If the cis isomer is your target, you should run the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[3]

    • Thermodynamic Product (Often trans): This is the more stable diastereomer and is favored by conditions that allow for equilibrium to be reached. This includes higher temperatures and longer reaction times.[5] If you are isolating the kinetic product but desire the thermodynamic one, you may be able to epimerize the undesired isomer under acidic conditions.[5]

  • Acid Catalyst Choice and Loading: The acid catalyst is not just a promoter; it influences the geometry of the iminium ion intermediate and the transition state energy of the cyclization.[3]

    • Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) are commonly used and can favor the kinetic product.[3]

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective and may offer different selectivity profiles.

    • Troubleshooting: Screen a panel of both Brønsted and Lewis acids at various loadings (from catalytic to stoichiometric amounts). Too much acid can sometimes lead to side reactions or degradation.[6]

  • Solvent Effects: The solvent's polarity and ability to coordinate can stabilize or destabilize the different transition states, directly impacting the diastereomeric ratio.[3][7]

    • Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile often give superior results compared to protic solvents.[6]

    • Troubleshooting: Conduct a solvent screen. Start with common solvents like DCM and toluene. The optimal choice is highly substrate-dependent.

  • Substrate Sterics: The steric bulk of substituents on your β-arylethylamine or carbonyl component can create a strong facial bias for the cyclization.

    • Protecting Groups: A bulky protecting group on the piperidine nitrogen can significantly influence the approach of the aromatic ring.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the amine is a classic and powerful strategy to enforce high diastereoselectivity.[5]

ParameterTo Favor Kinetic Product (e.g., cis)To Favor Thermodynamic Product (e.g., trans)
Temperature Low (-78 °C to 0 °C)[3]High (Room Temp to Reflux)[5]
Reaction Time Shorter (Monitor by TLC/LC-MS)Longer (Allow for equilibration)
Acid Catalyst Strong Brønsted acids (e.g., TFA)[3]Varies; may require screening
Solvent Aprotic (DCM, Toluene)[6]Varies; may require screening
Issue 2: Lack of Regiocontrol in the Cyclization Step

Q: The Pictet-Spengler cyclization is occurring on the wrong position of my aromatic ring, leading to an undesired regioisomer. How can I control the regioselectivity?

A: Regioselectivity in the Pictet-Spengler reaction is governed by the principles of electrophilic aromatic substitution. The iminium ion will preferentially attack the most nucleophilic position of the aromatic ring.[1] Control is typically achieved by manipulating the electronic properties of the aromatic substrate.

Root Causes & Solutions:

  • Electronic Effects of Substituents: The position of cyclization is directed by the activating/deactivating nature of the substituents on the aromatic ring of the phenethylamine precursor.

    • Activating Groups: Electron-donating groups (EDGs) like -OH, -OR, and -NR₂ are strongly activating and ortho-, para-directing. Cyclization will almost always occur ortho or para to these groups, with the ortho position often favored due to proximity.[8]

    • Deactivating Groups: Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ deactivate the ring and can prevent the reaction entirely or lead to a mixture of products if cyclization is forced.

    • Troubleshooting: Analyze the electronics of your substrate. If you have competing positions for cyclization, consider if one can be temporarily blocked with a removable group. The less sterically hindered ortho position is generally the preferred site of cyclization.[9][10]

  • Steric Hindrance: A bulky substituent can sterically block an otherwise electronically favored position, directing the cyclization to a less hindered site.

  • Directed Cyclization via Substrate Design: In complex systems, neighboring functional groups can direct the regiochemical outcome. For instance, an incipient benzylamine group has been postulated to direct the formation of a specific pentacyclic framework in the synthesis of ecteinascidin antitumor antibiotics.[11]

G start Undesired Regioisomer Formed sub1 Analyze Electronic Effects of Aromatic Substituents start->sub1 sub2 Are there strong Electron-Donating Groups (EDGs)? sub1->sub2 sub3 Yes sub2->sub3 sub4 No sub2->sub4 sub5 Cyclization should occur ortho/para to EDG. Is this observed? sub3->sub5 sub8 Introduce an activating group to direct cyclization to the desired position. sub4->sub8 sub6 Consider steric hindrance. Is the desired position blocked? sub5->sub6 If not sub7 Modify substrate to block undesired reactive site. sub6->sub7

Caption: Troubleshooting workflow for regioselectivity issues.

Issue 3: Low or No Enantioselectivity (Asymmetric Synthesis)

Q: I am attempting an enantioselective synthesis using a chiral catalyst, but I'm observing low enantiomeric excess (ee). What are the critical parameters for optimization?

A: Achieving high enantioselectivity requires precise control over the transition state geometry, where the chiral catalyst must effectively differentiate between two prochiral faces of the iminium intermediate. Chiral Phosphoric Acids (CPAs) are a dominant class of catalysts for this transformation.[12][13]

Root Causes & Solutions:

  • Catalyst Choice: The structure of the chiral catalyst is paramount. The steric and electronic environment created by the catalyst's chiral backbone (e.g., BINOL, SPINOL, VAPOL) is what determines the degree of asymmetric induction.[14]

    • Troubleshooting: Screen a library of related chiral catalysts. Small changes to the catalyst structure, such as modifying the groups at the 3,3'-positions of a BINOL-derived CPA, can have a profound impact on enantioselectivity.[12][15]

  • Solvent and Additives: The reaction medium can influence catalyst aggregation, conformation, and interaction with the substrate.

    • Solvent: Non-polar aprotic solvents like toluene or chlorobenzene often provide higher enantioselectivity than more polar ones like THF or acetonitrile.[12][16]

    • Additives: The presence of water can be highly detrimental to catalyst activity and selectivity.[17] The use of molecular sieves is often necessary to ensure anhydrous conditions and high conversion.[18]

    • Troubleshooting: Perform a thorough solvent screen and ensure rigorous exclusion of moisture.

  • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Troubleshooting: Systematically lower the reaction temperature. Reactions are often run between -30 °C and room temperature.

  • Concentration: A significant inverse correlation between reaction concentration and yield/selectivity has been observed in some cases. Running reactions at lower concentrations can sometimes be beneficial.[17]

G sub Substrates β-arylethylamine Aldehyde imine Chiral Ion Pair Iminium Ion CPA Anion sub->imine + CPA cat Chiral Phosphoric Acid (CPA) Catalyst ts Diastereomeric Transition States (Re- vs Si-face attack) imine->ts Intramolecular Cyclization spiro Spirocyclic Intermediate ts->spiro Favored Path (Lower Energy) prod Enantioenriched Spiro[isoquinoline-piperidine] spiro->prod Deprotonation

Caption: Catalytic cycle for enantioselective Pictet-Spengler.

Issue 4: Low or No Product Yield / Incomplete Conversion

Q: My reaction is sluggish, showing low conversion of starting materials even after extended time. What are the likely causes?

A: Low conversion can be traced back to several fundamental aspects of the reaction, from reactant quality to the reaction conditions themselves.[6][19]

Root Causes & Solutions:

  • Purity of Starting Materials:

    • Aldehyde/Ketone: Aldehydes can be prone to oxidation or polymerization. Ensure you are using a fresh or properly stored source.[6]

    • Amine: Contaminants in the β-arylethylamine can interfere with the reaction.[6]

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed. Insufficient acid will result in a slow or stalled reaction.[19]

    • Troubleshooting: Increase the catalyst loading. If using a catalytic amount (10-20 mol%), try increasing it to 50 mol% or even using a stoichiometric amount of a weaker acid like acetic acid.[6]

  • Poor Nucleophilicity of the Aromatic Ring: If the aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing down or preventing the cyclization step.[19]

    • Troubleshooting: This is an inherent substrate limitation. More forcing conditions (higher temperature, stronger acid) may be required, but this can also lead to side products.[1]

  • Formation of a Stable Intermediate: The reaction proceeds through an imine intermediate. If this imine is particularly stable and does not readily form the electrophilic iminium ion or cyclize, the reaction can stall.[6]

  • Anhydrous Conditions: Unless you are intentionally using aqueous conditions, ensure your solvent and reagents are dry. Water can interfere with the formation of the iminium ion.[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction

This protocol provides a starting point for optimizing the diastereoselective synthesis of a spiro[isoquinoline-piperidine] scaffold, targeting the kinetic product.

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine starting material (1.0 equiv).

  • Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, 0.1 M).[6]

  • Cool the solution to the desired temperature (start with 0 °C).[3]

  • Add the aldehyde or ketone (1.1–1.5 equiv) to the solution.[6]

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.[3]

  • Stir the reaction at the selected temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[6]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate and characterize the desired diastereomer.[3]

References

  • Zhang, L., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.
  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem Technical Support.
  • Crespo, A., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Zúñiga, C., et al. (2021). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry – A European Journal.
  • Yang, Z-P., et al. (2023). Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. Nature Communications. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem Technical Support.
  • Sun, C., et al. (2005). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Organic Letters. [Link]

  • Zhang, S-L., & Zheng, J-C. (2020).
  • Liu, W. (2023).
  • Sigma-Aldrich. (n.d.). Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications. Sigma-Aldrich Technical Bulletins.
  • The Organic Chemistry Tutor. (2022). Pictet-Spengler Reaction. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives.
  • Mernyák, E., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

  • Csupor-Löffler, B., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
  • ResearchGate. (n.d.). Influence of the Solvent on the Thermal Back Reaction of One Spiropyran.
  • ResearchGate. (n.d.). Evaluation of Chiral Phosphoric Acid Catalysts.
  • Zhou, F., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry.
  • Jacobsen, E. N., et al. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society.
  • Wang, W., et al. (2015). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.
  • Pudukulathan, Z. K., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Catalysts. [Link]

  • Cosgrove, J., et al. (2020). Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. Organic Process Research & Development.
  • Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Organic Letters. [Link]

  • Donohoe, T. J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
  • ResearchGate. (n.d.). Spirocyclization by oxa-Pictet–Spengler reaction furnishing separable...
  • Goudedranche, S., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters.
  • Ghosh, S. (2022).
  • Mustazza, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry.
  • Li, S-L., et al. (2021). Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions.
  • Jegham, N., et al. (2009).
  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc.
  • Wikipedia. (2023).
  • Schomaker, J. M., et al. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.
  • Scott, J. S., et al. (2023). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric dimethylpiperidines. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.

Sources

Scaling up the synthesis of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold. As this core structure is integral to numerous therapeutic candidates, mastering its synthesis at a preclinical scale is critical. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this synthesis, which typically relies on a Pictet-Spengler type reaction.

Overview of the Core Synthetic Strategy

The construction of the this compound core is most efficiently achieved via an acid-catalyzed Pictet-Spengler reaction.[1][2] This involves the condensation of a β-arylethylamine derivative with a 4-piperidone derivative, followed by an intramolecular electrophilic aromatic substitution to form the spirocyclic system.[3] The key to a successful and scalable synthesis lies in controlling the formation of the critical iminium ion intermediate and facilitating the subsequent ring closure.[4]

G cluster_start Starting Materials A β-Arylethylamine C Imine Formation (Condensation) A->C B N-Protected-4-piperidone B->C D Iminium Ion Formation (Acid Catalysis) C->D + H⁺ E Intramolecular Cyclization (Pictet-Spengler Reaction) D->E Electrophilic Aromatic Substitution F Deprotonation & Aromatization E->F - H⁺ G Final Product: This compound F->G

Caption: General workflow for the Pictet-Spengler synthesis of the spiro[isoquinoline-piperidin]-one core.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses the most common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion of starting materials or fails completely. What are the primary causes and how can I systematically troubleshoot this?

A: This is the most frequent challenge and typically points to issues with substrate reactivity, catalyst efficacy, or reaction conditions. Let's break down the potential culprits.

  • Inadequate Acid Catalysis: The formation of the electrophilic iminium ion, which is the driving force of the reaction, is acid-dependent.[1][4] Ketones, like 4-piperidone, are less reactive than aldehydes, often requiring stronger acids or higher temperatures to facilitate the reaction.[5]

    • Solution: Screen a panel of acid catalysts. While traditional acids like HCl or H₂SO₄ are used, trifluoroacetic acid (TFA) is often effective. For particularly stubborn substrates, strong Lewis acids (e.g., BF₃·OEt₂) or superacids (e.g., trifluoromethanesulfonic acid) may be necessary, though they can increase the risk of side reactions.[6][7] Start with milder conditions and incrementally increase the acid strength and temperature.

  • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the β-arylethylamine contains electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the nucleophilicity of the aromatic ring is reduced, hindering the cyclization.[8]

    • Solution: For substrates with EWGs, more forceful conditions are required. Consider using stronger acid systems like polyphosphoric acid (PPA) at elevated temperatures (100-130°C).[9][10] Be aware that harsh conditions can lead to degradation, so careful monitoring is essential. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) groups activate the ring and allow for milder reaction conditions.[11]

  • Presence of Moisture: Water can interfere with the initial condensation step and hydrolyze the iminium ion intermediate, preventing cyclization.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice, especially during scale-up.

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the 4-piperidone can sterically impede the cyclization step.

    • Solution: This is an inherent substrate issue. Modifying the reaction temperature or catalyst may provide marginal improvements. If yields remain poor, exploring an alternative synthetic route that forms the critical C-C bond via a different mechanism may be necessary.

Troubleshooting Start Low / No Yield Observed CheckPurity 1. Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity CheckConditions 2. Evaluate Reaction Conditions CheckPurity->CheckConditions Purity OK CheckCatalyst Is acid catalyst appropriate? CheckConditions->CheckCatalyst CheckTemp Is temperature optimal? CheckCatalyst->CheckTemp Yes Action_Catalyst Screen stronger acids (TFA, PPA, Lewis Acids) CheckCatalyst->Action_Catalyst No CheckSolvent Is solvent anhydrous? CheckTemp->CheckSolvent Yes Action_Temp Increase temperature incrementally (e.g., 50°C -> 80°C -> 110°C) CheckTemp->Action_Temp No CheckSubstrate 3. Assess Substrate Reactivity CheckSolvent->CheckSubstrate Yes Action_Solvent Use anhydrous solvent; run under N₂ CheckSolvent->Action_Solvent No SubstrateIssue Aromatic ring deactivated (EWG)? CheckSubstrate->SubstrateIssue Action_Substrate Use harsher conditions (Stronger acid + High temp) SubstrateIssue->Action_Substrate Yes Success Yield Improved Action_Catalyst->Success Action_Temp->Success Action_Solvent->Success Action_Substrate->Success

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working on optimizing the central nervous system (CNS) penetration of molecules based on the 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one core structure. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound scaffold a promising starting point for CNS drug design?

A1: The spiro[isoquinoline-piperidin]-one scaffold possesses several advantageous features for CNS drug discovery. Its rigid, three-dimensional structure can lead to higher binding affinity and selectivity for specific targets within the CNS.[1][2][3][4][5] The embedded piperidine ring is a common motif in successful CNS drugs and offers a versatile handle for chemical modification to fine-tune physicochemical properties crucial for blood-brain barrier (BBB) penetration. Furthermore, the isoquinolinone component provides a framework that can be synthetically elaborated to modulate properties like lipophilicity and hydrogen bonding capacity.[6]

Q2: What are the primary physicochemical properties that govern a molecule's ability to cross the blood-brain barrier?

A2: Successful BBB penetration via passive diffusion is a delicate balance of several key physicochemical properties.[7][8] Generally, CNS drug candidates should exhibit:

  • Moderate Lipophilicity: An optimal calculated logP (cLogP) is typically in the range of 1.5-3.[7] While high lipophilicity can increase membrane partitioning, excessively high values can lead to poor aqueous solubility, high plasma protein binding, and non-specific tissue binding.[9][10]

  • Low Molecular Weight (MW): A lower molecular weight (ideally <450 Da) is strongly correlated with improved BBB permeability.[7][9][10]

  • Limited Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) should be minimized (ideally ≤3), as each donor significantly increases the desolvation penalty for crossing the lipidic BBB.[9][11]

  • Low Polar Surface Area (PSA): A topological polar surface area (TPSA) of less than 60-70 Ų is a widely accepted guideline for facilitating BBB penetration.[9]

  • Appropriate Ionization (pKa): For basic compounds, a pKa in the range of 7.5-10.5 is often preferred. This allows for a sufficient fraction of the neutral, more lipophilic species to be present at physiological pH (7.4) to cross the BBB, while retaining enough ionization for aqueous solubility and target interaction.[12]

These properties are not absolute rules but guidelines that represent a "sweet spot" for CNS drug design.[12][13]

Q3: What is P-glycoprotein (P-gp) and why is it a major obstacle in CNS drug development?

A3: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a critical efflux transporter highly expressed in the endothelial cells that form the blood-brain barrier.[14][15][16] Its primary function is to act as a molecular pump, actively expelling a wide range of structurally diverse, often lipophilic, compounds from the brain back into the bloodstream.[14][17][18] This protective mechanism prevents the accumulation of potential toxins but also significantly limits the brain exposure of many therapeutic drug candidates, even those with otherwise favorable physicochemical properties for passive diffusion.[17][19] Overcoming or avoiding P-gp efflux is a major challenge and a key focus of CNS medicinal chemistry.[19][20]

Troubleshooting Guides & Experimental Protocols

Scenario 1: My lead spiro[isoquinoline-piperidin]-one compound has high target potency but shows poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What modifications should I prioritize?

Underlying Cause: Poor PAMPA results indicate a fundamental issue with passive diffusion across a lipid membrane, independent of active transporters.[21][22] This is almost always linked to suboptimal physicochemical properties such as high molecular weight, excessive polarity (high TPSA), or too many hydrogen bond donors.[23]

Troubleshooting & Modification Strategy:

  • Analyze Physicochemical Properties: First, calculate the key properties (MW, cLogP, TPSA, HBD count) of your lead compound. This quantitative data will guide your modification strategy.

  • Prioritize Modifications to Reduce Polarity:

    • Reduce Hydrogen Bond Donors (HBDs): This is often the most impactful modification. Can an N-H bond on the isoquinolinone or piperidine be capped with a methyl or other small alkyl group? Can a hydroxyl or primary/secondary amine be replaced with a less polar isostere (e.g., -OH to -OMe or -F)?[11]

    • Mask Polar Groups: Consider converting carboxylic acids or alcohols into esters or ethers to transiently increase lipophilicity.

    • Decrease TPSA: Systematically remove or replace polar functional groups. For example, replacing a sulfonyl group with a smaller, less polar group.

  • Optimize Lipophilicity (cLogP):

    • If the cLogP is too low (<1.5), introduce small, lipophilic groups like methyl, ethyl, or halogen atoms (F, Cl) on aromatic rings.[11]

    • If the cLogP is too high (>3.5), consider removing lipophilic substituents or introducing a carefully placed polar group that has minimal impact on HBD count.

  • Control Molecular Weight: For every modification, be mindful of the increase in molecular weight. Aim to make changes that provide the maximum benefit to permeability with the minimum MW penalty.

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Synthetic Modification cluster_3 Evaluation Lead_Compound Lead Compound (High Potency, Low PAMPA Pe) Analyze_Props Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD) Lead_Compound->Analyze_Props Identify_Liabilities Identify Liabilities: - TPSA > 70 Ų ? - HBD > 3 ? - MW > 450 Da ? Analyze_Props->Identify_Liabilities Reduce_HBD Reduce HBD: - N-Alkylation - Replace -OH, -NH2 Identify_Liabilities->Reduce_HBD Prioritize Reduce_TPSA Reduce TPSA: - Remove polar groups - Isosteric replacement Identify_Liabilities->Reduce_TPSA Optimize_cLogP Optimize cLogP: - Add/remove lipophilic groups Identify_Liabilities->Optimize_cLogP Synthesize_Analogs Synthesize Analogs Reduce_HBD->Synthesize_Analogs Reduce_TPSA->Synthesize_Analogs Optimize_cLogP->Synthesize_Analogs Test_PAMPA Re-test in PAMPA Assay Synthesize_Analogs->Test_PAMPA Check_Potency Confirm Target Potency Synthesize_Analogs->Check_Potency Decision Improved Permeability? Test_PAMPA->Decision Check_Potency->Decision Decision->Lead_Compound No, Iterate Proceed_Efflux Proceed to Efflux Assay Decision->Proceed_Efflux Yes

Caption: Workflow for improving passive permeability.

Scenario 2: My compound has good PAMPA permeability but a high efflux ratio (>2.5) in a Caco-2 or MDCK-MDR1 assay. How can I mitigate P-gp efflux?

Underlying Cause: A high efflux ratio in a cell-based assay like Caco-2, despite good passive permeability, is a strong indicator that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[24][25] The Caco-2 and MDCK-MDR1 cell lines express P-gp, unlike the artificial PAMPA membrane.[26][27]

Troubleshooting & Modification Strategy:

Several rational design strategies can be employed to reduce a compound's affinity for P-gp.[20][28]

  • Increase Polar Surface Area (Slightly): While counterintuitive to the goal of passive permeability, slightly increasing the TPSA or the number of HBDs can disrupt the hydrophobic interactions necessary for P-gp recognition.[23] The goal is to find a balance—a "sweet spot"—that reduces efflux without critically compromising passive diffusion.

  • Modulate Basicity (pKa): Reducing the pKa of a basic nitrogen (e.g., on the piperidine ring) can decrease P-gp recognition.[29] This can be achieved by introducing electron-withdrawing groups near the basic center.

  • Introduce Steric Hindrance: Adding bulky groups near potential P-gp recognition sites can sterically hinder the compound from effectively binding to the transporter.

  • Increase Molecular Rigidity: P-gp often recognizes flexible, lipophilic molecules. Increasing the rigidity of the molecule, for example, by introducing rings or double bonds, can sometimes reduce efflux.[19]

  • Computational Modeling: Use induced-fit docking (IFD) simulations with a P-gp homology model to predict how your compound binds.[20][29] This can reveal key interactions and guide modifications to weaken this binding.[20]

This protocol provides a general framework for assessing both passive permeability and active efflux.

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions and expression of transporters like P-gp.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm² is typically required.

  • Permeability Measurement (Apical to Basolateral, A→B):

    • Add the test compound (typically at 1-10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and from the apical chamber at t=0 and t=120 min.

  • Permeability Measurement (Basolateral to Apical, B→A):

    • Add the test compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Follow the same sampling procedure as in the A→B direction, taking samples from the apical chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • ER ≈ 1: Indicates passive diffusion.

    • ER > 2.5: Suggests the compound is a substrate for an active efflux transporter.

    • ER < 0.5: May suggest active uptake.

Table 1: Physicochemical Properties vs. BBB Permeability Mechanisms
ParameterFavors Passive DiffusionFavors P-gp EffluxRecommended Modification Strategy
cLogP 1.5 - 3.0[7]> 3.0Fine-tune with small alkyl or halogen groups.
Mol. Weight (Da) < 450[7][9]< 400 (to avoid)[12]Keep modifications small; use bioisosteric replacements.
TPSA (Ų) < 70[9]Lower valuesAdd a carefully placed polar group to disrupt binding.
HBD Count ≤ 3[9]Lower valuesN-alkylation; replace -OH/-NH₂ with less polar groups.[11]
Basicity (pKa) 7.5 - 10.5[12]Higher basicityIntroduce electron-withdrawing groups to lower pKa.
Scenario 3: My in silico model predicted good BBB penetration, but my in vivo results show low brain-to-plasma ratio (Kp,uu). What could be the cause?

Underlying Cause: A discrepancy between in silico predictions and in vivo reality is common and can stem from several factors not captured by simple models.

  • Metabolic Instability: The compound might be rapidly metabolized in the liver (first-pass metabolism) or even at the BBB itself, which contains metabolic enzymes.[7] A low concentration in systemic circulation will lead to low brain exposure.

  • High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[9] If your compound is highly bound to plasma proteins (>99%), its effective concentration gradient across the BBB will be very low.

  • Unidentified Efflux Transporters: While P-gp is the most well-known, other transporters like Breast Cancer Resistance Protein (BCRP) also exist at the BBB and could be transporting your compound.

  • Poor Solubility: Low aqueous solubility can limit the amount of drug available for absorption and distribution.[7]

Troubleshooting & Experimental Workflow:

G Start Discrepancy: High Predicted BBB Permeability Low In Vivo Kp,uu Check_Metabolism Assay 1: Microsomal Stability Assay (Liver, Brain Microsomes) Start->Check_Metabolism Check_PPB Assay 2: Plasma Protein Binding Assay (Equilibrium Dialysis) Start->Check_PPB Check_Solubility Assay 3: Aqueous Solubility Assay (Thermodynamic or Kinetic) Start->Check_Solubility Result_Metabolism Result Check_Metabolism->Result_Metabolism Result_PPB Result Check_PPB->Result_PPB Result_Solubility Result Check_Solubility->Result_Solubility Action_Metabolism Action: Identify metabolic 'soft spots'. Block with F, D, or steric bulk. Result_Metabolism->Action_Metabolism Unstable Next_Step Consider other transporters (e.g., BCRP) Result_Metabolism->Next_Step Stable Action_PPB Action: Reduce lipophilicity. Introduce polar groups. Result_PPB->Action_PPB High Binding (>99%) Result_PPB->Next_Step Acceptable Action_Solubility Action: Introduce ionizable group. Formulate as a salt. Result_Solubility->Action_Solubility Poor Solubility Result_Solubility->Next_Step Soluble

Caption: Troubleshooting poor in vivo brain exposure.

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. [Link]

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  • Could a PAMPA assay, made with Porcine Brain Lipid Extraction, be correlated with a Caco-2 cellular assay? ResearchGate. [Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. ResearchGate. [Link]

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  • Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. [Link]

  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed. [Link]

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  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. [Link]

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Technical Support Center: Optimizing High-Throughput Screening for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the promising 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth, field-proven insights to help you navigate the nuances of assay development and troubleshooting for this unique chemical series. We will move beyond generic advice to address the specific challenges and opportunities presented by the physicochemical properties of these spirocyclic compounds.

Part 1: Foundational Knowledge - Understanding Your Scaffold

The this compound core, with its rigid, three-dimensional structure, offers significant advantages in drug discovery by exploring a greater chemical space compared to flat, aromatic compounds.[1] This sp³-rich architecture can lead to improved potency and selectivity.[1] However, it also presents specific challenges in HTS assay design that must be proactively addressed.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of the this compound scaffold that I should be aware of before starting my HTS campaign?

A1: While experimental data for the parent scaffold is limited, we can infer key properties from its derivatives and the constituent isoquinoline and piperidine rings. You should consider:

  • Basicity: The piperidine nitrogen imparts a basic character to the molecule, making it likely to exist as a hydrochloride salt.[2] This is crucial for its solubility and potential interactions with acidic residues in target proteins or assay components.

  • Lipophilicity (LogP): The calculated LogP for a related analog, spiro[chroman-2,4'-piperidin]-4-one, is 1.774.[2] This moderate lipophilicity suggests a balance between membrane permeability and aqueous solubility, but this can change significantly with substitutions.

  • Potential for Fluorescence: Isoquinoline derivatives are known to exhibit fluorescence, often in the blue region of the spectrum (emission maxima between 395 to 446 nm).[3][4][5] This intrinsic fluorescence is a major potential source of interference in fluorescence-based assays.

  • Aggregation Potential: Compounds with moderate to high lipophilicity and aromatic systems can be prone to aggregation in aqueous assay buffers, especially at the concentrations used in HTS.[6][7][8][9] Aggregation is a common cause of non-specific inhibition and false positives.[6][7][8][9]

Q2: Should I opt for a biochemical or a cell-based assay for my primary screen?

A2: The choice depends on your target and the information you seek.

  • Biochemical Assays: These are generally more straightforward to develop and optimize, offering a direct measure of a compound's effect on a purified target like an enzyme or receptor.[10][11] They are often preferred for initial HTS campaigns to identify direct binders. However, they lack the physiological context of a cellular environment.[12]

  • Cell-Based Assays: These provide more biologically relevant data by assessing a compound's activity within a living cell, accounting for factors like cell permeability and metabolism.[12][13][14] They are excellent for phenotypic screening or confirming the activity of hits from biochemical assays.[10] However, they can be more variable and complex to troubleshoot.[10]

For the this compound scaffold, a common workflow is to start with a robust biochemical assay and then use a cell-based assay as a secondary screen to confirm on-target activity and assess cytotoxicity.[13]

Part 2: Assay Development and Validation

A robust and reproducible assay is the cornerstone of any successful HTS campaign.[1] The validation process ensures that your assay can reliably distinguish true hits from inactive compounds and artifacts.

Key Assay Quality Metrics
MetricFormulaIdeal Value for HTSSignificance
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]≥ 0.5The gold standard for HTS assay quality, it accounts for both the dynamic range and data variability.[15][16] A value above 0.5 indicates a clear separation between positive and negative controls.[16]
Signal-to-Background (S/B) Ratio μp / μn> 3A simpler metric that indicates the dynamic range of the assay.[7] While useful, it does not account for data variability.[15][17]
Coefficient of Variation (%CV) (σ / μ) * 100< 10%Measures the relative variability of your controls. High %CV can indicate issues with pipetting, reagent stability, or plate uniformity.[18]

(Where μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.)

Workflow for Assay Validation

AssayValidationWorkflow cluster_preliminary Preliminary Checks cluster_optimization Optimization cluster_validation Validation reagent_stability Reagent Stability dmso_tolerance DMSO Tolerance reagent_stability->dmso_tolerance Confirm stability under assay conditions concentration_optimization Concentration Optimization dmso_tolerance->concentration_optimization Determine max DMSO concentration tolerated incubation_time Incubation Time concentration_optimization->incubation_time Optimize for best S/B ratio plate_uniformity Plate Uniformity incubation_time->plate_uniformity Establish optimal timing z_prime Z' Determination plate_uniformity->z_prime Assess for edge effects pilot_screen Pilot Screen z_prime->pilot_screen Confirm Z' >= 0.5 HTS HTS pilot_screen->HTS

Caption: A stepwise workflow for robust HTS assay validation.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter when screening this compound compounds.

Problem 1: High Rate of False Positives in a Fluorescence-Based Assay

Symptoms:

  • A large number of initial hits are identified.

  • Hits are not reproducible in orthogonal assays with different detection methods.

  • Activity is observed in counter-screens lacking the biological target.

Root Cause Analysis and Solutions:

This is a common issue when working with scaffolds containing an isoquinoline moiety, which can be inherently fluorescent.[3][4][5]

FluorescenceTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Mitigation high_false_positives High False Positives in Fluorescence Assay compound_fluorescence Intrinsic Compound Fluorescence high_false_positives->compound_fluorescence light_scatter Compound Precipitation/ Aggregation high_false_positives->light_scatter quenching Fluorescence Quenching high_false_positives->quenching orthogonal_assay Orthogonal Assay high_false_positives->orthogonal_assay Confirms true hits pre_read Pre-read Plates compound_fluorescence->pre_read Identifies fluorescent compounds directly red_shifted_dyes Use Red-Shifted Dyes compound_fluorescence->red_shifted_dyes Avoids compound's excitation/emission spectra detergent Add Detergent light_scatter->detergent Reduces aggregation quenching->red_shifted_dyes

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Protocols:

  • Protocol 1: Pre-read to Identify Autofluorescent Compounds

    • Prepare a 384-well plate with your library compounds at the final screening concentration in assay buffer.

    • Read the plate on your fluorescence reader using the same filter set as your primary assay before adding the detection reagents.

    • Wells showing high fluorescence intensity contain compounds that are intrinsically fluorescent and should be flagged as potential false positives.

  • Protocol 2: Implementing a Red-Shifted Assay If your primary assay uses a blue or green fluorophore, consider switching to a red-shifted dye (e.g., those with excitation/emission > 600 nm). The incidence of compound autofluorescence is significantly lower at longer wavelengths.

Problem 2: Poor Reproducibility and Steep Dose-Response Curves

Symptoms:

  • Inconsistent IC₅₀ values between experiments.

  • Unusually steep Hill slopes in dose-response curves.

  • Activity is highly sensitive to enzyme or detergent concentration.

Root Cause Analysis and Solutions:

These are classic signs of compound aggregation.[6] Spirocyclic compounds, despite their 3D nature, can still form colloidal aggregates that non-specifically inhibit enzymes.[6][8]

Experimental Protocol to Test for Aggregation:

  • Detergent Sensitivity Test:

    • Run your standard assay with a confirmed hit.

    • In parallel, run the same assay but include 0.01% Triton X-100 in the assay buffer.

    • Interpretation: If the compound's potency is significantly reduced in the presence of the detergent, it is likely an aggregator. True inhibitors should not be affected by low concentrations of a non-ionic detergent.

  • Enzyme Concentration Test:

    • Determine the IC₅₀ of your hit compound at the standard enzyme concentration.

    • Repeat the IC₅₀ determination with a 5-fold higher enzyme concentration.

    • Interpretation: The IC₅₀ of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent IC₅₀ of an aggregator will increase with higher enzyme concentrations.

Problem 3: Compound Instability in DMSO Stock

Symptoms:

  • Decreasing compound activity over time when re-testing from the same stock plate.

  • Inconsistent results between freshly prepared solutions and older stocks.

Root Cause Analysis and Solutions:

While many compounds are stable in DMSO, some can degrade, especially with repeated freeze-thaw cycles or exposure to water.[8]

Best Practices for Compound Storage:

  • Minimize Water Content: Use anhydrous DMSO for preparing stock solutions. Water can accelerate the degradation of certain compounds.

  • Limit Freeze-Thaw Cycles: Aliquot your master stock solutions into single-use daughter plates to avoid repeated freezing and thawing of the entire stock. Studies have shown that while many compounds are stable for several freeze-thaw cycles, it's a risk factor for degradation.

  • Storage Conditions: Store DMSO stocks at -20°C or -80°C in sealed plates to minimize water absorption from the atmosphere. While some studies show stability at room temperature for a period, long-term storage should be frozen.[8]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235-256. [Link]

  • De Luca, M., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem, 22(14), 2410-2414. [Link]

  • Suzuki, T., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. [Link]

  • Pudukulathan, Z., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules, 25(10), 2353. [Link]

  • Elshaier, Y. A. A. M., et al. (2022). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. [Link]

  • Wrobel, M. Z., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(18), 3348. [Link]

  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 50(10), 2385-2390. [Link]

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  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[isoindoline-1,4'-piperidin]-3-one. PubChem Compound Database. [Link]

  • De Luca, M., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem, 22(14), 2410-2414. [Link]

  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Karpińska, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2038. [Link]

  • Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Kuenemann, M. A., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 21(8), 1045-1054. [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 433-437. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kramer, C., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 17(5), 637-644. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

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  • IRBM. (n.d.). Biochemical & Cell-based Assays. IRBM. [Link]

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Functional Informatics and Personalised Medicine, 5(1), 29-41. [Link]

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Validation & Comparative

A Researcher's Guide to the Comparative Analysis of Novel Kinase Inhibitors: Evaluating 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the novel chemical entity, 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, against a panel of established kinase inhibitors. As there is limited published data on the specific kinase inhibitory activity of this compound, this document outlines the essential experimental workflows, from initial biochemical assays to cell-based functional screens, required to characterize its potency, selectivity, and potential as a therapeutic agent.

The spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold represents an intriguing starting point for kinase inhibitor discovery. While this specific molecule is not extensively characterized in the literature, related isoquinoline and spiro-piperidine structures have been investigated as inhibitors of various kinases, including Rho-kinase and as ligands for other receptors.[1][2] This guide will therefore use a hypothesis-driven approach, proposing a logical progression of experiments to elucidate the kinase inhibitory profile of this novel compound.

Introduction to Kinase Inhibitor Discovery and the Spiro-Isoquinoline Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.[4][5] Kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes, thereby blocking their catalytic activity.[6][7]

The development of novel kinase inhibitors often begins with the identification of a promising chemical scaffold. The this compound structure presents a three-dimensional architecture that could offer unique interactions within the kinase ATP-binding pocket. The successful development of kinase inhibitors often hinges on achieving high potency for the target kinase while minimizing off-target effects.[8][9] This guide will detail the methodologies to assess these critical parameters.

Selection of Comparator Kinase Inhibitors

A robust comparative analysis requires the selection of appropriate benchmark compounds. Given the novelty of the spiro-isoquinoline compound, a multi-tiered approach to comparator selection is recommended:

  • Broad-Spectrum Inhibitor: Staurosporine is a well-characterized, potent, but non-selective kinase inhibitor. It serves as a positive control in many kinase assays to validate the assay's performance.

  • Clinically Relevant, Targeted Inhibitors: To provide context for the potential therapeutic application of the novel compound, it should be compared against inhibitors of well-validated cancer targets. Examples include:

    • Imatinib (Gleevec®): A first-generation inhibitor of the Bcr-Abl tyrosine kinase, pivotal in the treatment of Chronic Myeloid Leukemia (CML).[6][7]

    • Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[10][11]

    • A PI3K Inhibitor (e.g., Idelalisib): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making inhibitors of this pathway relevant comparators.[4][5][12]

This selection provides a basis for comparing the potency and selectivity of the novel spiro compound against inhibitors with diverse mechanisms and target profiles.

Experimental Workflows for Comparative Analysis

A systematic evaluation of a novel kinase inhibitor involves a series of well-defined experimental stages.

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases.

Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Test Compound and Comparator Inhibitors Incubation Incubate Kinase with Inhibitors (10-30 min) Compound_Prep->Incubation Kinase_Prep Prepare Kinase Reaction Buffer with Purified Kinase Enzyme Kinase_Prep->Incubation Initiation Initiate Reaction with ATP and Substrate Incubation->Initiation Reaction_Incubation Incubate for Kinase Reaction (e.g., 60 min at 37°C) Initiation->Reaction_Incubation Termination Stop Reaction and Detect Signal Reaction_Incubation->Termination Data_Analysis Calculate % Inhibition and Determine IC50 Termination->Data_Analysis

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound and comparator inhibitors (e.g., Staurosporine, Imatinib, Gefitinib) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme to a reaction buffer. Then, add the serially diluted compounds.[3] A "no inhibitor" control (DMSO only) and a "no enzyme" control should be included.

  • Pre-incubation: Incubate the kinase and inhibitor mixture for 10-30 minutes at room temperature to allow for compound binding.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic peptide substrate). The ATP concentration should ideally be close to the Km for each kinase to allow for a fair comparison of inhibitor potencies.[8]

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. Several detection methods are available, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or fluorescence/luminescence-based assays that measure the amount of ADP produced.[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

A crucial aspect of kinase inhibitor development is understanding its selectivity across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.

Workflow: Kinase Selectivity Profiling

G Start Test Compound at a Single High Concentration (e.g., 1-10 µM) Panel_Screen Screen Against a Large Panel of Purified Kinases (e.g., >100 kinases) Start->Panel_Screen Identify_Hits Identify Kinases with Significant Inhibition (e.g., >50% inhibition) Panel_Screen->Identify_Hits IC50_Determination Determine IC50 Values for the Identified Hits Identify_Hits->IC50_Determination Selectivity_Analysis Analyze and Visualize Selectivity Profile IC50_Determination->Selectivity_Analysis

Caption: Workflow for kinase inhibitor selectivity profiling.

Methodology:

The novel spiro compound should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service) at a fixed concentration (typically 1-10 µM).[14] The results will provide a percentage of inhibition for each kinase in the panel. Kinases that show significant inhibition are then selected for full IC50 determination, as described in the biochemical assay protocol. The resulting data allows for the generation of a selectivity profile, which can be visualized using a kinase map to easily compare the on-target and off-target activities of the compound.[14]

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to engage its target within a cellular environment.[15]

Workflow: Cell-Based Kinase Activity Assay

G Cell_Culture Culture Cancer Cell Line with a Known Dysregulated Kinase Pathway Compound_Treatment Treat Cells with Serial Dilutions of Inhibitors Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells to Extract Proteins Compound_Treatment->Cell_Lysis Phospho_Detection Detect Phosphorylation of Downstream Substrate (e.g., by Western Blot or ELISA) Cell_Lysis->Phospho_Detection Data_Analysis Quantify Phosphorylation and Determine IC50 Phospho_Detection->Data_Analysis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Key downstream pathways activated by EGFR signaling.

Conclusion

This guide provides a comprehensive roadmap for the initial characterization and comparative analysis of the novel compound this compound as a potential kinase inhibitor. By systematically applying the described biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can effectively determine its potency, selectivity, and cellular activity. This data will be instrumental in guiding further optimization and development of this promising chemical scaffold.

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A Comparative Guide to Validating the Mechanism of Action of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel therapeutic candidates, using the promising 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold as a central example. We will refer to our investigational compound as "Spiro-Compound-X" .

The isoquinoline scaffold is a versatile pharmacophore found in numerous clinically approved drugs.[1] Derivatives of the spiro[isoquinoline-4,4']-piperidine core, in particular, have shown potential as inhibitors of enzymes like phosphodiesterase 5 (PDE5).[2][3][4] For the purpose of this guide, we will hypothesize that Spiro-Compound-X has been designed as a selective inhibitor of a critical oncogenic protein kinase, the "Exemplar Kinase" (EK), which is overactive in a specific cancer type.

Our objective is to move beyond preliminary screening data and build a robust, evidence-based case for its MoA. This involves confirming direct physical interaction with the intended target, quantifying its potency and selectivity, and demonstrating its efficacy in cellular and whole-organism models. We will compare the performance of Spiro-Compound-X against "Alternative-Inhibitor-A" , a well-established, ATP-competitive inhibitor of EK, to benchmark its properties and highlight potential advantages.

Part 1: In Vitro Validation - From Target Engagement to Cellular Function

The initial phase of MoA validation focuses on confirming that the compound interacts with its intended target in a controlled, cellular environment and that this interaction leads to a desired biological outcome. A step-wise approach, starting with direct target engagement, is crucial to avoid misinterpretation of downstream effects.[5]

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: Before assessing functional activity, it is paramount to confirm that Spiro-Compound-X physically binds to the Exemplar Kinase (EK) within an intact cell.[6] This rules out the possibility that observed cellular effects are due to off-target activities or indirect mechanisms. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a physiological context.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and subsequent aggregation than its unbound form.[9][10]

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of the target protein that remains soluble.[8]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Heating cluster_analysis Analysis cell_culture 1. Culture EK-expressing cells to ~80% confluency harvest 2. Harvest and resuspend cells in PBS cell_culture->harvest aliquot 3. Aliquot cell suspension harvest->aliquot treat 4. Treat aliquots with Spiro-Compound-X, Alt-Inhibitor-A, or Vehicle (DMSO) aliquot->treat heat 5. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min treat->heat cool 6. Cool at RT for 3 min heat->cool lyse 7. Lyse cells (e.g., freeze-thaw cycles) cool->lyse separate 8. Separate soluble fraction from precipitated protein (centrifugation) lyse->separate quantify 9. Quantify soluble EK protein (Western Blot or ELISA) separate->quantify plot 10. Plot % soluble EK vs. Temperature to generate melting curves quantify->plot

Caption: CETSA workflow for validating target engagement.

Interpreting the Data: A successful outcome is a rightward shift in the melting curve for EK in cells treated with Spiro-Compound-X compared to the vehicle control. This "thermal shift" indicates that the compound has bound to and stabilized the EK protein. Comparing the magnitude of the shift induced by Spiro-Compound-X to that of Alternative-Inhibitor-A provides a direct comparison of their ability to engage the target in a cellular milieu.

Quantifying Potency and Selectivity: Kinase Profiling

Causality: Once target engagement is confirmed, the next logical step is to determine the compound's potency (how much is needed to inhibit the target) and its selectivity (what other targets it may inhibit).[11] Given the structural similarity among kinase active sites, broad kinase screening is crucial for identifying potent inhibitors and minimizing the risk of off-target effects that could lead to toxicity.[12]

We will utilize a two-tiered approach: a single-dose kinase panel for broad selectivity profiling, followed by dose-response (IC50) determination for the primary target and any significant off-target "hits."

Experimental Protocol: In Vitro Kinase Assays

  • Broad Kinome Screen: Spiro-Compound-X and Alternative-Inhibitor-A are screened at a single high concentration (e.g., 10 µM) against a large panel of protein kinases (e.g., >300 kinases).[13] The output is typically reported as "% Inhibition" at that concentration.

  • IC50 Determination: For the primary target (EK) and any kinases inhibited by >50% in the initial screen, a full dose-response curve is generated. The compound is tested across a range of concentrations to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[14] Assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate.[15][16]

Comparative Data: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM) vs. EKOff-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (Off-Target A / EK)
Spiro-Compound-X Exemplar Kinase15 >10,0002,500>667x
Alternative-Inhibitor-A Exemplar Kinase25 500>10,00020x

Interpretation: The data in the table above demonstrates that Spiro-Compound-X is not only more potent against the target EK than the benchmark inhibitor but also significantly more selective, particularly with respect to "Off-Target Kinase A." This superior selectivity profile is a desirable characteristic, suggesting a potentially wider therapeutic window.

Assessing Cellular Activity: Pathway Modulation and Phenotypic Response

Causality: Validating that the compound inhibits the purified enzyme is not enough. It is critical to demonstrate that it can access the target in a cellular context and modulate its downstream signaling pathway, ultimately leading to a desired cancer-relevant phenotype, such as inhibition of proliferation.[5]

Signaling_Pathway GF Growth Factor EK Exemplar Kinase (EK) Receptor GF->EK Substrate Downstream Substrate EK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-Substrate) Response Cell Proliferation & Survival pSubstrate->Response Inhibitor Spiro-Compound-X & Alternative-Inhibitor-A Inhibitor->EK Inhibition

Caption: Hypothesized signaling pathway inhibited by Spiro-Compound-X.

Experimental Protocols:

  • Target Phosphorylation Assay (Western Blot):

    • Culture an EK-dependent cancer cell line (e.g., MCF-7 for breast cancer)[17].

    • Starve cells to reduce basal signaling, then stimulate with the appropriate growth factor to activate EK.

    • Treat cells with increasing concentrations of Spiro-Compound-X or Alternative-Inhibitor-A for a set time (e.g., 2 hours).

    • Lyse the cells and separate proteins via SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated form of EK's direct substrate (p-Substrate) and a total protein loading control (e.g., GAPDH).

    • Self-Validation: A dose-dependent decrease in the p-Substrate signal, without a change in total protein levels, confirms on-target pathway inhibition.

  • Cell Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed EK-dependent cancer cells in 96-well plates.

    • Treat with a serial dilution of Spiro-Compound-X or Alternative-Inhibitor-A for 72 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence to quantify viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Assays

Compoundp-Substrate Inhibition IC50 (nM)Cell Proliferation GI50 (nM)
Spiro-Compound-X 50 120
Alternative-Inhibitor-A 85 250

Interpretation: The cellular data corroborates the biochemical findings. Spiro-Compound-X demonstrates superior potency in both inhibiting the downstream signaling pathway and arresting cell proliferation. The close correlation between target engagement (CETSA), biochemical potency (kinase IC50), pathway modulation (p-Substrate IC50), and the phenotypic outcome (GI50) builds a strong, self-validating case for the compound's mechanism of action.

Part 2: In Vivo Validation - Demonstrating Efficacy in a Preclinical Model

Causality: While in vitro experiments are essential, they cannot replicate the complexity of a whole organism.[18] In vivo testing is required to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and ultimate anti-tumor efficacy in a more physiologically relevant setting.[19] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation.[20][21]

Model Selection: Cell-Line vs. Patient-Derived Xenografts (CDX vs. PDX)

The choice of xenograft model is a critical experimental decision.

  • Cell-Line Derived Xenografts (CDX): Involve implanting established human cancer cell lines into mice.[17] They are reproducible and cost-effective, making them suitable for initial efficacy screening.[22]

  • Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient into mice. PDX models better preserve the genetic and histological characteristics of the original tumor, offering higher predictive value for clinical outcomes.[23]

For this validation guide, we will use a CDX model with the same EK-dependent cell line used in our cellular assays for consistency.

In Vivo Efficacy Study

Experimental Protocol: Subcutaneous Xenograft Model

  • Implantation: Subcutaneously inject EK-dependent cancer cells into the flank of immunodeficient mice (e.g., Athymic Nude mice).[24]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + solvent)

    • Group 2: Spiro-Compound-X (at an optimized dose)

    • Group 3: Alternative-Inhibitor-A (at its established effective dose)

  • Dosing: Administer treatment daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. The primary endpoint is Tumor Growth Inhibition (TGI).

Comparative Data: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150--2%
Spiro-Compound-X 280 ± 95 77.6% -3%
Alternative-Inhibitor-A 550 ± 120 56.0% -8%

Interpretation: The in vivo results confirm the superiority of Spiro-Compound-X. It achieved significantly higher tumor growth inhibition compared to the established Alternative-Inhibitor-A. Furthermore, the minimal body weight change in the Spiro-Compound-X group suggests a better tolerability profile, which is consistent with its enhanced selectivity observed during in vitro kinome profiling. This final piece of evidence provides a strong preclinical proof-of-concept for the compound's mechanism and therapeutic potential.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel compound, exemplified by the hypothetical kinase inhibitor Spiro-Compound-X . By systematically progressing from direct target engagement (CETSA) and biochemical profiling to cellular pathway analysis and in vivo efficacy studies, we constructed a cohesive and self-validating body of evidence. The comparative data consistently demonstrated that Spiro-Compound-X is a more potent and selective inhibitor of the Exemplar Kinase than the established Alternative-Inhibitor-A , translating to superior anti-tumor activity and better tolerability in a preclinical model. This logical, evidence-based workflow is critical for de-risking novel drug candidates and making informed decisions for further development.

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A Comparative Analysis of Spiro[isoquinoline-piperidine] and Spiro[isoindole-piperidine] Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Two Privileged Heterocyclic Systems

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective anticancer activity is relentless. Among the myriad of heterocyclic systems, spirocyclic compounds—characterized by two rings sharing a single common atom—have emerged as "privileged scaffolds." Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enhancing target binding affinity and specificity. This guide provides an in-depth comparison of two such prominent scaffolds: spiro[isoquinoline-piperidine] and spiro[isoindole-piperidine] (the latter often existing as the spiro[indoline-3,2'-pyrrolidin]-2-one or spirooxindole core). We will dissect their anticancer activities, delve into their mechanisms of action, and provide the experimental frameworks necessary for their evaluation.

The Structural and Synthetic Landscape

The inherent structural differences between the isoquinoline and isoindole (specifically, the oxindole) moieties dictate not only their synthetic accessibility but also their primary modes of biological interaction.

  • Spiro[isoquinoline-piperidine]: This scaffold integrates the isoquinoline core, a structural motif present in numerous alkaloids with diverse biological activities, including antitumor effects.[1][2] Their synthesis often leverages established methodologies that allow for diverse substitution patterns.

  • Spiro[isoindole-piperidine] (Spirooxindoles): This class has garnered significant attention, with the spiro-oxindole core being a cornerstone in the design of potent enzyme and protein-protein interaction inhibitors.[3] Their synthesis is frequently achieved through elegant and efficient multi-component reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide to an activated alkene, which allows for rapid generation of molecular diversity.[3][4]

Comparative Anticancer Activity: A Data-Driven Overview

The cytotoxic potential of these scaffolds is best understood through a direct comparison of their performance against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Spiro[isoindole-piperidine] Analog (45h) A2780 (Ovarian)10.30 ± 1.10--[3]
Spiro[isoindole-piperidine] Analog (45m) A549 (Lung)17.70 ± 2.70--[3]
Spiro[isoindole-piperidine] Analog (45k) MDA-MB-453 (Breast)21.40 ± 1.30--[3]
Spiro[isoindole-piperidine] Analog (11b) MCF-7 (Breast)3.9 (µg/mL)Cisplatin5.20 (µg/mL)[4]
Spiro[isoindole-piperidine] Analog (11b) HepG2 (Liver)5.7 (µg/mL)Cisplatin3.67 (µg/mL)[4]
Spiro[chroman-2,4'-piperidin]-4-one (16) MCF-7 (Breast)0.31--[5]
Spiro[chroman-2,4'-piperidin]-4-one (16) A2780 (Ovarian)5.62--[5]
Pyrrolo[2,1-a]isoquinoline (Lamellarin D) K562 (Leukemia)Micromolar Range--[6]
Pyrrolo[2,1-a]isoquinoline (Lamellarin K) VariousNanomolar Range--[6]

Analysis of Cytotoxicity Data:

The data clearly indicates that derivatives from both scaffold families possess significant anticancer activity. Spiro[isoindole-piperidine] derivatives have demonstrated potent, low-micromolar activity against ovarian, lung, and breast cancer cell lines.[3] Notably, certain analogs show cytotoxicity comparable to or even exceeding that of the conventional chemotherapeutic agent, cisplatin.[4] The related spiro[chroman-piperidine] scaffold also exhibits impressive sub-micromolar efficacy.[5] While direct IC50 data for the core spiro[isoquinoline-piperidine] is less consolidated in the provided results, the closely related fused pyrrolo[2,1-a]isoquinoline alkaloids (lamellarins) are exceptionally potent, often acting in the nanomolar range against a broad spectrum of cancer cells.[6]

Mechanistic Insights: Divergent Pathways to Cell Death

The true distinction between these scaffolds lies in their primary mechanisms of action. While both ultimately induce apoptosis, they often initiate this process through different upstream signaling events.

Spiro[isoindole-piperidine]: Restoring the Guardian of the Genome

A predominant mechanism for many spirooxindole-based compounds is the inhibition of the MDM2-p53 protein-protein interaction .[7][8] In many cancers, the tumor suppressor protein p53 is held inactive by its negative regulator, MDM2. By binding to the p53-binding pocket of MDM2, spirooxindole compounds liberate p53, allowing it to activate its downstream targets.[9] This restored p53 function triggers cell cycle arrest, typically at the G1/S or G2/M checkpoint, and initiates the intrinsic mitochondrial apoptosis pathway.[7][9]

Mechanism of Spiro[isoindole-piperidine] via MDM2-p53 Inhibition.
Spiro[isoquinoline-piperidine]: A Multi-pronged Attack

The anticancer mechanisms for isoquinoline-based scaffolds are more varied. The fused pyrrolo[2,1-a]isoquinoline derivatives, for instance, are potent Topoisomerase I (Topo-I) inhibitors .[6][10] Topo-I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks, stalling the cell cycle and ultimately triggering apoptosis. Other proposed mechanisms for isoquinoline and piperidine-containing compounds include the modulation of key signaling pathways like PI3K/Akt and STAT3, and the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.[11]

Apoptosis_Pathway cluster_0 Potential Targets & Cellular Stress cluster_1 Apoptotic Cascade Compound Spiro[isoquinoline-piperidine] Derivative Target Topoisomerase I or other cellular targets Compound->Target ROS ROS Generation Compound->ROS DNA_Damage DNA Damage Target->DNA_Damage Bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio ↑) ROS->Bcl2_family DNA_Damage->Bcl2_family Mito Mitochondrial Permeability ↑ Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptosis Induction by Isoquinoline-based Scaffolds.

Essential Experimental Protocols for Scaffold Evaluation

To rigorously compare these scaffolds, a standardized set of in vitro assays is essential. The following protocols provide a self-validating system for assessing cytotoxicity, impact on cell cycle, and induction of apoptosis.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14]

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of spiro compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 2-4h. B->C D 4. Formazan Solubilization Remove medium, add solubilizing agent (e.g., DMSO, isopropanol). C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability and determine IC50 values. E->F

Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of media containing the compounds at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.[15] Incubate for a period relevant to the cell line's doubling time, typically 48 or 72 hours.

  • MTT Reagent Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[14][15] Viable cells will form visible purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 550-590 nm.[13][14]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine the distribution of the cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[16] It is critical for identifying if a compound induces cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and treat with the test compounds (typically at their IC50 and 2x IC50 concentrations) for 24 or 48 hours.

  • Harvest and Fixation: Harvest both adherent and floating cells. Wash with ice-cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[17] Incubate on ice or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[17][18]

  • Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission.

  • Analysis: Gate on the single-cell population to exclude doublets.[19] Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, providing mechanistic validation.[20] Key markers include cleaved caspases (e.g., caspase-3, -9) and cleaved PARP (Poly (ADP-ribose) polymerase).[20]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21]

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[22]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[21]

  • Analysis: Perform densitometry analysis on the bands, normalizing the protein of interest to a loading control like β-actin or GAPDH to quantify relative protein expression.[21] An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.[22]

Conclusion and Future Perspectives

Both spiro[isoquinoline-piperidine] and spiro[isoindole-piperidine] scaffolds represent highly valuable starting points for the development of novel anticancer agents.

  • Spiro[isoindole-piperidine] (Spirooxindoles) have a well-defined and highly sought-after mechanism of action in the inhibition of the MDM2-p53 interaction. This makes them particularly promising for cancers with wild-type p53. The synthetic tractability through multicomponent reactions is a significant advantage for generating libraries for structure-activity relationship (SAR) studies.

  • Spiro[isoquinoline-piperidine] and its relatives demonstrate broader mechanistic diversity, including potent topoisomerase inhibition and modulation of various signaling cascades. This versatility may offer opportunities to overcome resistance mechanisms associated with single-target agents. The exceptional potency of natural product analogs like the lamellarins highlights the immense potential of the isoquinoline core.

Future research should focus on the head-to-head screening of optimized derivatives from both families against larger cancer cell line panels. Exploring hybrid molecules that incorporate pharmacophores from both scaffolds could lead to dual-targeting agents with enhanced efficacy. Furthermore, a deeper investigation into the mechanisms of spiro[isoquinoline-piperidine] derivatives is warranted to identify novel cellular targets and pathways, paving the way for the next generation of spiro-based cancer therapeutics.

References

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Cross-Validation of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one's Target Engagement Using Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Target Validation

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the foundation of a successful therapeutic program, is unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a biological system. This guide provides an in-depth comparison of methodologies for validating the target engagement of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one , a novel scaffold with therapeutic potential.

While the specific molecular target for this compound is under active investigation, its structural motifs suggest a plausible interaction with protein kinases. For the purpose of this illustrative guide, we will proceed with the hypothetical target, "Kinase X" , to demonstrate a rigorous, multi-assay approach to target validation that moves from direct biophysical interaction to confirmation in a live-cell context. The principles and workflows detailed herein are broadly applicable across various target classes.

The Imperative of Orthogonal Target Engagement Assays

Relying on a single assay format for target engagement can be misleading.[1] A compound might inhibit an enzyme in a biochemical assay but fail to engage the same target in a cell due to poor permeability or rapid efflux. Conversely, a cellular phenotypic screen hit may act through an off-target mechanism.[2] Therefore, a robust validation strategy employs orthogonal assays that measure target interaction through different physical principles, providing a cohesive and compelling body of evidence.[1][3]

This guide will compare three widely adopted and complementary techniques:

  • Thermal Shift Assay (TSA): A biophysical assay that measures direct binding to a purified protein.[4]

  • Cellular Thermal Shift Assay (CETSA®): A cell-based assay that assesses target engagement in a more physiologically relevant environment.[5][6]

  • NanoBRET™ Target Engagement Assay: A real-time, in-cell assay that quantifies compound binding through bioluminescence resonance energy transfer.

Biophysical Confirmation: Direct Target Binding via Thermal Shift Assay (TSA)

Principle of the Assay

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a ligand to a purified protein.[4] The assay monitors the thermal stability of a protein by measuring its melting temperature (Tₘ). The binding of a ligand, such as our spiro-isoquinoline compound, typically stabilizes the protein's structure, resulting in an increase in its Tₘ. This shift (ΔTₘ) is indicative of a direct interaction between the compound and the protein.[4]

Experimental Protocol: TSA for Kinase X

  • Reagent Preparation:

    • Prepare a 2X stock of purified recombinant Kinase X protein (e.g., 2 µM) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

    • Prepare a 20X stock of SYPRO™ Orange dye in the same assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to create 4X compound stocks.

  • Assay Plate Setup:

    • In a 96-well or 384-well qPCR plate, add 5 µL of the 4X compound solution (or vehicle control).

    • Add 10 µL of the 2X Kinase X protein stock.

    • Add 5 µL of the 20X SYPRO™ Orange dye.

    • Seal the plate securely.

  • Data Acquisition:

    • Centrifuge the plate briefly to mix the components.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Monitor the fluorescence of SYPRO™ Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative.

    • Calculate the ΔTₘ by subtracting the Tₘ of the vehicle control from the Tₘ of each compound concentration.

Illustrative Data & Interpretation

Compound Concentration (µM)Tₘ (°C)ΔTₘ (°C)
Vehicle (DMSO)42.50.0
0.143.81.3
146.23.7
1049.87.3
5050.17.6

A dose-dependent increase in the melting temperature of Kinase X upon incubation with the spiro-isoquinoline compound strongly suggests direct binding to the purified protein. The saturation of the ΔTₘ at higher concentrations is expected as the binding sites on the protein become fully occupied.

TSA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein Purified Kinase X Plate Mix in qPCR Plate Protein->Plate Compound Spiro-Isoquinoline Compound->Plate Dye SYPRO Orange Dye Dye->Plate qPCR Run Melt Curve in RT-PCR Instrument Plate->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Calculate Tₘ and ΔTₘ Plot->Tm CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound Cells->Treat Harvest Harvest Cells Treat->Harvest Heat Heat to Various Temperatures Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Fractions Lyse->Centrifuge Quantify Quantify Soluble Target (Western Blot) Centrifuge->Quantify

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Orthogonal Validation in Live Cells: NanoBRET™ Target Engagement

Principle of the Assay

The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in live cells. The target protein is endogenously tagged or exogenously expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same site as the test compound is added. When the tracer binds to the NanoLuc®-tagged target, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This provides a quantitative measure of target occupancy in real-time.

Experimental Protocol: NanoBRET™ for Kinase X

  • Cell Preparation:

    • Transfect cells (e.g., HeLa or HEK293) with a plasmid encoding for Kinase X fused to NanoLuc® luciferase at the N- or C-terminus.

    • Plate the transfected cells in a 96-well, white-bottom assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours).

    • Prepare the NanoBRET™ tracer and NanoLuc® substrate according to the manufacturer's protocol. Add this mixture to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's potency in displacing the tracer and engaging the target in live cells.

Illustrative Data & Interpretation

Compound Concentration (nM)BRET Ratio (mBU)% Tracer Displacement
0 (No Compound)2500
12452
1022012
10013048
1000 (1 µM)4582
10000 (10 µM)1594

The dose-dependent reduction in the BRET signal upon addition of the spiro-isoquinoline compound confirms its ability to bind to Kinase X in live cells and displace the fluorescent tracer. The calculated IC₅₀ value from this assay provides a quantitative measure of the compound's cellular potency.

NanoBRET_Mechanism cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Displaces Tracer (Low BRET) Kinase_NL Kinase X NanoLuc® Tracer Tracer Kinase_NL->Tracer BRET (Energy Transfer) Kinase_NL2 Kinase X NanoLuc® Compound Spiro- Isoquinoline Kinase_NL2->Compound Binding Tracer2 Tracer

Figure 3: Mechanism of the NanoBRET™ Target Engagement Assay.

Synthesis and Conclusion

The cross-validation of target engagement using this tripartite approach provides a powerful and convincing case for the mechanism of action of this compound.

AssayPrincipleEnvironmentKey OutputStrengthsLimitations
TSA Ligand-induced thermal stabilizationBiochemical (Purified Protein)ΔTₘHigh-throughput, direct binding evidence, cost-effectiveLacks cellular context, not all binding events cause stabilization
CETSA® Ligand-induced thermal stabilizationCellular (Intact cells/Lysate)Thermal Shift CurvePhysiologically relevant, confirms cell permeability and engagementLower throughput, requires specific antibodies, indirect readout
NanoBRET™ Competitive displacement of a fluorescent tracer (BRET)Live CellsIC₅₀Live cells, real-time, quantitative potency, high-throughputRequires genetic modification of target, potential tracer artifacts

Our investigation began with the Thermal Shift Assay , which confirmed a direct biophysical interaction between our compound and purified Kinase X. We then progressed to the Cellular Thermal Shift Assay , demonstrating that the compound permeates the cell membrane and engages the same target within its native environment. [7]Finally, the NanoBRET™ assay provided an orthogonal, real-time confirmation of this engagement in live cells and delivered a quantitative measure of cellular potency.

This layered, evidence-based approach, moving from a simplified biochemical system to a complex live-cell environment, is the hallmark of rigorous drug discovery. It builds confidence that the observed cellular phenotype is a direct consequence of the compound binding to its intended target, thereby validating the mechanism of action and justifying advancement of the compound to the next stage of the development pipeline.

References

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A Comparative Guide to the Efficacy of Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives as MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the MDM2-p53 protein-protein interaction (PPI) is a cornerstone of modern oncology research. By disrupting MDM2's negative regulation of the p53 tumor suppressor, small molecules can reactivate p53's function, triggering apoptosis or cell cycle arrest in cancer cells with wild-type p53. The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold has emerged as a privileged structure in the design of potent and selective MDM2 inhibitors. However, the efficacy of these compounds is profoundly dictated by their stereochemistry. This guide provides a comparative analysis of key stereoisomers and derivatives, supported by experimental data, to inform rational drug design and development.

The Critical Role of Stereochemistry in MDM2 Inhibition

The MDM2 protein possesses a deep hydrophobic cleft into which the transactivation domain of p53 binds. For a small molecule inhibitor to be effective, it must present its key pharmacophoric groups with precise spatial orientation to mimic the critical p53 residues (Phe19, Trp23, and Leu26). The spiro-piperidone core creates a rigid, three-dimensional structure. Stereoisomers of this scaffold will position substituents differently, leading to dramatic variations in binding affinity and cellular potency. Research has shown that the stereochemistry of these compounds can result in differences in binding affinity to MDM2 of over 100-fold.[1]

A prime example of this is the development of highly potent MDM2 inhibitors where specific stereoisomers are selected for clinical development based on their superior activity.[1] This underscores the necessity of stereoselective synthesis and rigorous comparative evaluation.

Comparative Efficacy of Key Derivatives

While direct comparative studies on the parent this compound are not extensively published, a wealth of data exists for its derivatives, which have been optimized for potency and pharmacokinetic properties. Here, we compare two prominent examples, AMG 232 and SAR405838, which share related structural features and a common mechanism of action.

AMG 232 (Navtemadlin) is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction that has advanced to clinical trials.[2][3][4] It demonstrates robust activity both in vitro and in vivo.

SAR405838 is another highly optimized MDM2 inhibitor that has shown the ability to induce complete and durable tumor regression in preclinical models.[1][5][6]

The following table summarizes key efficacy data for these compounds, highlighting their potency at biochemical, cellular, and in vivo levels.

ParameterAMG 232SAR405838Rationale & Significance
Biochemical Affinity Measures direct binding to the target protein, indicating molecular potency.
MDM2 Binding (SPR KD)0.045 nM[3][4][7]Not explicitly stated in provided abstracts, but described as >10x more potent than its predecessor, MI-219.[6]Sub-nanomolar binding affinity is a hallmark of a highly optimized inhibitor.
MDM2-p53 HTRF IC500.6 nM[7]Not explicitly stated, but its predecessor MI-888 had a Ki of 0.44 nM.[1]This assay confirms the compound's ability to disrupt the target protein-protein interaction.
Cellular Potency Demonstrates the compound's ability to inhibit cell growth in a p53-dependent manner.
SJSA-1 (MDM2-amplified osteosarcoma) IC509.1 nM (EdU assay)[3][4]0.086 µM (Cell growth inhibition)[6]High potency in MDM2-amplified cell lines is a strong indicator of on-target activity.
HCT116 (colorectal carcinoma) IC5010 nM (BrdU assay)[7]0.12 µM (Cell growth inhibition)[6]Efficacy in non-amplified, p53 wild-type lines shows broader potential.
In Vivo Efficacy Evaluates the compound's anti-tumor activity in a living organism.
SJSA-1 Xenograft Model ED509.1 mg/kg (daily oral)[3][7]Induces complete tumor regression at 100 mg/kg (daily oral)[5][6]Demonstrates oral bioavailability and potent tumor growth inhibition, with SAR405838 showing complete regression.[5]
Single Dose EfficacyNot reported to cause complete regression.A single 200 mg/kg oral dose can achieve complete tumor regression in the SJSA-1 model.[5][6]The remarkable single-dose efficacy of SAR405838 suggests excellent pharmacokinetics and potent, sustained target engagement.[6]
Experimental Methodologies

The data presented above are derived from a series of standardized and robust experimental protocols. Understanding these methods is crucial for interpreting the results and designing further studies.

This biophysical technique provides quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) between the inhibitor and the target protein.

Workflow:

  • Immobilization: Recombinant MDM2 protein is immobilized on a sensor chip.

  • Injection: A series of concentrations of the spiro-piperidone inhibitor (e.g., AMG 232) are flowed over the chip.

  • Detection: A sensor detects changes in the refractive index at the surface as the inhibitor binds to MDM2, generating a sensorgram.

  • Analysis: The resulting data are fitted to a binding model to calculate the KD value. A lower KD indicates higher binding affinity.

Workflow for SPR Binding Assay

cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Processing P1 Immobilize MDM2 on Sensor Chip R1 Inject Inhibitor (Association) P1->R1 P2 Prepare Serial Dilutions of Inhibitor P2->R1 R2 Flow Buffer (Dissociation) R1->R2 A1 Generate Sensorgram R2->A1 A2 Fit Data to Binding Model A1->A2 A3 Calculate KD A2->A3 cluster_downstream p53 Target Genes MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates PUMA PUMA p53->PUMA Activates Inhibitor Spiro-piperidone Inhibitor Inhibitor->MDM2 Binds & Inhibits Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Inhibition of MDM2 by spiro-piperidone derivatives restores p53 function.

Causality and Mechanistic Insights

The superior efficacy of compounds like AMG 232 and SAR405838 is not accidental; it is the result of deliberate structural optimization. The spiro-piperidone core serves as a rigid scaffold. The substituents are then fine-tuned to maximize interactions with the three key hydrophobic pockets within the MDM2 cleft.

  • AMG 232 's design involved optimizing an N-alkyl substituent to exploit a shallow cleft on the MDM2 surface, leading to substantial gains in potency. [3][4]* SAR405838 was engineered for enhanced binding affinity and improved chemical stability over earlier compounds. [6]Its structure allows for a re-folding of the N-terminus of MDM2, creating additional interactions that significantly boost binding affinity—an effect not seen with other inhibitors like nutlin-3a. [5] This structural optimization translates directly to enhanced biological outcomes. By achieving sub-nanomolar binding affinity, these inhibitors can effectively displace p53 from MDM2 at low nanomolar concentrations in cells. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its target genes, such as p21 (CDKN1A) and PUMA (BBC3). The activation of p21 leads to cell-cycle arrest, while PUMA induction triggers apoptosis. [1][8]The robust induction of PUMA by SAR405838 is considered a key mechanism for its ability to cause complete tumor regression. [1][6]

Conclusion and Future Directions

The comparative analysis of spiro[isoquinoline-1,4'-piperidin]-3(4H)-one derivatives clearly demonstrates that stereochemistry and targeted structural modifications are paramount for achieving high efficacy. Compounds like AMG 232 and SAR405838 represent the pinnacle of rational design in this chemical class, exhibiting potent MDM2 inhibition from the biochemical to the whole-animal level.

For researchers in this field, the key takeaways are:

  • Stereochemistry is not optional: It is a critical determinant of efficacy that must be controlled and characterized.

  • Potency must translate across levels: A successful inhibitor must show high affinity in biochemical assays, potent activity in cell-based models, and robust efficacy and favorable pharmacokinetics in vivo.

  • Mechanism dictates outcome: The ability of an inhibitor to robustly induce apoptotic pathways, such as through PUMA activation, may be the difference between tumor growth inhibition and complete, durable regression.

Future work should continue to focus on optimizing the pharmacokinetic and safety profiles of these potent molecules to ensure that their remarkable preclinical efficacy translates into successful clinical outcomes for cancer patients.

References

  • Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Middleton, S. (2014). The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Cancer Research, 74(20), 5855-5865. [Link]

  • Caciagli, B., St-Gallay, S. A., Turlizzi, E., Varchi, G., & Guerrini, R. (2012). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. PubMed. [Link]

  • Rew, Y., Sun, D., Gribble, M. W., Bartberger, M. D., Beck, H. P., Canon, J., ... & Yu, D. (2014). Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development. ResearchGate. [Link]

  • Rew, Y., Sun, D., Gribble, M. W., Bartberger, M. D., Beck, H. P., Canon, J., ... & Yu, D. (2014). Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. Journal of Medicinal Chemistry, 57(4), 1454-1472. [Link]

  • Rew, Y., Sun, D., Gribble, M. W., Bartberger, M. D., Beck, H. P., Canon, J., ... & Yu, D. (2014). Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(15), 6640-6649. [Link]

  • Sun, D., Gribble, M. W., Rew, Y., & Canon, J. (2014). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry, 57(15), 6640-6649. [Link]

  • Wang, S., Zhao, Y., Aguilar, A., Bernard, D., Yang, C. Y., Stuckey, J. A., & McEachern, D. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. ResearchGate. [Link]

  • Abdel-Magid, A. F. (2020). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules, 25(21), 5086. [Link]

  • Shaygan, H., Shaygan, M., & Dömling, A. (2018). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. [Link]

  • Bogen, S. L., Adelman, J., Bauer, D., Blaquiere, N., Depew, K. M., Dub-pot, P., ... & Hale, M. R. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. PubMed. [Link]

  • Kumar, A., Kumar, R., Kumar, S., Singh, U. P., & Singh, R. K. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. PubMed Central. [Link]

  • Wang, S., Zhao, Y., Aguilar, A., Bernard, D., Yang, C. Y., Stuckey, J. A., & McEachern, D. (2014). SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer research, 74(20), 5855-5865. [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]

  • Daniels, D. J., Zhang, X., Chen, J., K சகாரியா, J. N., & Elmquist, W. F. (2018). Efficacy of the MDM2 Inhibitor SAR405838 in Glioblastoma Is Limited by Poor Distribution Across the Blood-Brain Barrier. Molecular Cancer Therapeutics, 17(9), 1893-1901. [Link]

  • Wang, S., Zhao, Y., Aguilar, A., Bernard, D., & Yang, C. Y. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, 74(20), 5855-5865. [Link]

  • Dömling, A., & Bista, M. (2018). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. PubMed Central. [Link]

  • Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., Romeo, R., & Zanardi, I. (2012). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry, 8, 1334-1341. [Link]

  • de Jonge, M., de Weger, V. A., Dickson, M. A., Langenberg, M. H. G., Le Cesne, A., Wagner, A. J., ... & Schellens, J. H. M. (2017). A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours. European Journal of Cancer, 76, 144-151. [Link]

  • Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., Romeo, R., & Zanardi, I. (2016). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2 H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein journal of organic chemistry, 12, 2782-2789. [Link]

Sources

A Researcher's Guide to Validating In Silico Predictions for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one's Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the integration of computational and experimental approaches is paramount for the efficient identification and validation of novel therapeutic agents. The spiro[isoquinoline-piperidin]-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas. This guide provides a comprehensive framework for researchers to experimentally validate in silico predictions of biological targets for a core compound of this class, 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one. We will delve into the rationale behind experimental choices, present detailed protocols, and compare potential outcomes, thereby offering a self-validating system for robust target identification.

The In Silico Starting Point: Predicting Biological Targets

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a powerful lens to hypothesize the biological targets of a novel compound. For this compound, a variety of computational techniques can be employed to generate a list of putative protein targets. These methods can range from ligand-based approaches, which leverage the similarity of the compound to known active molecules, to structure-based methods that involve docking the compound into the binding sites of known protein structures.

A critical first step is to perform a thorough literature review of structurally similar compounds. Studies have identified derivatives of the spiro[isoquinoline-piperidin]-one scaffold as having activity as nociceptin receptor (NOP) agonists and phosphodiesterase 5 (PDE5) inhibitors.[1][2] Additionally, related spiro-indolinone structures have shown potential as anticancer agents.[3] These findings provide a logical starting point for generating a focused set of hypotheses for in silico screening.

Hypothetical In Silico Workflow:

cluster_0 In Silico Prediction Phase ligand_prep Prepare 3D structure of this compound target_selection Select putative target classes based on literature (e.g., GPCRs, Phosphodiesterases, Kinases) ligand_prep->target_selection database_screening Virtual Screening against protein databases (e.g., PDB) target_selection->database_screening docking Molecular Docking simulations database_screening->docking scoring Rank potential targets based on binding energy and interaction analysis docking->scoring

Caption: A streamlined workflow for the in silico prediction of biological targets.

Experimental Validation: From Prediction to Confirmation

Once a prioritized list of potential targets is generated from in silico studies, a multi-tiered experimental validation strategy is essential. This process should be designed to progressively increase the level of evidence for a direct interaction between the compound and its predicted target.

Tier 1: Initial Binding Assays

The first step in validation is to confirm a direct physical interaction between this compound and the predicted target protein. Radioligand binding assays are a gold standard for this purpose, particularly for receptors like the NOP receptor.

Protocol: Radioligand Competition Binding Assay for NOP Receptor

  • Preparation of Cell Membranes: Obtain cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA).

  • Radioligand: Use a known high-affinity radiolabeled NOP receptor ligand, such as [³H]-nociceptin.

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a known NOP agonist/antagonist as a positive control.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibitory constant (Ki).

Comparative Data Analysis:

CompoundPredicted TargetExperimental AssayExpected Outcome (Ki)
This compoundNOP ReceptorRadioligand BindingTo be determined
Nociceptin (Positive Control)NOP ReceptorRadioligand BindingLow nM
Naloxone (Negative Control)NOP ReceptorRadioligand Binding>10 µM
Tier 2: Functional Assays

Confirming binding is a crucial first step, but it does not reveal the functional consequence of that interaction. Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay measures the activation of G-proteins, a downstream event following agonist binding to a GPCR like the NOP receptor.

  • Membrane Preparation: Use the same NOP receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture to allow for G-protein activation and the binding of [³⁵S]GTPγS.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect).

Comparative Functional Data:

CompoundAssayExpected EC50Expected Emax (% of control agonist)
This compound[³⁵S]GTPγS BindingTo be determinedTo be determined
Nociceptin (Full Agonist)[³⁵S]GTPγS BindingLow nM100%
UFP-101 (Antagonist)[³⁵S]GTPγS BindingNo activity0%

Workflow for Experimental Validation:

cluster_1 Experimental Validation Phase binding_assay Tier 1: Radioligand Binding Assay (Confirms Interaction) functional_assay Tier 2: Functional Assay (e.g., [³⁵S]GTPγS) (Determines Agonism/Antagonism) binding_assay->functional_assay cell_based_assay Tier 3: Cell-Based Assay (e.g., cAMP measurement) (Confirms Cellular Activity) functional_assay->cell_based_assay selectivity_profiling Selectivity Profiling (Assesses Off-Target Effects) cell_based_assay->selectivity_profiling

Caption: A tiered approach for the experimental validation of in silico predictions.

Tier 3: Cell-Based Assays

To further validate the functional activity in a more physiologically relevant context, cell-based assays are employed. For a Gi-coupled receptor like NOP, measuring the inhibition of cyclic AMP (cAMP) production is a common approach.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line expressing the NOP receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of this compound.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50.

Case Study: Validation of a Predicted PDE5 Inhibitor

Should in silico screening suggest that this compound may inhibit phosphodiesterase 5 (PDE5), a different set of validation experiments would be required.

Protocol: PDE5 Enzyme Inhibition Assay

  • Enzyme and Substrate: Use purified recombinant human PDE5 enzyme and cGMP as the substrate.

  • Reaction: Incubate the PDE5 enzyme with varying concentrations of the test compound in the presence of cGMP.

  • Detection: The enzymatic reaction will convert cGMP to GMP. The amount of remaining cGMP or produced GMP can be quantified using various methods, including fluorescence polarization or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Comparative PDE5 Inhibition Data:

CompoundPredicted TargetExperimental AssayExpected Outcome (IC50)
This compoundPDE5Enzyme InhibitionTo be determined
Sildenafil (Positive Control)PDE5Enzyme InhibitionLow nM
Rolipram (PDE4 inhibitor - Negative Control)PDE5Enzyme InhibitionHigh µM or inactive

Trustworthiness Through Self-Validation and Comprehensive Referencing

The validity of these experimental protocols is grounded in their widespread use and acceptance within the scientific community for drug target validation.[4][5][6] By including appropriate positive and negative controls in each assay, the experimental system becomes self-validating. The use of well-characterized reference compounds allows for the direct comparison of the potency and efficacy of this compound.

Conclusion

The journey from an in silico prediction to a validated biological target is a systematic process of hypothesis testing. For a promising scaffold like this compound, this guide provides a robust and scientifically sound framework for researchers to confidently validate predicted biological targets. By employing a tiered approach of binding, functional, and cell-based assays, and by meticulously comparing the results to known standards, researchers can build a strong evidence base for the compound's mechanism of action, paving the way for further preclinical development.

References

  • Experimental validation of in silico target predictions on synergistic protein targets. Journal of Cheminformatics. [Link]

  • A new test set for validating predictions of protein-ligand interaction. Journal of Medicinal Chemistry. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. ResearchGate. [Link]

  • How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Assessing interaction recovery of predicted protein-ligand poses. bioRxiv. [Link]

  • Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. Briefings in Bioinformatics. [Link]

  • Methods for Predicting Protein–Ligand Binding Sites. Springer Nature Experiments. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. [Link]

  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. [Link]

  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. RSC Advances. [Link]

  • In Silico Identification and Characterization of Spiro[4][5][7]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI. [Link]

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports. [Link]

  • IN-SILICO ACTIVITY PREDICTION OF PYRROLINE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]

  • New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. MDPI. [Link]

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Head-to-head comparison of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of a novel chemical entity against established standard-of-care (SoC) therapies is fundamental to drug development. This guide provides a comprehensive framework for the head-to-head evaluation of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, a representative member of a chemical class showing promise in oncology.

While extensive public data on this specific molecule is not yet available, the spiro[isoquinoline-piperidinone] core is a recognized privileged scaffold in medicinal chemistry. Notably, derivatives of this class have been investigated as potent inhibitors of the MDM2-p53 protein-protein interaction. Consequently, this guide will use the MDM2-p53 axis in wild-type p53 cancers (e.g., soft tissue sarcomas, acute myeloid leukemia) as a representative therapeutic context for outlining the comparative experimental strategy.

Our hypothetical investigational compound, which we will refer to as Spiro-MDMi , will be compared against a relevant clinical-stage MDM2 inhibitor, Navtemadlin (KRT-232) , and a conventional chemotherapy agent used in these indications, Doxorubicin .

Part 1: Mechanistic & Potency Comparison

A primary differentiator for a novel agent is its direct target engagement and downstream functional potency compared to existing therapies. The central hypothesis is that Spiro-MDMi effectively disrupts the MDM2-p53 interaction, leading to p53-mediated cell cycle arrest and apoptosis.

Biochemical Target Engagement: MDM2-p53 Interaction

The initial step is to quantify the direct binding affinity of Spiro-MDMi to the MDM2 protein and its ability to block the p53-MDM2 interaction. This provides a baseline measure of potency, free from cellular complexities.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the proximity of a GST-tagged MDM2 protein (labeled with a terbium-cryptate donor fluorophore) and a biotinylated p53 peptide (labeled with a streptavidin-d2 acceptor fluorophore). Disruption of the interaction by an inhibitor reduces the FRET signal.

  • Reagents: Recombinant human MDM2 protein (GST-tagged), biotinylated p53 peptide (residues 13-29), Anti-GST-Terbium antibody, Streptavidin-d2, assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20).

  • Procedure:

    • Prepare a serial dilution of Spiro-MDMi, Navtemadlin, and a negative control (DMSO).

    • In a 384-well plate, add MDM2 protein and the p53 peptide.

    • Add the test compounds to the wells and incubate for 60 minutes at room temperature.

    • Add the detection reagents (antibody-donor and streptavidin-acceptor) and incubate for another 60 minutes.

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement & Pathway Activation

Confirming that the compound engages its target in a live-cell environment and activates the desired downstream pathway is critical.

Experimental Protocol: Western Blot for p53 and p21 Induction

  • Principle: Upon MDM2 inhibition, p53 protein levels stabilize and accumulate. This leads to the transcriptional upregulation of its target genes, such as the cell cycle inhibitor p21 (CDKN1A).

  • Cell Line: Use a cancer cell line with wild-type p53 and high MDM2 expression, such as SJSA-1 (osteosarcoma).

  • Procedure:

    • Plate SJSA-1 cells and allow them to adhere overnight.

    • Treat cells with Spiro-MDMi, Navtemadlin (positive control), and Doxorubicin (p53-activating control) at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 8 and 24 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

    • Incubate with secondary HRP-conjugated antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometry analysis to quantify the fold-change in p53 and p21 protein levels relative to the loading control and vehicle-treated cells.

Cellular Potency: Anti-proliferative Activity

The ultimate goal is to inhibit cancer cell growth. This assay measures the compound's ability to reduce cell viability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells.

  • Procedure:

    • Seed SJSA-1 cells in a 96-well plate.

    • After 24 hours, treat with a 10-point serial dilution of Spiro-MDMi, Navtemadlin, and Doxorubicin.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against log concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical)

Parameter Spiro-MDMi (Hypothetical) Navtemadlin (KRT-232) Doxorubicin Rationale
MDM2-p53 TR-FRET IC50 5 nM 8 nM Not Applicable Measures direct biochemical potency. A lower value is better.
p21 Induction EC50 (SJSA-1) 50 nM 75 nM 100 nM Quantifies cellular pathway activation.

| Cell Viability GI50 (SJSA-1) | 80 nM | 120 nM | 150 nM | Assesses overall cellular anti-proliferative effect. |

Part 2: Selectivity and Safety Profile

A superior drug candidate must be highly selective for its intended target to minimize off-target effects and toxicity.

Off-Target Liability Screening

Experimental Protocol: CEREP Safety Panel Screen

  • Principle: The compound is tested at a high concentration (e.g., 10 µM) against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

  • Procedure: This is typically outsourced to a specialized CRO. The compound is submitted and screened in binding or functional assays against a panel of ~44 to 87 targets.

  • Data Analysis: Results are reported as percent inhibition at the tested concentration. A common threshold for a "hit" or potential liability is >50% inhibition.

In Vivo Tolerability Assessment

Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Mice

  • Principle: To determine the highest dose of the drug that can be administered without causing unacceptable toxicity.

  • Animals: Use immunocompromised mice (e.g., NSG or nude mice), which will also be used for subsequent efficacy studies.

  • Procedure:

    • Administer Spiro-MDMi via the intended clinical route (e.g., oral gavage) at escalating dose levels to groups of 3-5 mice.

    • Monitor animals daily for clinical signs of toxicity (weight loss, changes in posture, activity, etc.) for 14-21 days.

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or death.

  • Data Analysis: Compare the MTD of Spiro-MDMi with the known MTD for Navtemadlin and Doxorubicin in similar strains. A higher MTD suggests a better therapeutic window.

Workflow for Comparative Analysis

G Fig. 1: Integrated workflow for preclinical comparison. cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Head-to-Head Comparison A Biochemical Potency (TR-FRET IC50) B Cellular Potency (Viability GI50) A->B C Pathway Activation (Western Blot) B->C H Compare Spiro-MDMi vs. Navtemadlin vs. Doxorubicin B->H E Pharmacokinetics (Mouse PK Study) C->E D Off-Target Screening (CEREP Panel) F Tolerability (MTD Study) D->F E->F G Efficacy (Xenograft Model) F->G G->H

Caption: Integrated workflow for preclinical comparison.

Part 3: In Vivo Efficacy

The definitive test of a compound's potential is its ability to inhibit tumor growth in a living organism.

Experimental Protocol: SJSA-1 Xenograft Efficacy Study

  • Principle: Human SJSA-1 cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test compounds to assess anti-tumor activity.

  • Procedure:

    • Implant SJSA-1 cells subcutaneously into the flank of nude mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., oral gavage)

      • Group 2: Spiro-MDMi (at its MTD, daily oral gavage)

      • Group 3: Navtemadlin (at its MTD, daily oral gavage)

      • Group 4: Doxorubicin (e.g., 3 mg/kg, intravenous, once weekly)

    • Measure tumor volume with calipers twice weekly and monitor body weight.

    • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Signaling Pathway Overview

G Fig. 2: MDM2-p53 signaling and inhibitor action. cluster_p53 p53 Regulation & Activation cluster_drug Drug Intervention cluster_downstream Downstream Cellular Outcomes p53 p53 (Tumor Suppressor) mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 Transcription p21 p21 Expression p53->p21 Transcription puma PUMA/BAX Expression p53->puma Transcription mdm2->p53 Ubiquitination & Degradation spiro_mdmi Spiro-MDMi / Navtemadlin spiro_mdmi->mdm2 Inhibition arrest Cell Cycle Arrest (G1/G2) p21->arrest apoptosis Apoptosis puma->apoptosis

Caption: MDM2-p53 signaling and inhibitor action.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the preclinical comparison of a novel investigational agent, this compound (Spiro-MDMi), against both a targeted clinical competitor and a traditional chemotherapy. By systematically evaluating biochemical potency, cellular mechanism of action, off-target liabilities, and in vivo efficacy, researchers can build a comprehensive data package. The key determinants of success for Spiro-MDMi would be demonstrating superior potency (lower IC50/GI50), a cleaner safety profile (fewer off-target hits), and a wider therapeutic window (higher MTD) leading to more profound tumor growth inhibition in vivo compared to Navtemadlin and Doxorubicin. This structured approach ensures that decisions on further development are based on robust, comparative, and scientifically sound evidence.

References

  • Van Molle, I., et al. (2012). The discovery of a novel class of spiro-oxindole derivatives as highly potent and selective MDM2-p53 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Shang, P., et al. (2020). Recent advances in discovery and development of spiro-oxindoles as MDM2-p53 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, D., et al. (2014). Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Canon, J., et al. (2015). The MDM2-p53 antagonist KRT-232 demonstrates robust activity in hematological malignancies. American Association for Cancer Research. Available at: [Link]

  • PubChem. (n.d.). Doxorubicin. National Library of Medicine. Retrieved from: [Link] (Bioassay data for SJSA-1 can be found within the "BioAssay Results" section).

Comparative analysis of the ADMET properties of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to ADMET Profiling of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Derivatives

Introduction: The Promise and Challenge of Spirocyclic Scaffolds

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond "flat," aromatic-rich molecules towards more three-dimensional structures.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement.[2] Their inherent structural rigidity and novel 3D topology offer a unique way to explore chemical space, potentially leading to improved potency, selectivity, and physicochemical properties.[3]

The this compound scaffold is a compelling example of this class. It combines the privileged isoquinoline core with a spiro-linked piperidine, creating a rigid framework ripe for functionalization. However, like any novel chemical series, its success hinges not just on target affinity but on a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Early and intelligent ADMET profiling is essential to mitigate the high attrition rates that plague drug development.[4][5]

This guide provides a comprehensive framework for the comparative ADMET analysis of this compound and its derivatives. As specific experimental data for this scaffold is emerging, we will focus on building a robust predictive and experimental strategy. We will explain the causality behind experimental choices, provide detailed protocols for key in vitro assays, and demonstrate how to integrate in silico and experimental data to guide the selection and optimization of lead candidates.

Part 1: The Predictive Foundation - In Silico & Physicochemical Profiling

Before committing to costly and time-consuming synthesis, in silico modeling provides a critical first pass to prioritize compounds.[6][7] By analyzing the parent scaffold and projecting the effects of virtual modifications, we can identify potential liabilities and opportunities for optimization.

The Parent Scaffold: An ADMET Baseline

Let's first analyze the unsubstituted this compound core. Its fundamental physicochemical properties provide clues to its likely ADMET profile.[8][9]

  • Molecular Weight (MW): ~230 g/mol . This is well within the "drug-like" space, suggesting good potential for oral bioavailability.[10]

  • Lipophilicity (logP): The calculated logP is moderately low, suggesting a good balance between aqueous solubility for formulation and lipid solubility for membrane permeation.

  • Hydrogen Bonding: The scaffold contains two hydrogen bond donors (N-H groups) and two acceptors (C=O, N). This profile is favorable for target interaction without excessively compromising permeability.[11]

  • Polar Surface Area (PSA): The PSA is moderate, another indicator of a good balance between solubility and permeability.

  • Structural Features: The sp3-rich piperidine ring imparts three-dimensionality, which can reduce binding to promiscuous flat-binding sites (like hERG) and may improve metabolic stability compared to flat aromatic systems.[3] The isoquinoline portion, however, presents an aromatic ring that is a potential site for oxidative metabolism.

In Silico ADMET Prediction Workflow

The typical workflow for predicting ADMET properties is a multi-step computational process. This begins with the molecular structure and uses various models to forecast key pharmacokinetic and toxicological endpoints.[12]

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Predicted Properties Input Novel Derivative (SMILES/SDF format) Software ADMET Prediction Software (e.g., SwissADME, pkCSM, ADMETlab) Input->Software Absorption Absorption (e.g., HIA, Caco-2) Software->Absorption Distribution Distribution (e.g., BBB, PPB) Software->Distribution Metabolism Metabolism (e.g., CYP Inhibition/Substrate) Software->Metabolism Excretion Excretion (e.g., Clearance) Software->Excretion Toxicity Toxicity (e.g., hERG, Hepatotoxicity) Software->Toxicity

Caption: General workflow for in silico ADMET prediction.

Comparative Analysis of Virtual Derivatives

To understand structure-ADMET relationships (SAR), we can design a small virtual library of derivatives and analyze their predicted properties. The table below presents the parent scaffold and three hypothetical derivatives, illustrating how simple modifications can profoundly impact the ADMET profile.

Compound Structure Modification Predicted CLogP Predicted Caco-2 Papp (10⁻⁶ cm/s) Predicted Metabolic Liability Predicted hERG Risk
A (Parent) None1.8Moderate (~5)Low-ModerateLow
B Add 4-Cl-Phenyl to Piperidine-N4.5High (>15)High (Aromatic oxidation)Moderate
C Add COOH to Isoquinoline1.2Low (<1)LowLow
D Add OCH₃ to Isoquinoline2.1Moderate-High (~8)High (O-demethylation)Low-Moderate

Analysis of Predicted Trends:

  • Derivative B (Increased Lipophilicity): Adding a lipophilic chlorophenyl group dramatically increases the predicted logP.[9] This would likely boost passive permeability (higher Caco-2 Papp), but it comes with significant trade-offs: increased risk of metabolic attack on the new aromatic ring and potentially higher plasma protein binding (PPB). The increased lipophilicity and basic nitrogen also elevate the risk of hERG channel inhibition.[3]

  • Derivative C (Increased Polarity): The addition of a carboxylic acid group makes the molecule more polar and introduces an ionizable center. This drastically reduces predicted permeability and would likely make the compound a substrate for efflux transporters.[13] However, it improves aqueous solubility and typically reduces metabolic liability and hERG risk.

  • Derivative D (Metabolic Soft Spot): Introducing a methoxy group provides a well-known "soft spot" for Phase I metabolism (O-demethylation).[14] While it may slightly improve permeability over the parent, its primary effect is creating a predictable and potentially rapid metabolic clearance pathway, which could lead to a short in vivo half-life.

Part 2: In Vitro Experimental Validation - A Practical Guide

In silico models provide hypotheses; in vitro assays provide data.[15] The following section details the core assays required to build a robust ADMET profile for the spiro-isoquinoline series. These protocols are foundational and must be validated with appropriate positive and negative controls.

A. Absorption: Caco-2 Permeability Assay

Causality: The Caco-2 assay is the industry standard for predicting oral absorption.[16] Human colon adenocarcinoma cells (Caco-2) are grown on a semi-permeable membrane where they differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[17] This allows for the measurement of the apparent permeability coefficient (Papp) and the determination of whether a compound is actively pumped out of the cells (efflux).

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for ~21 days to form monolayer Seed->Culture TEER 3. Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A 4a. Add compound to Apical (A) side TEER->Dose_A Dose_B 4b. Add compound to Basolateral (B) side TEER->Dose_B Incubate 5. Incubate at 37°C (e.g., 2 hours) Dose_A->Incubate Dose_B->Incubate Sample_A 6a. Sample from Basolateral (B) side Incubate->Sample_A Sample_B 6b. Sample from Apical (A) side Incubate->Sample_B Quantify 7. Quantify compound (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calculate 8. Calculate Papp (A→B) and Efflux Ratio (Papp B→A / A→B) Quantify->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Detailed Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts (e.g., 24-well format) and maintained in culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[19] Wells not meeting this criterion are discarded.

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with appropriate pH (e.g., pH 6.5 for apical, pH 7.4 for basolateral to mimic the gut gradient).[16]

  • Dosing Solution: Prepare dosing solutions of the test compounds (e.g., at 10 µM) in the transport buffer. Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed buffer.

    • Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[16]

    • At the end of the incubation, take samples from both A and B compartments.

  • Efflux Measurement (B→A): Simultaneously, in separate wells, perform the experiment in the reverse direction by adding the dosing solution to the basolateral (B) side and sampling from the apical (A) side. This is crucial for identifying active efflux.[18]

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the Papp value. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[18]

B. Metabolism: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay is a primary screen for metabolic stability, particularly for Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[15] By incubating a compound with HLMs and an NADPH-regenerating system (as a cofactor), we can measure the rate at which the compound is metabolized.[21] The results, expressed as half-life (T½) and intrinsic clearance (Clint), predict how quickly the drug will be cleared by the liver in vivo.[22]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[20]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[23]

    • Prepare stock solutions of test compounds and controls (e.g., testosterone for high clearance, verapamil for moderate clearance) in a suitable organic solvent.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration e.g., 1 µM) and the NADPH-regenerating system.[23]

    • For the T=0 time point, the reaction is stopped immediately. For negative controls, the NADPH system is replaced with buffer.[20]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).[22]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (T½ = 0.693/k) and intrinsic clearance (Clint).

C. Toxicity 1: HepG2 Cytotoxicity Assay

Causality: Drug-induced liver injury (DILI) is a major reason for drug failure. The HepG2 cell line, derived from human hepatoblastoma, is a widely used and accepted in vitro model to assess general and liver-specific cytotoxicity.[24][25] The MTT assay is a colorimetric method that measures cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[26]

Detailed Experimental Protocol:

  • Cell Plating: Seed HepG2 cells into a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment (e.g., 1 x 10⁴ cells/well).[26] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[26]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[26]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

D. Toxicity 2: hERG Inhibition Assay (Cardiac Safety)

Causality: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[27] Inhibition of this channel by drugs can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes.[28] Regulatory agencies mandate hERG testing for all new drug candidates.[29] The gold-standard method is the whole-cell patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[30][31]

Protocol Overview:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp: A microelectrode forms a high-resistance (giga-seal) with the cell membrane, allowing for control of the membrane voltage and direct measurement of the ionic current flowing through the channels.[28]

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current, which is measured.[31]

  • Compound Application: The test compound is applied at various concentrations, and the inhibition of the hERG current is measured relative to the baseline.

  • Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value. Compounds with an IC₅₀ below 10 µM, and particularly below 1 µM, are generally considered to pose a higher risk.

Part 3: Integrated Analysis & Strategic Decision Making

The goal of this comprehensive profiling is not just to generate data points, but to build an integrated understanding of the structure-ADMET relationships for the this compound scaffold.

Decision_Tree Start New Derivative Permeability Good Permeability? (Caco-2 Papp > 5) Start->Permeability Metabolism Metabolically Stable? (HLM T½ > 30 min) Permeability->Metabolism Yes Modify_Perm Modify for Permeability (e.g., mask polar groups) Permeability->Modify_Perm No Toxicity Low Toxicity? (HepG2 & hERG IC50 > 10 µM) Metabolism->Toxicity Yes Modify_Met Modify for Stability (e.g., block metabolic site) Metabolism->Modify_Met No Lead Potential Lead Candidate (Proceed to In Vivo) Toxicity->Lead Yes Modify_Tox Modify for Safety (e.g., reduce lipophilicity) Toxicity->Modify_Tox No

Caption: A simplified decision tree for lead candidate selection based on ADMET data.

By correlating the structural changes in derivatives with their outcomes in these assays, your team can build a predictive model for the scaffold. For example:

  • If permeability is low: Can a polar group be masked with a prodrug strategy?

  • If metabolic stability is poor: Can a known metabolic site (like the methoxy group in Derivative D) be blocked, for instance, by replacing hydrogen with fluorine (deuteration)?

  • If hERG inhibition is observed: Can lipophilicity and basicity be reduced without sacrificing potency? The spirocyclic nature of the scaffold may offer unique vectors for modification that can tune these properties independently.[3]

By iteratively applying this cycle of prediction, synthesis, and testing, researchers can efficiently navigate the complex multiparameter optimization challenge required to transform a promising chemical scaffold like this compound into a viable drug candidate.

References

  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [Link]

  • Lagorce, D., et al. (2017). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Pawar, P. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Pharmidex. In Vitro ADMET. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. [Link]

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. PubMed. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • Scott, P. J. H. (2018). Physical Properties in Drug Design. ResearchGate. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Worle-Knirsch, J. M., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. PubMed. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Londhe, S. G., et al. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Sophion. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • Lemoine, D., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. SpringerLink. [Link]

  • Bio-protocol. Microsomal stability assays. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Abdullahi, M., et al. (2021). In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. National Institutes of Health. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • Tang, Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

  • Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]

  • de Lajudie, P., et al. (2013). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. PMC - NIH. [Link]

  • ResearchGate. (2022). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). [Link]

  • Kumar, A., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. [Link]

  • ResearchGate. (2016). Spiro Compounds: A Brief History. [Link]

  • Cruz, L. C. D., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Stepan, A. F., et al. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • ResearchGate. List of ADMET properties of the newly synthesized molecules. [Link]

  • ResearchGate. An overview of ADMET properties that can be evaluated by ADMETlab. [Link]

  • Kleszcz, R., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. [Link]

  • Kumar, D., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal procedures for the handling of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity.

Core Hazard Analysis: A Synthesis of Known Risks

The primary hazards associated with this compound are inferred from the well-documented toxicological and physical properties of isoquinoline and piperidine. Researchers must handle this compound with the assumption that it possesses a combination of these hazardous characteristics.

Hazard CategoryAnticipated RiskRationale Based on Constituent Moieties
Acute Toxicity (Oral, Dermal) Toxic/Harmful. Assumed to be toxic if swallowed and in contact with skin.Isoquinoline is classified as harmful if swallowed and toxic in contact with skin. Piperidine is also categorized as toxic in contact with skin and harmful if swallowed.
Skin Corrosion / Irritation Causes Severe Burns. Treat as a corrosive material capable of causing severe skin burns.Piperidine is a well-documented corrosive that causes severe skin burns and eye damage[1]. Isoquinoline is known to cause skin irritation.
Eye Damage / Irritation Causes Serious Eye Damage. High risk of severe and potentially permanent eye damage.Both piperidine and isoquinoline are known to cause serious eye damage and irritation, respectively[1].
Respiratory Irritation Potential for Respiratory Irritation. Vapors or aerosols may irritate the respiratory tract.Piperidine may cause respiratory irritation. Work must be conducted in a well-ventilated area, preferably a fume hood[1][2].
Flammability Combustible/Flammable. Vapors may form flammable mixtures with air.Piperidine is a highly flammable liquid and vapor. While the spiro compound is a solid, precautions against ignition sources are mandatory[2].
Aquatic Toxicity Harmful to Aquatic Life. Isoquinoline is known to be harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum requirements are outlined below. Remember, PPE is the last line of defense; engineering controls like fume hoods are the first.

Body PartPersonal Protective EquipmentSpecification / StandardJustification & Expert Insight
Hands Double-gloving with chemical-resistant gloves.Inner: Nitrile. Outer: Neoprene or Butyl rubber.Nitrile gloves offer incidental splash protection. An outer, more robust glove is necessary due to the anticipated corrosive nature derived from the piperidine moiety. Always inspect gloves for integrity before each use[2].
Eyes/Face Chemical safety goggles and a full-face shield.Goggles must be ANSI Z87.1 certified.Safety glasses are insufficient. The severe corrosive potential necessitates the full splash protection of both chemical goggles and a face shield, which must be worn over the goggles[2][3].
Body Flame-retardant laboratory coat.Long-sleeved, fully buttoned.A flame-retardant coat is crucial due to the flammability risk inherited from piperidine[2]. This provides a barrier against splashes and potential ignition.
Respiratory Mandatory use of a chemical fume hood. N/AAll handling of the solid and any solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[2]. A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a significant spill or fume hood failure.
Feet Closed-toe, chemical-resistant shoes.Leather or other non-permeable material.Protects against spills and dropped items. Fabric shoes are not permitted as they absorb chemicals[4][5].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage within a fume hood.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate GHS hazard pictograms.

  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals[2]. The storage location must be locked or otherwise secured to limit access to authorized personnel only.

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[2].

Handling and Experimental Use

The following workflow must be followed for all procedures involving the transfer, weighing, or use of the compound.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Post-Handling Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_hood 2. Verify Fume Hood Functionality prep_ppe->verify_hood gather_tools 3. Gather Materials (Non-sparking tools, sealed containers, spill kit) verify_hood->gather_tools transfer 4. Transfer Compound to Weighing Vessel gather_tools->transfer Enter Fume Hood weigh 5. Weigh Required Amount transfer->weigh dissolve 6. Prepare Solution or Add to Reaction weigh->dissolve seal_primary 7. Tightly Seal Primary Compound Container dissolve->seal_primary Complete Handling decontaminate 8. Decontaminate Tools and Work Surface seal_primary->decontaminate dispose_waste 9. Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe 10. Doff PPE & Wash Hands Thoroughly dispose_waste->remove_ppe

Caption: Experimental Workflow for Safe Handling.

Disposal Plan: End-of-Life Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper, paper towels) must be placed in a designated hazardous waste container[6].

  • Liquid Waste: Solutions containing the compound and solvent rinsates must be collected in a sealed, properly labeled hazardous waste container.

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous waste[2].

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash[2][7].

G cluster_waste Waste Segregation & Collection start Waste Generated (Solid, Liquid, Contaminated PPE) solid_waste Solid Waste Container (Excess Compound) start->solid_waste liquid_waste Liquid Waste Container (Solutions, Rinsate) start->liquid_waste contaminated_waste Contaminated Sharps/Solids (Gloves, Pipettes) start->contaminated_waste disposal_pickup Store in Satellite Accumulation Area for EHS Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup contaminated_waste->disposal_pickup prohibition DO NOT DISPOSE IN SINK OR TRASH disposal_pickup->prohibition

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Call a physician immediately.
Eye Contact Immediately rinse out with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
Inhalation Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting due to the risk of perforation. Immediately make the victim drink water (two glasses at most). Consult a physician immediately.

For all exposures, show the Safety Data Sheets for piperidine and isoquinoline to the attending medical personnel.

References

  • Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one. Benchchem.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • Safety D
  • Safety D
  • CAS 15142-87-7 2H-Spiro[isoquinoline-1,4'-piperidine]-3(4H)-one. BOC Sciences.
  • SAFETY D
  • Piperidine - SAFETY D
  • PIPERIDINE AR. Loba Chemie.
  • 2H-spiro[isoquinoline-1,4'-piperidine]-3(4H)-one. ChemicalBook.
  • SAFETY D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • PPE in Lab | Essential Guide for Labor
  • Proper Dress and PPE / Lab Safety Video Part 1. YouTube.

Sources

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